Product packaging for Xylobiose(Cat. No.:CAS No. 6860-47-5)

Xylobiose

Katalognummer: B1683425
CAS-Nummer: 6860-47-5
Molekulargewicht: 282.24 g/mol
InChI-Schlüssel: SQNRKWHRVIAKLP-RSZZQXBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

RN given refers to D-xylose

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O9 B1683425 Xylobiose CAS No. 6860-47-5

Eigenschaften

IUPAC Name

(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h1,4-10,12-17H,2-3H2/t4-,5+,6+,7+,8-,9+,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNRKWHRVIAKLP-RSZZQXBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905097
Record name Xylobiose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6860-47-5
Record name Xylobiose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6860-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylobiose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006860475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylobiose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLOBIOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID02R0EG7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Core Properties of Beta-1,4-Xylobiose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the fundamental chemical, physical, and biological characteristics of beta-1,4-xylobiose, a disaccharide of significant interest in the fields of biotechnology, nutrition, and pharmacology. This technical guide provides a comprehensive overview of its core properties, supported by experimental data, detailed methodologies, and visual representations of its key signaling and metabolic pathways.

Core Physicochemical and Biochemical Properties

Beta-1,4-xylobiose is a disaccharide composed of two xylose units linked by a β-(1→4) glycosidic bond. Its fundamental properties are summarized below, providing a quantitative basis for its application in research and development.

Table 1: Physicochemical Properties of Beta-1,4-Xylobiose
PropertyValueReference
Molecular Formula C₁₀H₁₈O₉[1]
Molar Mass 282.24 g/mol [2]
Solubility Soluble in Water; Soluble in DMSO (100 mg/mL)[3][4]
Physical State Crystalline solid (at standard conditions)[5]
Table 2: Biochemical and Enzymatic Properties of Beta-1,4-Xylobiose
ParameterEnzyme/SystemValueReference
Enzymatic Hydrolysis Primarily by β-xylosidases-[6]
Km β-xylosidase (from Thermoanaerobacterium sp.)3.3 ± 0.7 mM[7]
kcat β-xylosidase (from Thermoanaerobacterium sp.)2.7 ± 0.4 s⁻¹[7]
kcat/Km β-xylosidase (from Thermoanaerobacterium sp.)0.82 ± 0.21 mM⁻¹·s⁻¹[7]
Km β-xylosidase (Xln-DT)0.93 mM[8]
Vmax β-xylosidase (Xln-DT)714.29 U/mg[8]
Km β-xylosidase (from Pseudozyma hubeiensis)0.537 mM[9]
Vmax β-xylosidase (from Pseudozyma hubeiensis)314 µmol min⁻¹ mg⁻¹[9]
Km β-xylosidase (from horse manure compost)5.3 mM[10]
Vmax β-xylosidase (from horse manure compost)122 U/mg[10]
Km β-xylosidase (from Weissella sp.)-[11]
kcat β-xylosidase (from Weissella sp.)907 s⁻¹[11]
Prebiotic Activity Promotes growth of beneficial gut bacteria (e.g., Bifidobacterium, Lactobacillus)-[12][13]

Key Signaling and Metabolic Pathways

Beta-1,4-xylobiose exerts its biological effects through the modulation of specific signaling and metabolic pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.

xylobiose_signaling_pathways cluster_intestinal_barrier Intestinal Barrier Regulation Xylobiose This compound PI3K PI3K This compound->PI3K activates MAPK MAPK This compound->MAPK activates Src Src This compound->Src activates Claudin2 Claudin-2 (pore-forming) PI3K->Claudin2 inhibits expression HSP27 HSP27 (cytoprotective) MAPK->HSP27 induces expression Src->HSP27 induces expression Intestinal_Permeability Decreased Intestinal Permeability Claudin2->Intestinal_Permeability leads to Cell_Protection Enhanced Cell Protection HSP27->Cell_Protection leads to

Diagram 1: this compound-mediated regulation of intestinal barrier function.

xylobiose_metabolic_regulation cluster_hepatic_lipogenesis Hepatic Lipogenesis and Glucose Metabolism Xylobiose_Met This compound miR122a miR-122a Xylobiose_Met->miR122a upregulates miR33a miR-33a Xylobiose_Met->miR33a downregulates Fatty_Acid_Oxidation Increased Fatty Acid Oxidation miR122a->Fatty_Acid_Oxidation promotes Lipogenic_Genes Lipogenic Genes (FAS, SREBP-1c, etc.) miR33a->Lipogenic_Genes inhibits Lipid_Synthesis Decreased Lipid Synthesis Lipogenic_Genes->Lipid_Synthesis drives Glucose_Tolerance Improved Glucose Tolerance Fatty_Acid_Oxidation->Glucose_Tolerance contributes to Lipid_Synthesis->Glucose_Tolerance negatively impacts

Diagram 2: Regulation of hepatic metabolism by this compound via microRNAs.

xylobiose_gut_microbiota_metabolism cluster_gut_metabolism Metabolism by Gut Microbiota Xylobiose_Gut This compound Beneficial_Bacteria Beneficial Bacteria (e.g., Bifidobacterium, Lactobacillus) Xylobiose_Gut->Beneficial_Bacteria selective substrate for Xylose Xylose Xylobiose_Gut->Xylose hydrolyzed by β-Xylosidase Beta_Xylosidase β-Xylosidase Beneficial_Bacteria->Beta_Xylosidase produces Fermentation Fermentation Xylose->Fermentation undergoes SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Fermentation->SCFAs produces Gut_Health Improved Gut Health SCFAs->Gut_Health promote

Diagram 3: Metabolic pathway of this compound in the gut microbiota.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of beta-1,4-xylobiose.

Production of Beta-1,4-Xylobiose via Enzymatic Hydrolysis of Xylan

This protocol describes the laboratory-scale production of this compound from a commercially available xylan source using endo-1,4-β-xylanase.

  • Materials:

    • Beechwood xylan (or other suitable xylan source)

    • Endo-1,4-β-xylanase (e.g., from Aspergillus niger or Trichoderma reesei)

    • Sodium acetate buffer (50 mM, pH 5.0)

    • 3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar quantification

    • Xylose standard solution

    • Deionized water

    • Heating block or water bath

    • Spectrophotometer

  • Procedure:

    • Prepare a 2% (w/v) suspension of beechwood xylan in 50 mM sodium acetate buffer (pH 5.0).

    • Pre-incubate the xylan suspension at 50°C for 15 minutes to ensure complete hydration.

    • Add endo-1,4-β-xylanase to the xylan suspension. The optimal enzyme concentration should be determined empirically, but a starting point of 10 U/g of xylan is recommended.

    • Incubate the reaction mixture at 50°C with gentle agitation for a defined period (e.g., 4, 8, 12, 24 hours). Time course experiments are recommended to determine the optimal hydrolysis time for maximizing this compound yield while minimizing the production of xylose.

    • Terminate the enzymatic reaction by boiling the mixture for 10 minutes to denature the enzyme.

    • Centrifuge the reaction mixture to pellet any insoluble xylan.

    • The supernatant, containing xylooligosaccharides including this compound, can be collected for purification and analysis.

    • Quantify the total reducing sugars in the hydrolysate using the DNS method against a xylose standard curve to monitor the progress of hydrolysis.[14]

Purification of Beta-1,4-Xylobiose by Size-Exclusion Chromatography

This protocol outlines the purification of this compound from the enzymatic hydrolysate.

  • Materials:

    • Enzymatic hydrolysate containing this compound

    • Size-exclusion chromatography column (e.g., Bio-Gel P-2)

    • Deionized water (as the mobile phase)

    • Fraction collector

    • Refractive index (RI) detector or a method for analyzing sugar content in fractions (e.g., TLC, HPLC)

    • This compound standard

  • Procedure:

    • Equilibrate the size-exclusion chromatography column with deionized water at a constant flow rate.

    • Concentrate the enzymatic hydrolysate if necessary.

    • Load the concentrated hydrolysate onto the column.

    • Elute the sugars with deionized water at a constant flow rate.

    • Collect fractions using a fraction collector.

    • Monitor the elution profile using an in-line RI detector or by analyzing the sugar content of each fraction.

    • Identify the fractions containing pure this compound by comparing their retention time with that of a this compound standard.

    • Pool the fractions containing pure this compound and lyophilize to obtain a powdered sample.

Quantification of Beta-1,4-Xylobiose using High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound.

  • Materials:

    • Purified this compound sample or hydrolysate

    • This compound standard solutions of known concentrations

    • HPLC system equipped with a refractive index (RI) detector

    • Carbohydrate analysis column (e.g., Aminex HPX-87P)

    • Deionized water (HPLC grade) as the mobile phase

  • Procedure:

    • Prepare a series of this compound standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) in deionized water.

    • Set up the HPLC system with the carbohydrate analysis column and RI detector.

    • Set the column temperature (e.g., 80-85°C) and mobile phase flow rate (e.g., 0.6 mL/min) according to the column manufacturer's recommendations.

    • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the sample containing this compound.

    • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the sample using the calibration curve.[15][16]

Conclusion

Beta-1,4-xylobiose possesses a unique combination of physicochemical and biological properties that make it a molecule of great interest for various applications. Its prebiotic activity, coupled with its ability to modulate key signaling pathways involved in metabolic health and intestinal barrier function, underscores its potential as a functional food ingredient and a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this promising disaccharide.

References

Xylobiose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Disaccharide of D-xylose: Structure, Function, and Therapeutic Potential

Abstract

Xylobiose, a disaccharide composed of two D-xylose units linked by a β(1→4) glycosidic bond, is emerging as a molecule of significant interest in the fields of biotechnology, nutrition, and pharmacology.[1][2] Derived from the hydrolysis of xylan, a major component of plant hemicellulose, this compound exhibits a range of biological activities with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, enzymatic synthesis and degradation, biological functions, and relevant experimental methodologies. The information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising disaccharide.

Introduction

This compound [(2R,3R,4R)-2,3,5-Trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal] is the fundamental repeating unit of xylan, one of the most abundant polysaccharides in nature.[1][3] Its structure consists of two D-xylopyranose residues joined by a β-1,4-linkage.[3] While historically studied in the context of biomass degradation and biofuel production, recent research has illuminated its potential as a prebiotic, a modulator of intestinal barrier function, and an agent in metabolic regulation.[1][4][5] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical foundation for further research and development.

Chemical and Physical Properties

This compound is a white, crystalline, water-soluble solid.[2] Its chemical and physical properties are summarized in the table below, providing essential data for experimental design and application development.

PropertyValueReference
Molecular Formula C10H18O9[1][3][6]
Molecular Weight 282.24 g/mol [1][3][6]
CAS Number 6860-47-5[1][3][7]
Appearance Off-white powder[1]
Purity (typical) ≥ 90% (HPLC)[6]
Optical Rotation [α]20D = -24° to -28° (c=10 in H2O)[1]
Solubility Soluble in water. Soluble in DMSO at 100 mg/mL (354.3 mM).[2][8]

Enzymatic Synthesis and Degradation

The controlled production and breakdown of this compound are primarily achieved through enzymatic processes, which are central to its industrial production and biological activity.

Enzymatic Synthesis

This compound is predominantly produced through the enzymatic hydrolysis of xylan, a complex hemicellulose. This process typically involves the action of endo-1,4-β-xylanases (EC 3.2.1.8), which randomly cleave the β-1,4-glycosidic bonds within the xylan backbone to yield xylo-oligosaccharides (XOS) of varying lengths, including this compound.[9][10] The selection of specific xylanases and reaction conditions allows for the targeted production of this compound.

A key aspect of enzymatic synthesis is the potential for transxylosylation , a reaction catalyzed by certain β-xylosidases where a xylosyl residue is transferred from this compound to an acceptor molecule, which can be another sugar or an alcohol.[11] This can be utilized to synthesize novel alkyl β-xylosides.[11]

Experimental Protocol: Enzymatic Production of this compound from Xylan

This protocol outlines a general procedure for the laboratory-scale production of this compound from a xylan source, such as birchwood or corncob xylan.

Materials:

  • Xylan source (e.g., birchwood xylan)

  • Endo-1,4-β-xylanase (e.g., from Aspergillus niger or Trichoderma viride)[12]

  • Phosphate buffer (50 mM, pH adjusted to the enzyme's optimum, typically pH 5.0-7.0)

  • Deionized water

  • Heating/stirring plate or shaking incubator

  • Centrifuge

  • Equipment for product purification (e.g., activated carbon column, chromatography system)

  • HPLC or TLC for product analysis

Procedure:

  • Substrate Preparation: Prepare a suspension of xylan (e.g., 5-10% w/v) in the phosphate buffer.[13] Heat and stir the suspension to ensure homogeneity.

  • Enzymatic Hydrolysis: Cool the xylan suspension to the optimal temperature for the selected xylanase (e.g., 50°C).[12][13] Add the xylanase at a predetermined enzyme loading (e.g., 100 U/g of substrate).[13]

  • Incubation: Incubate the reaction mixture with continuous agitation for a specified duration (e.g., 12-24 hours).[13] The reaction time can be optimized to maximize the yield of this compound.

  • Enzyme Inactivation: Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.[13][14]

  • Clarification: Centrifuge the hydrolysate to remove any insoluble solids.[13]

  • Purification: The supernatant containing this compound and other xylo-oligosaccharides can be purified. A common method involves activated carbon chromatography, where monosaccharides are washed away, and oligosaccharides are subsequently eluted with an ethanol gradient.[15] More advanced purification can be achieved using centrifugal partition chromatography (CPC) or other forms of liquid chromatography.[15][16]

  • Analysis: Analyze the purified fractions for this compound content and purity using HPLC with a suitable column (e.g., Aminex) and a refractive index detector, or by TLC.[13][14][17][18]

Enzymatic Degradation

The breakdown of this compound into its constituent D-xylose monomers is catalyzed by β-xylosidases (EC 3.2.1.37).[9][19] These enzymes cleave the β-1,4-glycosidic bond from the non-reducing end of this compound and other small xylo-oligosaccharides.[19] The activity of β-xylosidases is crucial in various biological systems for the complete utilization of xylan-derived sugars.

Enzymatic_Degradation_of_this compound Xylan Xylan XOS Xylo-oligosaccharides (including this compound) Xylan->XOS endo-1,4-β-xylanase This compound This compound XOS->this compound Further hydrolysis Xylose Xylose This compound->Xylose β-xylosidase Xylobiose_Intestinal_Barrier This compound This compound Caco2 Intestinal Epithelial Cells (e.g., Caco-2) This compound->Caco2 CLDN2 Claudin 2 (CLDN2) Expression Caco2->CLDN2 inhibits HSP27 HSP27 Expression Caco2->HSP27 induces Permeability Intestinal Permeability CLDN2->Permeability increases Barrier Intestinal Barrier Function HSP27->Barrier enhances Permeability->Barrier compromises Xylobiose_Metabolic_Regulation Proposed Mechanism of this compound in Metabolic Regulation cluster_liver Hepatocyte miR122a miR-122a / miR-33a Axis Lipogenesis Hepatic Lipogenesis (e.g., FAS, SREBP-1c) miR122a->Lipogenesis regulates Cholesterol Cholesterol Homeostasis (e.g., ABCG5/8, CYP7A1) miR122a->Cholesterol regulates Lipids Reduced Hepatic Lipid Synthesis Lipogenesis->Lipids Insulin Improved Insulin Resistance Cholesterol->Insulin This compound This compound This compound->miR122a regulates

References

The Prebiotic Potential of Xylobiose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the mechanisms and experimental validation of xylobiose as a modulator of gut microbiota and host health.

This technical guide provides a comprehensive overview of the preliminary investigations into the prebiotic potential of this compound, a disaccharide component of xylooligosaccharides (XOS). Synthesizing findings from recent in vitro and in vivo studies, this document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of novel prebiotics. The guide details the effects of this compound on gut microbial composition, the production of beneficial metabolites, and its influence on host signaling pathways.

Modulation of Gut Microbiota

This compound has demonstrated a significant capacity to selectively stimulate the growth of beneficial gut bacteria, particularly species of Bifidobacterium and Lactobacillus.[1][2][3] This bifidogenic effect is a hallmark of its prebiotic activity.[4] Composed of two xylose units linked by a β-1,4 glycosidic bond, this compound is resistant to digestion by human gastrointestinal enzymes, allowing it to reach the colon intact where it is fermented by specific members of the microbiota.[1][5]

Studies have shown that supplementation with xylooligosaccharides, with this compound as a primary component, leads to a notable increase in the abundance of these beneficial genera.[6][7] For instance, in vitro fermentation of XOS derived from birchwood xylan with pediatric fecal samples resulted in a significant increase in Bifidobacterium populations.[8] Similarly, in vivo studies in piglets have shown that dietary XOS supplementation significantly increased the abundance of Lactobacillus in both the ileum and cecum.[9] This selective proliferation of beneficial microbes contributes to the inhibition of pathogenic bacteria through competitive exclusion and the reduction of intestinal pH.[1]

Table 1: Effects of this compound/XOS on Gut Microbiota Composition

Study TypeSubjectDosageDurationKey FindingsReference
In vitro FermentationHuman Fecal Inocula1% (w/v) XOS24 hoursSignificant increase in Bifidobacterium and Lactobacillus populations.[10]
In vitro FermentationHuman Fecal InoculaNot specified48 hoursIncrease in Bacteroides and decrease in Proteobacteria.[11][12]
In vivoWeaned Piglets500 mg/kg XOS28 daysSignificantly increased abundance of Lactobacillus in the ileum and cecum; decreased Clostridium sensu stricto 1, Escherichia-Shigella, and Terrisporobacter.[9]
In vivoHigh-Fat Diet MiceNot specifiedNot specifiedIncreased abundance of Bifidobacteria, Lachnospiraceae, and S24-7 bacteria.[13]
Human Clinical TrialHealthy Adults1.2 g/day XOS6 weeksSignificant increase in fecal Bifidobacterium spp.[7]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1][4][14] These metabolites play a crucial role in maintaining gut homeostasis and have systemic health benefits.[14][15] Acetate is the most abundant SCFA produced and serves as a substrate for other bacteria and an energy source for peripheral tissues.[16] Propionate is primarily metabolized in the liver and has been implicated in regulating gluconeogenesis and satiety. Butyrate is the preferred energy source for colonocytes and has potent anti-inflammatory and anti-proliferative properties.[17]

Several studies have quantified the production of SCFAs following XOS fermentation. An in vitro study using human fecal inocula demonstrated that XOS fermentation led to the highest production of butyrate compared to lactulose.[11][12] In vivo studies in piglets have shown that dietary supplementation with 500 mg/kg XOS significantly increased the total SCFA, propionate, and butyrate concentrations in the cecum.[9]

Table 2: Short-Chain Fatty Acid Production from this compound/XOS Fermentation

Study TypeSubstrateKey Findings (Concentration)Reference
In vitro FermentationXOS from Bacillus subtilis 3610Butyrate: 9.0 ± 0.6 mM (Donor 1), 10.5 ± 0.8 mM (Donor 2)[11][12]
In vitro FermentationXOS from Barley StrawTotal SCFAs: 90.1 mM after 30 hours.[15]
In vivo (Weaned Piglets)500 mg/kg XOS in dietSignificant increase in total SCFAs, propionate, and butyrate in the cecum.[9]
In vivo (High-Fat Diet Mice)XOS dietSignificantly higher cecum levels of acetic, propionic, and butyric acids compared to the high-fat diet group.[13]
In vitro FermentationXOS from Bengal Gram Husk and Wheat BranAcetate was the major SCFA produced (75.4 to 100 mol%).[16]

Influence on Host Signaling Pathways

The beneficial effects of this compound extend beyond the gut lumen, influencing host cellular signaling pathways that regulate intestinal barrier integrity and immune function. The production of SCFAs, particularly butyrate, is a key mechanism through which this compound exerts these effects.

High levels of SCFAs have been shown to maintain the integrity of the gastrointestinal barrier by regulating cecal cell proliferation and apoptosis, and by encouraging goblet cell differentiation via the Notch and Wnt/β-catenin signaling pathways.[1] Butyrate, for example, can enhance the expression of tight junction proteins such as zonula occludens-1 (ZO-1), occludin, and claudin-1, thereby strengthening the intestinal barrier.[6] A compromised intestinal barrier is associated with increased permeability and the translocation of harmful substances like lipopolysaccharides (LPS), which can trigger inflammatory responses.

Furthermore, SCFAs can modulate immune responses by interacting with G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A expressed on various immune cells. This interaction can lead to the suppression of pro-inflammatory cytokines and the promotion of regulatory T-cell differentiation, contributing to an anti-inflammatory environment in the gut.

Signaling_Pathways cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium This compound This compound Probiotic Bacteria Probiotic Bacteria This compound->Probiotic Bacteria Fermentation SCFAs SCFAs Probiotic Bacteria->SCFAs Production Colonocytes Colonocytes SCFAs->Colonocytes Energy Source Tight Junctions Tight Junctions SCFAs->Tight Junctions Upregulation Wnt_Beta-catenin Wnt/β-catenin Signaling SCFAs->Wnt_Beta-catenin Activation Notch Notch Signaling SCFAs->Notch Activation Immune Cells Immune Cells SCFAs->Immune Cells Modulation Intestinal Barrier Integrity Intestinal Barrier Integrity Tight Junctions->Intestinal Barrier Integrity Cell Proliferation\n& Differentiation Cell Proliferation & Differentiation Wnt_Beta-catenin->Cell Proliferation\n& Differentiation Goblet Cell\nDifferentiation Goblet Cell Differentiation Notch->Goblet Cell\nDifferentiation Reduced Inflammation Reduced Inflammation Immune Cells->Reduced Inflammation In_Vitro_Workflow Fecal Slurry Prep Fecal Slurry Preparation Fermentation Setup Anaerobic Fermentation Setup (this compound, Controls) Fecal Slurry Prep->Fermentation Setup Incubation Incubation at 37°C Fermentation Setup->Incubation Sampling Time-course Sampling Incubation->Sampling pH Measurement pH Measurement Sampling->pH Measurement SCFA Analysis SCFA Analysis (HPLC) Sampling->SCFA Analysis Microbiota Analysis Microbiota Analysis (16S rRNA Sequencing) Sampling->Microbiota Analysis Results Results pH Measurement->Results SCFA Analysis->Results Microbiota Analysis->Results

References

An In-depth Technical Guide to Bacterial Xylobiose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of xylobiose metabolism in bacteria. It details the transport of this compound into the cell, its subsequent enzymatic breakdown, the metabolic fate of its constituent monomers, and the intricate regulatory networks that govern these processes. The content is supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deep understanding of this critical area of microbial carbohydrate utilization.

This compound Transport: The Gateway to Metabolism

Bacteria have evolved specialized and highly efficient systems to capture xylo-oligosaccharides, such as this compound, from the environment. The predominant mechanism for this compound uptake is through ATP-binding cassette (ABC) transporters.[1][2] These multi-protein complexes utilize the energy from ATP hydrolysis to actively transport substrates across the cell membrane, even against a significant concentration gradient.[3][4]

A typical bacterial this compound ABC transporter system consists of three core components:

  • A Solute-Binding Protein (SBP): This periplasmic or membrane-anchored lipoprotein (in Gram-positive bacteria) serves as the initial, high-affinity receptor for this compound.[5][6]

  • Transmembrane Domains (TMDs): These proteins form a channel through the cytoplasmic membrane through which the substrate is translocated.[2]

  • Nucleotide-Binding Domains (NBDs): Located on the cytoplasmic side, these domains bind and hydrolyze ATP, providing the energy that drives conformational changes in the TMDs to facilitate transport.[2][3]

Notable examples include the BxlEFG system in Streptomyces thermoviolaceus and the XynEFG system in Geobacillus stearothermophilus, both of which are dedicated to the uptake of xylo-oligosaccharides.[5][7]

Visualizing the ABC Transport System

Caption: Workflow of a typical bacterial ABC transporter for this compound uptake.

Quantitative Data: Transporter Affinity

The affinity of the solute-binding protein for its substrate is a critical determinant of transport efficiency, especially in nutrient-limited environments. The BxlE protein from Streptomyces thermoviolaceus exhibits a particularly high affinity for this compound.

Transporter ComponentBacteriumSubstrateAffinity (Kd)Reference
BxlE (SBP)Streptomyces thermoviolaceusThis compound8.75 x 10-9 M[5][8]
BxlE (SBP)Streptomyces thermoviolaceusXylotriose8.42 x 10-8 M[5][8]
CebE (SBP)Streptomyces scabiesCellobiose~14 nM[9]
CebE (SBP)Streptomyces scabiesCellotriose~2 nM[9]

Intracellular this compound Catabolism

Once inside the cytoplasm, this compound is rapidly cleaved into its constituent xylose monomers. Bacteria primarily employ two enzymatic strategies for this crucial step: hydrolysis and phosphorolysis.

Hydrolytic Pathway via β-Xylosidase

The most common pathway involves the hydrolytic cleavage of the β-1,4-glycosidic bond in this compound by a β-xylosidase (EC 3.2.1.37). This reaction consumes one molecule of water and yields two molecules of D-xylose.[10][11]

Reaction: this compound + H₂O → 2 D-xylose

These intracellular β-xylosidases are often encoded within the same operon as the this compound transporter components, ensuring coordinated expression.[5] For example, the bxlA gene, encoding a β-xylosidase, is part of the bxlEFGA operon in S. thermoviolaceus.[5]

Phosphorolytic Pathway via this compound Phosphorylase

An alternative, more energy-efficient pathway involves the phosphorolytic cleavage of this compound, catalyzed by This compound phosphorylase (XBP). This reaction uses inorganic phosphate (Pi) to break the glycosidic bond, yielding one molecule of D-xylose and one molecule of α-D-xylose-1-phosphate.

Reaction: this compound + Pi ⇌ D-xylose + α-D-xylose-1-phosphate

This mechanism is analogous to the well-characterized cellobiose phosphorylase (CbP) and cellodextrin phosphorylase (CdP) found in cellulolytic bacteria like Clostridium thermocellum.[12][13] The key advantage of phosphorolysis is that one of the resulting sugar molecules is already phosphorylated, saving one molecule of ATP that would otherwise be required for the subsequent activation of xylose by xylulokinase.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of β-xylosidases vary between species and are influenced by factors such as pH and temperature. Many studies use synthetic substrates like p-nitrophenyl-β-D-xylopyranoside (pNPX) for ease of detection.

| Enzyme | Bacterium | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference | | :--- | :--- | :--- | :--- | :--- | | β-Xylosidase B | Bacillus stearothermophilus | o-nitrophenyl-β-D-xylopyranoside | 6.43 | 1.45 (per unit not mg) |[14] | | GbtXyl43A | Geobacillus thermoleovorans | pNP-Xylopyranoside | 2.845 | 0.0033 (mM/min) |[15] | | XynB2 | Geobacillus stearothermophilus | 4-methylumbelliferyl xylopyranoside | 0.20 | 0.57 (nmol/s) |[16] | | XylP81 (GH39) | Metagenomic (from compost) | pNP-Xylopyranoside | 5.3 | 122 |[17] |

Downstream Metabolism of Xylose

The D-xylose generated from this compound breakdown enters the central carbon metabolism, most commonly via the xylose isomerase pathway , which feeds into the Pentose Phosphate Pathway (PPP).[18][19]

  • Isomerization: D-xylose isomerase (XylA) converts D-xylose into D-xylulose.

  • Phosphorylation: D-xylulokinase (XylB) phosphorylates D-xylulose using ATP to produce D-xylulose-5-phosphate.

  • Pentose Phosphate Pathway: D-xylulose-5-phosphate is a key intermediate of the PPP, where it is further converted into intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter glycolysis.[20]

Visualizing the Central Metabolic Pathway

Xylobiose_Metabolism Xylobiose_in This compound (in) BetaXylosidase β-Xylosidase (Hydrolysis) Xylobiose_in->BetaXylosidase + H₂O XylobiosePhosphorylase This compound Phosphorylase (Phosphorolysis) Xylobiose_in->XylobiosePhosphorylase + Pi Xylose D-Xylose XyloseIsomerase Xylose Isomerase (XylA) Xylose->XyloseIsomerase Xylulose D-Xylulose Xylulokinase Xylulokinase (XylB) Xylulose->Xylulokinase ATP -> ADP X5P D-Xylulose-5-P PPP Pentose Phosphate Pathway (PPP) X5P->PPP Glycolysis Glycolysis PPP->Glycolysis BetaXylosidase->Xylose XylobiosePhosphorylase->Xylose X1P α-D-Xylose-1-P XylobiosePhosphorylase->X1P XyloseIsomerase->Xylulose Xylulokinase->X5P Phosphopentomutase Phosphopentomutase X1P->Phosphopentomutase Isomerization Phosphopentomutase->X5P Isomerization

Caption: Intracellular catabolism of this compound and its entry into central metabolism.

Regulation of this compound Metabolism

The expression of genes involved in this compound transport and catabolism is tightly regulated to ensure that the metabolic machinery is synthesized only when this compound is available and preferred carbon sources, like glucose, are absent. This control is exerted primarily at the transcriptional level through repressors and activators.

Negative Regulation by XylR

In many bacteria, including Bacillus, Geobacillus, and Streptomyces species, the xyl operons are under the negative control of the XylR repressor .[21][22] In the absence of an inducer, the XylR protein binds to a specific operator sequence (xylO) within the promoter region of the target operons.[21] This binding physically blocks RNA polymerase from initiating transcription.

The true inducer molecule is often xylose or this compound itself.[8][22] When this compound enters the cell, it (or the xylose derived from it) binds to XylR, causing a conformational change that releases the repressor from the DNA operator site. This de-repression allows for the transcription of the operon.[6][8]

Positive Regulation and Signal Transduction

In some systems, positive regulation is also critical. In G. stearothermophilus, the expression of the xynEFG ABC transporter is activated by a two-component signal transduction system, XynD-XynC .[6][7][23]

  • XynD: A membrane-bound sensor histidine kinase that likely detects extracellular xylo-oligosaccharides.

  • XynC: A cytoplasmic response regulator.

Upon substrate detection, XynD autophosphorylates and transfers the phosphoryl group to XynC. Phosphorylated XynC then acts as a transcriptional activator, binding to the promoter region of the xynE gene and enhancing its expression by up to 140-fold.[7][23]

Carbon Catabolite Repression (CCR)

When a preferred carbon source like glucose is present, bacteria activate a global regulatory mechanism called Carbon Catabolite Repression (CCR) to prevent the expression of genes for metabolizing alternative sugars.[24] In Gram-positive bacteria like Bacillus, CCR is mediated by the Catabolite Control Protein A (CcpA). When glucose is abundant, CcpA, in complex with phosphorylated HPr, binds to catabolite responsive elements (CRE) in the promoter regions of operons like the xyl operon, repressing their transcription.[25][26]

Visualizing the Regulatory Network

Xylobiose_Regulation cluster_regulation Regulatory Control of this compound Operon XylR_gene xylR gene XylR XylR Repressor XylR_gene->XylR Constitutive Expression Operator Operator (xylO) XylR->Operator Binding (Repression) This compound This compound (Inducer) This compound->XylR Inactivation Operon This compound operon (bxl/xyn) Proteins Transporter & β-Xylosidase Operon->Proteins Translation Promoter Promoter Promoter->Operon Transcription Glucose Glucose CcpA CcpA-P~HPr Complex Glucose->CcpA Activates CRE CRE Site CcpA->CRE Binding (Repression)

Caption: Key regulatory circuits controlling the this compound utilization operon.

Experimental Protocols

Protocol: β-Xylosidase Activity Assay (pNPX Substrate)

This protocol describes a common method for quantifying β-xylosidase activity using the chromogenic substrate p-nitrophenyl-β-D-xylopyranoside (pNPX).[11][27]

Materials:

  • Assay Buffer: 50 mM sodium citrate or sodium phosphate buffer, pH adjusted to the enzyme's optimum (typically pH 4.5-7.0).

  • Substrate Stock: 5 mM pNPX dissolved in assay buffer.

  • Stop Solution: 1 M or 2 M Sodium Carbonate (Na₂CO₃).

  • Enzyme Sample: Purified enzyme or cell lysate diluted in assay buffer.

  • p-Nitrophenol (pNP) Standard: For creating a standard curve.

  • Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm.

  • 96-well microplate or cuvettes.

  • Water bath or incubator set to the enzyme's optimal temperature.

Procedure:

  • Prepare Standard Curve: Prepare a series of dilutions of the pNP standard in assay buffer (e.g., 0 to 200 µM). Add 100 µL of each standard to separate wells of the microplate, followed by 100 µL of Stop Solution. Read absorbance at 410 nm.

  • Reaction Setup: In separate wells of a 96-well plate, add 10-50 µL of the diluted enzyme sample. Prepare a "no enzyme" blank using assay buffer instead of the enzyme sample.

  • Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 50°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 50-90 µL of pre-warmed 5 mM pNPX substrate solution to each well to bring the total volume to 100 µL. Mix gently.

  • Incubation: Incubate the reaction for a fixed time (e.g., 10-30 minutes). The time should be within the linear range of the reaction.

  • Terminate Reaction: Stop the reaction by adding 100 µL of 1 M Na₂CO₃ Stop Solution to each well. The solution will turn yellow in the presence of pNP.

  • Measure Absorbance: Read the absorbance of each well at 410 nm using a microplate reader.

  • Calculate Activity: Subtract the blank reading from the sample readings. Use the standard curve to determine the amount of pNP released (in µmol). Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that liberates 1 µmol of pNP per minute under the specified conditions.

Protocol: Whole-Cell this compound Uptake Assay

This protocol provides a general framework for measuring the uptake of radiolabeled this compound into bacterial cells to characterize transporter activity.

Materials:

  • Radiolabeled Substrate: [¹⁴C]-Xylobiose or [³H]-Xylobiose.

  • Bacterial Culture: Cells grown to mid-log phase in a defined medium without this compound.

  • Wash Buffer: Cold (4°C) buffer appropriate for the bacterium (e.g., PBS or minimal media salts) containing a high concentration of non-radiolabeled this compound (e.g., 100 mM) to stop the uptake and wash away external label.

  • Uptake Buffer: Minimal media salts buffer, pH 7.0.

  • Energy Source: Glucose or another suitable energy source (e.g., 20 mM) to energize the cells, unless studying energy-independent transport.

  • Filtration Manifold: With glass fiber filters (e.g., GF/F, 0.7 µm pore size).

  • Scintillation Vials and Fluid.

  • Liquid Scintillation Counter.

Procedure:

  • Cell Preparation: Harvest mid-log phase cells by centrifugation (e.g., 5000 x g, 10 min, 4°C). Wash the cell pellet twice with cold uptake buffer.

  • Resuspension: Resuspend the cells in uptake buffer to a final concentration of ~0.5-1.0 mg cell dry weight/mL. Add the energy source and incubate at the desired temperature for 5-10 minutes to energize the cells.

  • Initiate Uptake: Aliquot the cell suspension (e.g., 100 µL) into microcentrifuge tubes. Start the transport assay by adding a small volume of radiolabeled this compound to achieve the desired final concentration.

  • Time Course: At specific time points (e.g., 15, 30, 60, 120 seconds), terminate the uptake for each aliquot.

  • Termination and Washing: To terminate, rapidly add 1 mL of ice-cold wash buffer to the aliquot and immediately filter the suspension through a glass fiber filter under vacuum. Wash the filter twice more with 2 mL of cold wash buffer to remove all external radioactivity.

  • Measurement: Place the filter into a scintillation vial, add 5 mL of scintillation fluid, and vortex.

  • Quantification: Measure the radioactivity in a liquid scintillation counter. Determine the protein concentration of the cell suspension used in the assay.

  • Calculate Uptake Rate: Convert counts per minute (CPM) to moles of substrate using the specific activity of the radiolabeled this compound. The uptake rate can be expressed as nmol of this compound per minute per mg of cell protein.

References

An In-depth Technical Guide to Exploratory Studies on Xylobiose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of xylobiose derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to explore the therapeutic potential of this promising class of compounds. This guide details experimental protocols, presents quantitative data in a comparative format, and visualizes key biological pathways and experimental workflows.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired derivative and the required stereoselectivity.

Chemical Synthesis of D-Xylopyranoside Quaternary Ammonium Salts

A notable class of this compound derivatives with significant biological activity is the N-[2-(xylopyranosyloxy)ethyl]ammonium bromides. These compounds can be synthesized through a multi-step chemical process.

Experimental Protocol: Synthesis of N-[2-(2′,3′,4′-tri-O-acetyl-α/β-d-xylopyranosyloxy)ethyl]ammonium bromides [1][2]

  • Acetylation of D-xylose: D-xylose is first acetylated to protect the hydroxyl groups. This is a standard procedure in carbohydrate chemistry.

  • Glycosylation: The acetylated xylose is then reacted with a suitable aglycone containing a tertiary amine.

  • Quaternization: The final step involves the quaternization of the tertiary amine with an alkyl bromide to yield the desired quaternary ammonium salt. A solvent-free method has been shown to provide good yields in this step.[2]

Enzymatic Synthesis of this compound and Xylooligosaccharides (XOS)

Enzymatic hydrolysis of xylan-rich biomass is a common and environmentally friendly method for producing this compound and other xylooligosaccharides (XOS).

Experimental Protocol: Enzymatic Hydrolysis of Xylan [3][4]

  • Substrate Preparation: Xylan is extracted from a lignocellulosic source, such as corncob or brewers' spent grain.

  • Enzyme Selection: A cocktail of enzymes is typically used, with endo-1,4-β-xylanases being the key enzyme for cleaving the xylan backbone into smaller oligosaccharides, including this compound. β-xylosidases may also be included to further break down larger oligosaccharides.[4]

  • Hydrolysis Reaction:

    • The xylan substrate is suspended in a suitable buffer (e.g., 100 mM sodium succinate buffer, pH 5.5).[4]

    • The enzyme cocktail is added at a specific concentration (e.g., 0.2 mg of enzyme-protein/g of xylan).[4]

    • The reaction mixture is incubated at an optimal temperature (e.g., 40°C) for a defined period (e.g., up to 48 hours).[4]

  • Reaction Termination: The reaction is stopped by heat inactivation of the enzymes (e.g., boiling for 5-10 minutes).

  • Product Analysis: The resulting hydrolysate is analyzed by methods such as High-Performance Liquid Chromatography (HPLC) to quantify the yield of this compound and other XOS.

Enzymatic_Hydrolysis_Workflow cluster_preparation Preparation cluster_hydrolysis Hydrolysis cluster_downstream Downstream Processing Xylan-rich Biomass Xylan-rich Biomass Extraction Extraction Xylan-rich Biomass->Extraction Xylan Xylan Extraction->Xylan Hydrolysis Reactor Hydrolysis Reactor Xylan->Hydrolysis Reactor Enzyme Cocktail Enzyme Cocktail Enzyme Cocktail->Hydrolysis Reactor Heat Inactivation Heat Inactivation Hydrolysis Reactor->Heat Inactivation Centrifugation Centrifugation Heat Inactivation->Centrifugation Purification Purification Centrifugation->Purification This compound/XOS This compound/XOS Purification->this compound/XOS

Enzymatic production of this compound/XOS from xylan.

Purification of this compound

After synthesis, this compound often needs to be purified from the reaction mixture, which may contain unreacted starting materials, other oligosaccharides, and monosaccharides like xylose.

Experimental Protocol: Purification of this compound using Activated Charcoal Chromatography [5][6][7]

  • Column Preparation: A chromatography column is packed with activated charcoal.[5]

  • Sample Loading: The crude hydrolysate containing this compound is loaded onto the column.

  • Washing: The column is washed with deionized water to elute monosaccharides and other non-adsorbed impurities.[5]

  • Elution: this compound is then desorbed and eluted from the column using an ethanol-water solution (e.g., 10% ethanol).[5]

  • Purity Analysis: The purity of the collected fractions is assessed using HPLC. This method has been shown to yield this compound with high purity.[5]

Biological Activities and Experimental Evaluation

This compound and its derivatives have demonstrated a range of biological activities, including antimicrobial, anti-diabetic, and prebiotic effects.

Antimicrobial Activity

Certain derivatives of d-xylose, particularly those containing quaternary ammonium salts, have shown promising antimicrobial activity against both bacteria and fungi.[1][8][9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [10][11][12][13]

  • Microorganism Preparation: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable growth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Antimicrobial Activity (MIC in µg/mL) of D-Xylopyranoside Quaternary Ammonium Salts [1][8]

CompoundAlkyl Chain LengthCandida albicansCandida glabrataStaphylococcus aureusEscherichia coli
5b Hexyl>1000>1000>1000>1000
5c Octyl12525062.5125
5d Decyl31.2562.515.6331.25

Note: The data suggests that antimicrobial activity increases with the length of the alkyl chain on the quaternary ammonium salt.[1]

Anti-diabetic Effects

This compound has been shown to ameliorate metabolic changes associated with type 2 diabetes in animal models.[14][15][16][17]

Experimental Protocol: In Vivo Evaluation in a db/db Mouse Model [14][15][16]

  • Animal Model: Five-week-old male C57BL/KsJ-db/db mice, a model for type 2 diabetes, are used.[14]

  • Dietary Intervention: The mice are fed a diet where a percentage of the total sucrose is replaced with this compound (e.g., 5% this compound) for a period of several weeks (e.g., 6 weeks).[14]

  • Monitoring: Body weight, food intake, and water intake are monitored regularly.

  • Glucose Homeostasis Assessment:

    • Oral Glucose Tolerance Test (OGTT): Performed to assess glucose metabolism.[15]

    • Fasting Blood Glucose and HbA1c: Measured to evaluate long-term glycemic control.

  • Biochemical Analysis: Blood samples are collected to measure plasma levels of insulin, total cholesterol, triglycerides, and LDL-C.

  • Gene Expression Analysis: Liver tissue is harvested to analyze the expression of genes involved in lipogenesis and inflammation using quantitative PCR (qPCR).

Table 2: Effect of this compound Supplementation on Metabolic Parameters in db/db Mice [14]

ParameterControl (Diabetic)5% this compound
Fasting Blood Glucose (mg/dL)480 ± 25298 ± 30
HbA1c (%)11.5 ± 0.48.9 ± 0.5
Total Cholesterol (mg/dL)220 ± 10185 ± 8
Triglycerides (mg/dL)150 ± 12110 ± 9

Signaling Pathway: Anti-diabetic Action of this compound

This compound supplementation has been shown to regulate the miR-122a/miR-33a axis in the liver of diabetic mice. This regulation leads to the downregulation of key lipogenic genes and a reduction in the expression of pro-inflammatory cytokines, thereby improving the overall metabolic profile.[14][16]

AntiDiabetic_Pathway This compound This compound miR122a miR-122a This compound->miR122a upregulates miR33a miR-33a This compound->miR33a downregulates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) This compound->Inflammatory_Cytokines downregulates Lipogenic_Genes Hepatic Lipogenic Genes (e.g., SREBP-1c, FAS) miR122a->Lipogenic_Genes inhibits miR33a->Lipogenic_Genes promotes Metabolic_Improvement Improved Glucose Homeostasis & Lipid Profile Lipogenic_Genes->Metabolic_Improvement contributes to dysregulation of Inflammatory_Cytokines->Metabolic_Improvement contributes to dysregulation of

Signaling pathway of this compound in ameliorating diabetic metabolic changes.
Prebiotic Activity

This compound and XOS are considered prebiotics due to their ability to selectively stimulate the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus.[7][18][19][20][21][22][23][24][25] This leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.[19][20][22][24]

Experimental Protocol: In Vitro Fermentation with Human Fecal Microbiota [19][20][22][24][26]

  • Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are homogenized and diluted in an anaerobic medium.

  • Fermentation Setup: The fermentation is carried out in anaerobic conditions, typically in a batch culture system. The medium is supplemented with the this compound or XOS sample.

  • Incubation: The cultures are incubated at 37°C for a specified period (e.g., 24-48 hours).

  • Sample Analysis: At different time points, samples are collected to measure:

    • pH: To monitor the acidification of the medium.

    • SCFA Production: Acetate, propionate, and butyrate concentrations are quantified by HPLC.

    • Microbial Population Changes: The abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) is determined using methods like quantitative PCR (qPCR) or 16S rRNA gene sequencing.

Table 3: Short-Chain Fatty Acid (SCFA) Production (µmol/g) after 12h In Vitro Fermentation [19][20]

SubstrateAcetic AcidPropionic AcidButyric Acid
M×G XOS7764.21006.7955.5
Commercial XOS6664.11089.51252.9
Pectin (Control)6387.9661.5917.7

M×G XOS: Xylooligosaccharides from Miscanthus × giganteus

Prebiotic_Mechanism This compound This compound / XOS Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota selectively fermented by Beneficial_Bacteria Beneficial Bacteria (Bifidobacterium, Lactobacillus) Gut_Microbiota->Beneficial_Bacteria stimulates growth of Pathogenic_Bacteria Pathogenic Bacteria Gut_Microbiota->Pathogenic_Bacteria inhibits growth of SCFA Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Beneficial_Bacteria->SCFA produce Health_Benefits Improved Gut Health & Systemic Effects Beneficial_Bacteria->Health_Benefits Lower_pH Lower Gut pH SCFA->Lower_pH leads to SCFA->Health_Benefits Lower_pH->Pathogenic_Bacteria inhibits

General mechanism of prebiotic action of this compound/XOS.

Conclusion

Exploratory studies on this compound derivatives have revealed a diverse range of promising biological activities. Their synthesis from renewable resources, coupled with their demonstrated antimicrobial, anti-diabetic, and prebiotic properties, positions them as strong candidates for further investigation in the fields of pharmaceuticals, nutraceuticals, and functional foods. This technical guide provides a foundational framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of these fascinating molecules. Future research should focus on expanding the library of this compound derivatives, conducting more extensive in vivo efficacy and safety studies, and further unraveling their molecular mechanisms of action.

References

A Technical Guide to Xylobiose: From Chemical Properties to Biotechnological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylobiose, a disaccharide composed of two xylose units linked by a β-(1→4) glycosidic bond, is a key component of xylan, a major hemicellulose in plant cell walls. This technical guide provides an in-depth overview of this compound, covering its fundamental chemical properties, detailed experimental protocols for its production and analysis, and its significant roles in biotechnology and gut health. Particular emphasis is placed on its function as a prebiotic and its involvement in microbial signaling pathways.

Chemical and Physical Properties

This compound is a white, crystalline, water-soluble solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 6860-47-5[1][2][3][4]
Chemical Formula C₁₀H₁₈O₉[1][2][3][4]
Molecular Weight 282.24 g/mol [2]
Synonyms 1,4-D-Xylobiose, 4-O-β-D-xylopyranosyl-D-xylose[1][2]
Appearance White to off-white powder
Solubility Soluble in water (10 mg/mL)
Storage Temperature -20°C

Experimental Protocols

Production of this compound via Enzymatic Hydrolysis of Xylan

The controlled enzymatic hydrolysis of xylan is a common method for producing this compound and other xylo-oligosaccharides (XOS).[5][6][7] Endo-1,4-β-xylanases are key enzymes that randomly cleave the β-(1→4) glycosidic bonds in the xylan backbone.[7]

Objective: To produce this compound from a xylan-rich substrate using a purified endo-1,4-β-xylanase.

Materials:

  • Xylan source (e.g., beechwood xylan, corncob xylan)[1][6]

  • Purified endo-1,4-β-xylanase (e.g., from Aspergillus niger)[6]

  • 50 mM Citrate buffer (pH 5.0)[1]

  • Thermomixer or water bath

  • DNS (3,5-dinitrosalicylic acid) reagent for reducing sugar quantification[8]

  • High-Performance Liquid Chromatography (HPLC) system for product analysis

Methodology:

  • Substrate Preparation: Prepare a 0.5% (w/v) solution of xylan in 50 mM citrate buffer (pH 5.0).[1]

  • Enzyme Reaction: Add a defined activity of xylanase (e.g., 0.1 U) to the xylan solution.[1]

  • Incubation: Incubate the reaction mixture at 50°C with agitation (e.g., 1300 rpm in a thermomixer) for a specified time course (e.g., 0 to 180 minutes).[1]

  • Reaction Termination: At various time points, withdraw aliquots of the reaction mixture and terminate the reaction by boiling at 98-100°C for 5 minutes.[1]

  • Quantification of Reducing Sugars: Use the DNS method to quantify the total reducing sugars released during hydrolysis.[1][8]

  • Product Analysis: Analyze the composition of the hydrolysate, specifically the concentration of this compound, using HPLC.[1]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Xylan Xylan Substrate Mix Reaction Mixture Xylan->Mix Buffer Citrate Buffer (pH 5.0) Buffer->Mix Enzyme Endo-1,4-β-xylanase Enzyme->Mix Incubate Incubate at 50°C Mix->Incubate Terminate Terminate by Boiling Incubate->Terminate DNS DNS Assay (Reducing Sugars) Terminate->DNS HPLC HPLC Analysis (this compound Quantification) Terminate->HPLC

Figure 1: Experimental workflow for the enzymatic production of this compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for the separation and quantification of this compound and other oligosaccharides.[3][9][10]

Objective: To quantify the concentration of this compound in a sample.

Instrumentation and Columns:

  • HPLC system with a refractive index (RI) detector[10] or a UV detector following pre-column derivatization.[11]

  • Aminex HPX-42A or similar carbohydrate analysis column.[9]

Reagents and Standards:

  • Acetonitrile (HPLC grade)[3]

  • Ultrapure water

  • This compound standard of known concentration

  • Other xylo-oligosaccharide standards (xylotriose, xylotetraose, etc.) for identification[9]

Methodology:

  • Sample Preparation: Dilute the sample containing this compound with ultrapure water and filter through a 0.45 µm nylon filter.[4]

  • Mobile Phase: The mobile phase is typically HPLC-grade water.[9]

  • Chromatographic Conditions:

    • Column: Bio-Rad Aminex HPX-42A[9]

    • Column Temperature: 80°C[9]

    • Mobile Phase: HPLC grade water[9]

    • Flow Rate: 0.5 mL/min[4]

    • Injection Volume: 25 µL[4]

    • Detector: Refractive Index (RI)

  • Standard Curve: Prepare a series of this compound standards of known concentrations. Inject each standard into the HPLC system and record the peak area. Construct a standard curve by plotting peak area against concentration.

  • Quantification: Inject the prepared sample into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration of this compound in the sample using the standard curve.[3]

Signaling Pathways and Prebiotic Activity

This compound is recognized as a prebiotic, a non-digestible food ingredient that beneficially affects the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon.[2][4][12]

Utilization by Gut Microbiota

Certain beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species, can utilize this compound as a carbon source.[2][13] The breakdown of this compound is initiated by the enzyme β-xylosidase, which hydrolyzes the β-(1→4) glycosidic bond to release xylose monomers.[13][14]

The xylose is then typically isomerized to xylulose and subsequently phosphorylated to xylulose-5-phosphate, which enters the pentose phosphate pathway.[13] The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[2][15][16]

gut_microbiota_pathway cluster_bacteria Gut Bacterium This compound This compound Xylose Xylose This compound->Xylose β-xylosidase Xylulose Xylulose Xylose->Xylulose Xylose Isomerase X5P Xylulose-5-Phosphate Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP SCFAs Short-Chain Fatty Acids (SCFAs) (Acetate, Propionate, Butyrate) PPP->SCFAs Bifido Bifidobacterium spp. Lactobacillus spp. Bifido->this compound Uptake & Metabolism

Figure 2: Simplified signaling pathway for this compound utilization by gut microbiota.

Health Benefits of this compound as a Prebiotic

The production of SCFAs from this compound fermentation contributes to several health benefits:

  • Lowering of colonic pH: This inhibits the growth of pathogenic bacteria.

  • Energy source for colonocytes: Butyrate, in particular, is a primary energy source for the cells lining the colon, promoting gut barrier integrity.[16]

  • Modulation of the immune system: SCFAs can have anti-inflammatory effects.[15]

  • Improved mineral absorption.

Studies have shown that supplementation with xylo-oligosaccharides can lead to an increase in beneficial bacteria like Bifidobacterium and a decrease in potentially pathogenic bacteria.[4][15] This modulation of the gut microbiota can help alleviate colonic inflammation.[16]

Gene Expression Regulation

The metabolic pathways for xylose and xylo-oligosaccharides are tightly regulated at the genetic level in many bacteria. The xyl operon, which contains the genes for xylose transport and metabolism, is often controlled by a repressor protein, XylR.[17][18]

In the absence of xylose, XylR binds to the operator region of the xyl operon, preventing the transcription of the metabolic genes.[19] When xylose is present, it binds to XylR, causing a conformational change that leads to its dissociation from the DNA, thereby allowing gene expression.[17][19] This xylose-inducible system has been harnessed as a tool for controlled gene expression in various biotechnological applications, including in E. coli, Bacillus, and Streptomyces.[17][18][20]

Conclusion

This compound is a disaccharide with significant potential in the fields of nutrition and biotechnology. Its prebiotic properties, which promote a healthy gut microbiome and the production of beneficial metabolites, make it a valuable functional food ingredient. Furthermore, the molecular mechanisms governing its metabolism in microorganisms provide powerful tools for the regulation of gene expression in industrial and research settings. The experimental protocols outlined in this guide provide a foundation for the production, quantification, and further investigation of this versatile carbohydrate.

References

Methodological & Application

Application Note: Analysis of Xylobiose using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Xylobiose, a disaccharide composed of two xylose units linked by a β-1,4 glycosidic bond, is the primary repeating unit of xylan, a major component of plant hemicellulose. As a significant xylo-oligosaccharide (XOS), this compound is of growing interest in the food, pharmaceutical, and agricultural sectors due to its prebiotic properties and potential health benefits.[1] Accurate and reliable quantification of this compound in various matrices is crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of this compound and other oligosaccharides.[1][2] This application note provides a detailed protocol for the analysis of this compound using HPLC with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD).

Principle

This method outlines the separation and quantification of this compound from a sample matrix using HPLC. The separation is typically achieved on a specialized carbohydrate analysis column or a reversed-phase column with an appropriate mobile phase.[3] Due to the lack of a UV chromophore in this compound, detection is commonly performed using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), which are sensitive to compounds that do not absorb UV light.[1][4] Quantification is based on the external standard method, where the peak area of this compound in the sample is compared to a calibration curve generated from standards of known concentrations.[5]

Experimental Protocols

1. Sample Preparation

The sample preparation method should be adapted based on the sample matrix.

1.1. Liquid Samples (e.g., fruit juice, fermentation broth)

  • Take a 5 mL aliquot of the liquid sample.

  • Add 10 mL of deionized water and mix thoroughly.

  • To precipitate larger molecules, add ethanol and centrifuge.

  • Evaporate the ethanol from the supernatant.

  • Redissolve the residue in deionized water or the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter prior to HPLC injection.[2]

1.2. Solid and Semi-solid Samples (e.g., plant biomass, food products)

  • Weigh 1-5 g of the homogenized sample.

  • Add a known volume of deionized water and sonicate to extract the sugars.

  • Add ethanol to precipitate interfering macromolecules and centrifuge.

  • Collect the supernatant and prepare for HPLC analysis as described for liquid samples.[5]

1.3. High-Protein Samples (e.g., dairy products)

  • Treat the sample with zinc acetate and potassium ferrocyanide solutions to precipitate proteins.[5]

  • Centrifuge and collect the supernatant.

  • Proceed with ethanol precipitation as described for solid samples.[5]

1.4. High-Fat Samples (>10% Fat)

  • Use petroleum ether to extract and remove the fat from the sample.[5]

  • Proceed with water extraction and ethanol precipitation as described for solid samples.[5]

2. Standard Preparation

  • Prepare a stock solution of this compound standard in deionized water or mobile phase at a concentration of 1 mg/mL.

  • Generate a series of working standards by serial dilution of the stock solution to create a calibration curve. A typical concentration range would be from 10 µg/mL to 500 µg/mL.

3. HPLC Analysis

The following tables summarize typical HPLC conditions for this compound analysis.

Table 1: HPLC Systems and Conditions

ParameterMethod 1: Ligand Exchange/Size ExclusionMethod 2: HILICMethod 3: Reversed-Phase (with Derivatization)
Column Bio-Rad Aminex HPX-42A or Eurokat® H[6]Amaze HD HILIC Mixed-Mode Column[7]Kromasil C18
Mobile Phase HPLC Grade Water or 0.01 N Sulfuric Acid[6]Acetonitrile/Water (e.g., 75:25 v/v)[2]Acetonitrile/Water Gradient
Flow Rate 0.6 mL/min[6]1.0 mL/min[7]1.0 mL/min
Column Temperature 80°C or 75°C[6]35°C35°C
Injection Volume 10-20 µL2-10 µL[7]10 µL
Detector Refractive Index (RI)[6] or ELSD[1]ELSD or Corona CAD[7]UV (245 nm) after PMP derivatization
Run Time ~15-60 min[6]~20 min~30 min

4. Data Analysis

  • Integrate the peak area corresponding to the retention time of this compound for both standards and samples.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 2: Example Calibration Data for this compound Analysis

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1015,234
5076,170
100151,980
250380,500
500758,900
Linearity (R²) 0.9995
LOD ~0.8 ppm [6]
LOQ ~2.5 ppm [6]

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_standards Standard Preparation Sample Sample (Liquid, Solid, etc.) Extraction Extraction/Precipitation Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column Carbohydrate Column HPLC->Column Detector RI or ELSD Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Xylobiose_Standard This compound Standard Serial_Dilution Serial Dilution Xylobiose_Standard->Serial_Dilution Serial_Dilution->HPLC Serial_Dilution->Calibration

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Components

G cluster_system HPLC System cluster_column HPLC System Mobile_Phase Mobile Phase Reservoir Acetonitrile/Water or Dilute Acid Pump Pump Isocratic or Gradient Mobile_Phase->Pump Injector Autosampler Injection Volume Pump->Injector Column_Oven Column Oven Temperature Control Injector->Column_Oven Column Column e.g., Aminex HPX-42A Injector->Column Detector Detector RI or ELSD Column_Oven->Detector Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: Key components of the HPLC system for this compound analysis.

References

Application Note and Protocol: Enzymatic Assay for Xylobiose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylobiose, a disaccharide composed of two xylose units linked by a β-1,4 glycosidic bond, is the primary building block of xylan, a major component of hemicellulose. The quantification of this compound is crucial in various research areas, including biofuel production, food science, and enzymology, particularly for characterizing the activity of xylanolytic enzymes. This document provides a detailed protocol for the enzymatic quantification of this compound using a coupled enzyme assay.

Principle of the Assay

This protocol employs a two-step enzymatic reaction for the specific quantification of this compound.

  • Hydrolysis of this compound: In the first step, β-xylosidase specifically hydrolyzes this compound into two molecules of D-xylose.[1][2][3]

  • Quantification of D-Xylose: The D-xylose produced is then quantified in a second reaction. This protocol details a method using D-xylose dehydrogenase. This enzyme catalyzes the oxidation of D-xylose to D-xylonolactone with the concurrent reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[4][5][6] The amount of NADH produced is directly proportional to the amount of D-xylose, and subsequently to the initial amount of this compound. The increase in absorbance at 340 nm due to the formation of NADH is measured spectrophotometrically to determine the this compound concentration.[6]

An alternative for the second step involves using xylose oxidase, which generates hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a peroxidase to oxidize a chromogenic or fluorogenic substrate, allowing for colorimetric or fluorometric detection.[1]

Experimental Workflow Diagram

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Quantification This compound Sample containing this compound Xylosidase_rxn Add β-Xylosidase Incubate (e.g., 45°C, 45 min) This compound->Xylosidase_rxn Xylose D-Xylose Product Xylosidase_rxn->Xylose XDH_rxn Add Xylose Dehydrogenase + NAD+ Incubate (e.g., 25°C, 5-10 min) Xylose->XDH_rxn Detection Measure Absorbance at 340 nm XDH_rxn->Detection Quantification Calculate this compound Concentration (using a D-Xylose standard curve) Detection->Quantification

Caption: Workflow for the two-step enzymatic quantification of this compound.

Materials and Reagents

  • Enzymes:

    • β-Xylosidase (EC 3.2.1.37)

    • D-Xylose Dehydrogenase (EC 1.1.1.175)[4][7]

    • Optional: Xylose Mutarotase (EC 5.1.3.3) to accelerate the interconversion of α- and β-anomers of D-xylose.[5]

  • Substrates and Cofactors:

    • This compound (for creating standards if quantifying β-xylosidase activity)

    • D-Xylose (for standard curve)

    • Nicotinamide Adenine Dinucleotide (NAD+), sodium salt

  • Buffers and Solutions:

    • Phosphate Buffer (50 mM, pH 6.0) or Sodium Acetate Buffer (50 mM, pH 4.5) for β-xylosidase reaction (optimal pH may vary depending on the enzyme source).[1][8]

    • Reaction Buffer for Xylose Dehydrogenase (e.g., Phosphate buffer, pH 7.5).[5]

    • Stop Solution (e.g., 1 M Na₂CO₃, or heat inactivation).[9][10]

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

    • Thermostatic water bath or incubator.

    • Centrifuge.

    • Calibrated pipettes and tips.

    • 96-well UV-transparent microplates or cuvettes.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific enzymes and samples used.

Part 1: Preparation of D-Xylose Standard Curve

  • Prepare a 1 mg/mL stock solution of D-xylose in deionized water.

  • Create a series of dilutions from the stock solution to generate standards ranging from 0 to 100 µg/mL.

  • Process these standards in the same manner as the samples from Part 2, step 4 onwards.

  • Plot the absorbance at 340 nm against the concentration of D-xylose (µg/mL) to generate a standard curve.

Part 2: this compound Quantification

  • Sample Preparation: Clarify samples by centrifugation if they contain particulate matter. Dilute samples as necessary to ensure the final this compound concentration falls within the linear range of the D-xylose standard curve.

  • Step 1: Hydrolysis of this compound

    • In a microcentrifuge tube, combine 100 µL of the sample (or diluted sample) with 100 µL of β-xylosidase solution prepared in the appropriate buffer (e.g., 50 mM phosphate buffer, pH 6.0).

    • Include a "sample blank" for each sample, containing 100 µL of the sample and 100 µL of buffer without β-xylosidase, to account for any endogenous D-xylose.

    • Incubate the reaction mixtures at the optimal temperature for the β-xylosidase (e.g., 45°C) for a sufficient time to ensure complete hydrolysis (e.g., 45 minutes).[1]

    • Stop the reaction by heat inactivation (e.g., 100°C for 5-7 minutes) followed by cooling on ice.[1] Centrifuge to pellet any denatured protein.

  • Step 2: Quantification of D-Xylose

    • Prepare a master mix for the xylose detection reaction containing the reaction buffer, NAD+, and D-xylose dehydrogenase. The final concentrations should be optimized, but a starting point could be pH 7.5, 1-2 mM NAD+, and 0.1-0.5 U/mL xylose dehydrogenase.

  • Assay Measurement

    • In a 96-well UV-plate, add 20 µL of the supernatant from the hydrolysis step (or the sample blank/D-xylose standards).

    • Add 180 µL of the xylose detection master mix to each well.

    • Incubate at the optimal temperature for D-xylose dehydrogenase (e.g., 25-37°C) for 5-10 minutes, or until the reaction is complete.[5][6]

    • Measure the absorbance at 340 nm (A₃₄₀).

  • Calculation

    • Subtract the A₃₄₀ of the sample blank from the A₃₄₀ of the corresponding sample to get the net absorbance.

    • Determine the concentration of D-xylose produced in the sample using the linear regression equation from the D-xylose standard curve.

    • Calculate the original concentration of this compound in the sample using the following formula, accounting for the stoichiometric conversion (1 mole of this compound yields 2 moles of xylose) and dilution factors:

    This compound (µg/mL) = [D-Xylose (µg/mL) from curve] × (Molecular Weight of this compound / (2 × Molecular Weight of D-Xylose)) × Dilution Factor

Data Presentation

The performance of enzymatic assays can be summarized for easy comparison. The table below presents typical performance characteristics for xylose detection methods, which are the final step in this compound quantification.

ParameterXylose Dehydrogenase MethodPhloroglucinol Method (for comparison)
Principle Enzymatic (Oxidation of xylose, reduction of NAD+)Chemical (Colorimetric reaction in acid)
Detection Wavelength 340 nm[6]554 nm (approx.)
Linearity Range (in buffer) Up to 10 mg/dL (100 µg/mL)[4][11]0.5 to 20 mg/dL[11]
Limit of Detection (LoD) ~0.57 mg/dL (5.7 µg/mL)[4][11]Not consistently reported, may be higher
Limit of Quantification (LoQ) ~1.89 mg/dL (18.9 µg/mL)[4][11]Not consistently reported
Specificity High for D-xylose[4]Prone to interference from other sugars
Automation Potential High, suitable for autoanalyzers[7]Low, requires manual heating steps[7]

Signaling Pathway Diagram

reaction_pathway This compound This compound Xylose 2x D-Xylose This compound->Xylose β-Xylosidase Xylonolactone 2x D-Xylonolactone Xylose->Xylonolactone D-Xylose Dehydrogenase NADH 2 NADH NAD 2 NAD+ NAD->NADH Absorbance Absorbance at 340 nm NADH->Absorbance Proportional to

References

Production of Xylobiose from Xylan via Enzymatic Hydrolysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production of xylobiose from xylan using enzymatic hydrolysis. This compound, a disaccharide composed of two xylose units, is a prominent xylooligosaccharide (XOS) with significant potential as a prebiotic in the food and pharmaceutical industries. Enzymatic methods offer a specific and efficient route to produce this compound from abundant lignocellulosic biomass.

I. Introduction

Xylan, a major component of hemicellulose, is a complex polysaccharide with a backbone of β-1,4-linked D-xylose residues.[1][2] Enzymatic hydrolysis of xylan using specific endo-xylanases can selectively cleave these linkages to yield xylooligosaccharides, with this compound being a primary product of interest. The choice of enzyme, substrate pretreatment, and reaction conditions are critical for maximizing the yield and purity of this compound. This document outlines the key methodologies and provides standardized protocols for its production and analysis.

II. Data Presentation: Quantitative Analysis of this compound Production

The following tables summarize quantitative data from various studies on the enzymatic production of this compound from different xylan sources. This allows for a comparative analysis of different approaches.

Table 1: Enzymatic Production of this compound from Various Lignocellulosic Biomass

SubstratePretreatmentEnzyme SourceKey ProductsThis compound Yield/ConcentrationReference
Alkali-pretreated Empty Fruit Bunch (EFB)AlkaliRecombinant Streptomyces lividans 1326 (XYN10Ks_480 endoxylanase)This compound, Xylose41.1% yield, 41.3 g/L concentration[3]
Alkali-pretreated Corn-Cob XylanAlkaliThermomyces lanuginosus VAPS-24This compound, Xylose3.03 mg/ml[4]
Corncob XylanNot specifiedEndoxylanase (Taxy11)This compound50.44% of total product within 0.5 h[5]
Sugarcane BagasseNot specifiedKitasatospora sp. endo-xylanaseThis compoundNot specified[6][7]
Oil Palm Empty Fruit BunchNot specifiedKitasatospora sp. endo-xylanaseThis compoundNot specified[6][7]
Rice StrawNot specifiedKitasatospora sp. endo-xylanaseThis compoundNot specified[6][7]
Moso BamboopH-controlled lactic acid hydrolysisXylanaseThis compound (X2), Xylotriose (X3)Total XOS yield of 64.1%, with X2+X3 yield of 58.4%[8]
Poplar XylanNot specifiedRecombinant xylanaseThis compound, Xylotriose73.30% xylo-oligosaccharides yield[9]

III. Experimental Protocols

This section provides detailed protocols for the key stages of this compound production: substrate pretreatment, enzymatic hydrolysis, and product purification.

Protocol 1: Alkaline Pretreatment of Lignocellulosic Biomass

This protocol is a general method for increasing the accessibility of xylan in lignocellulosic materials.

Materials:

  • Lignocellulosic biomass (e.g., corn cobs, sugarcane bagasse, empty fruit bunches)

  • Sodium hydroxide (NaOH) solution (concentration may vary, e.g., 14.32% w/v[10])

  • Autoclave

  • Filtration apparatus

  • Deionized water

  • pH meter

Procedure:

  • Mill the lignocellulosic biomass to a uniform particle size.

  • Prepare the NaOH solution to the desired concentration.

  • Mix the biomass with the NaOH solution at a specific liquid-to-solid ratio (e.g., 13.25:1[10]).

  • Autoclave the mixture at a specified temperature and pressure (e.g., 121°C, 15 lb/in² for 32 minutes[10]).

  • After cooling, filter the solid residue and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

  • Dry the pretreated biomass (the xylan-rich substrate) at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

  • Store the dried, pretreated xylan in a desiccator until use.

Protocol 2: Enzymatic Hydrolysis of Xylan for this compound Production

This protocol describes the core enzymatic reaction to produce this compound. The optimal conditions will vary depending on the specific enzyme used.

Materials:

  • Pretreated xylan substrate

  • Endo-1,4-β-xylanase (e.g., from Aspergillus niger[11], Thermomyces lanuginosus[4], or a recombinant source)

  • Buffer solution (e.g., citrate buffer, pH 4.8-6.0)

  • Shaking incubator or water bath with temperature control

  • Reaction vessels (e.g., flasks or tubes)

  • DNS (3,5-dinitrosalicylic acid) reagent for reducing sugar analysis (optional, for monitoring)

  • Spectrophotometer (optional, for monitoring)

Procedure:

  • Prepare a substrate suspension by dispersing the pretreated xylan in the buffer solution to the desired concentration (e.g., 1.42%[4] to 6%[12]).

  • Pre-incubate the substrate suspension at the optimal temperature for the chosen xylanase (e.g., 46.42°C[4], 50°C[12][13]).

  • Add the endo-xylanase to the pre-incubated substrate suspension at a predetermined enzyme loading (e.g., 48.6 U[4], 100 U/g substrate[12]).

  • Incubate the reaction mixture for a specific duration (e.g., 4.2 hours[4], 12 hours[12]) with continuous agitation.

  • To stop the enzymatic reaction, heat the mixture at 100°C for 10 minutes to denature the enzyme.

  • Centrifuge the reaction mixture to separate the supernatant containing the xylooligosaccharides from the unhydrolyzed substrate.

  • Collect the supernatant for analysis and purification.

Protocol 3: Purification of this compound from the Hydrolysate

This protocol outlines a method for separating this compound from other sugars and impurities in the enzymatic hydrolysate.

Materials:

  • Enzymatic hydrolysate supernatant

  • Activated carbon

  • Ethanol solutions of varying concentrations (e.g., 5%, 15%, 30%, 45%, 60% v/v)[14][15]

  • Chromatography column

  • Fraction collector

  • Deionized water

  • Rotary evaporator or vacuum dryer

Procedure:

  • Activated Carbon Adsorption:

    • Add activated carbon to the hydrolysate supernatant at a specific loading (e.g., 16% w/v) to adsorb the xylooligosaccharides.[14]

    • Stir the mixture for a defined period (e.g., 1 hour) at room temperature.[15]

    • Separate the activated carbon (with adsorbed XOS) from the liquid by centrifugation or filtration.

  • Washing:

    • Wash the activated carbon pellet with deionized water to remove unbound impurities like monosaccharides (e.g., xylose) and salts.[14]

  • Elution:

    • Elute the adsorbed xylooligosaccharides from the activated carbon using a gradient of ethanol solutions, starting with a low concentration (e.g., 5% ethanol-water) to specifically desorb this compound.[14]

    • Collect the fractions and analyze them for this compound content using methods like HPLC.

  • Concentration:

    • Pool the fractions rich in this compound and concentrate them using a rotary evaporator or vacuum dryer to obtain purified this compound.

IV. Visualizations

Diagram 1: General Workflow for this compound Production

Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Purification A Lignocellulosic Biomass B Pretreatment (e.g., Alkaline) A->B C Pretreated Xylan B->C Xylan-rich substrate D Enzymatic Hydrolysis with Endo-Xylanase C->D E Hydrolysate (this compound, XOS, Xylose) D->E F Purification (e.g., Activated Carbon) E->F G Purified this compound F->G

Caption: General workflow for this compound production from lignocellulosic biomass.

Diagram 2: Enzymatic Breakdown of Xylan to this compound

Enzymatic_Hydrolysis cluster_xylan Xylan Backbone cluster_products Hydrolysis Products X1 Xylose X2 Xylose X1->X2 X3 Xylose X2->X3 X4 Xylose X3->X4 Enzyme Endo-β-1,4-Xylanase X3->Enzyme X5 Xylose X4->X5 XB1 This compound Enzyme->XB1 Major Product XT1 Xylotriose Enzyme->XT1 Xylose_monomer Xylose Enzyme->Xylose_monomer

Caption: Simplified representation of endo-xylanase action on a xylan chain.

References

Application of Xylobiose in Biofuel Fermentation Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The efficient conversion of lignocellulosic biomass, a vast and renewable resource, into biofuels is a cornerstone of sustainable energy research. Xylobiose, a major component of hemicellulose, represents a significant but often underutilized carbon source in these processes. This document provides detailed application notes and experimental protocols for the utilization of this compound in biofuel fermentation research, with a focus on ethanol and butanol production using engineered microbial strains.

Introduction to this compound Fermentation

This compound is a disaccharide composed of two xylose units linked by a β-1,4 glycosidic bond. Its utilization in biofuel production is critical for improving the economic viability of lignocellulosic biorefineries. While the model industrial ethanologen, Saccharomyces cerevisiae, cannot naturally ferment xylose or this compound, significant advances in metabolic engineering have enabled the development of recombinant strains capable of converting these C5 sugars into valuable biofuels.[1][2][3] The strategies for engineering this compound utilization typically involve the introduction of genes encoding for this compound transporters and intracellular β-xylosidases to hydrolyze this compound into xylose, which is then channeled into native or heterologous pentose phosphate pathways.[4][5]

Metabolic Pathways for this compound Utilization

The fermentation of this compound to biofuels in engineered microorganisms involves a series of enzymatic steps. A generalized metabolic pathway is illustrated below.

Xylobiose_Metabolism Xylobiose_ext This compound (extracellular) Xylobiose_int This compound (intracellular) Xylobiose_ext->Xylobiose_int This compound Transporter Xylose Xylose Xylobiose_int->Xylose β-Xylosidase Xylulose Xylulose Xylose->Xylulose Xylose Isomerase (XI) or Xylose Reductase (XR) & Xylitol Dehydrogenase (XDH) Xylulose5P Xylulose-5-Phosphate Xylulose->Xylulose5P Xylulokinase (XK) PPP Pentose Phosphate Pathway (PPP) Xylulose5P->PPP Glycolysis Glycolysis PPP->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Biofuels Biofuels (Ethanol, Butanol) Pyruvate->Biofuels Fermentation Pathways

Caption: Generalized metabolic pathway for the conversion of extracellular this compound to biofuels.

Quantitative Data on Biofuel Production from Xylose/Xylobiose

The following tables summarize key quantitative data from various studies on the fermentation of xylose and xylo-oligosaccharides to ethanol and butanol.

Table 1: Ethanol Production from Xylose/Xylobiose Fermentation

Microbial StrainSubstrate(s)Initial Sugar (g/L)Ethanol Titer (g/L)Ethanol Yield (g/g)Productivity (g/L/h)Reference
Engineered S. cerevisiaeXylose100420.420.58 (at 72h)[6]
Engineered S. cerevisiaeXylose150510.340.43 (at 120h)[6]
Engineered S. cerevisiaeRice Straw HydrolysateNot specified10.30.41Not specified[5]
Recombinant S. cerevisiae expressing CpXylAXyloseNot specifiedNot specified0.430.03[7]
Evolved recombinant S. cerevisiae expressing B. cenocepacia xylAXyloseNot specifiedNot specified0.450.42[7]

Table 2: Butanol Production from Xylose Fermentation

Microbial StrainSubstrate(s)Initial Sugar (g/L)Butanol Titer (g/L)ABE Yield (g/g)Productivity (g/L/h)Reference
Clostridium sp. BOH3Xylose6014.9Not specifiedNot specified[8]
Clostridium sp. BOH3Glucose/Xylose (1:2)Not specified13.0Not specifiedNot specified[8]
Clostridium beijerinckii P260Xylose60Not specified0.400.26[9]
Immobilized C. acetobutylicumXylose6010.020.20Not specified[10]
Engineered S. cerevisiaeGlucose + AcetateNot specified~0.1Not specifiedNot specified[11]
Engineered S. cerevisiaeXylose + AcetateNot specified~0.02Not specifiedNot specified[11]

Experimental Protocols

Preparation of Recombinant Yeast Strains

The following workflow outlines the general steps for engineering S. cerevisiae for this compound fermentation.

Yeast_Engineering_Workflow cluster_gene_selection Gene Selection & Cassette Construction cluster_transformation Yeast Transformation & Integration cluster_verification Verification & Characterization Gene_Selection Identify Genes: - this compound Transporter (e.g., cdt-2) - β-Xylosidase (e.g., gh43-2) - Xylose Reductase (XR) - Xylitol Dehydrogenase (XDH) - Xylulokinase (XKS1) Codon_Optimization Codon Optimize for S. cerevisiae Gene_Selection->Codon_Optimization Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Expression_Cassette Construct Expression Cassette (Promoters, Terminators) Gene_Synthesis->Expression_Cassette Transformation Transform Yeast with Expression Cassette (e.g., CRISPR-Cas9 mediated integration) Expression_Cassette->Transformation Yeast_Strain Select Parent S. cerevisiae Strain Yeast_Strain->Transformation Selection Select Transformants (e.g., on selective media) Transformation->Selection Genomic_PCR Genomic PCR Verification Selection->Genomic_PCR Enzyme_Assay Enzyme Activity Assays Selection->Enzyme_Assay Growth_Assay Growth Assays on this compound/Xylose Selection->Growth_Assay

References

Application Notes and Protocols for Studying the Prebiotic Effects of Xylobiose on Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylobiose, a disaccharide composed of two xylose units linked by a β-(1→4) glycosidic bond, is a major component of xylooligosaccharides (XOS).[1][2] Emerging as a potent prebiotic, this compound is resistant to digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon.[1][3] These application notes provide a comprehensive overview of the prebiotic effects of this compound on the gut microbiota, its role in the production of beneficial metabolites, and its impact on host health. Detailed protocols for key experiments are provided to facilitate research in this area.

Prebiotic Effects of this compound on Gut Microbiota

This compound selectively stimulates the growth and activity of beneficial gut microorganisms, particularly Bifidobacterium and Lactobacillus species.[3][4] This bifidogenic effect is a hallmark of its prebiotic activity.[1] Studies have shown that supplementation with XOS, rich in this compound, leads to a significant increase in the abundance of these beneficial microbes.[5][6] For instance, Bifidobacterium adolescentis has demonstrated a remarkable ability to utilize this compound and xylotriose for its growth.[2][7] The fermentation of this compound by these bacteria leads to a decrease in fecal pH, creating an environment that is less favorable for the growth of pathogenic bacteria.[8]

Impact on Microbial Diversity and Composition

Dietary supplementation with XOS has been shown to modulate the overall composition of the gut microbiota. In some studies, an increase in the Firmicutes to Bacteroidetes ratio has been observed, alongside a significant increase in the abundance of beneficial genera like Roseburia and the family Lachnospiraceae.[3][5] Conversely, a reduction in potentially pathogenic bacteria, such as Clostridium perfringens, has also been reported.[2][9]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1] These metabolites play a crucial role in maintaining gut homeostasis and have systemic health benefits.[10] Butyrate, in particular, is the preferred energy source for colonocytes and has anti-inflammatory properties.[5] Studies in animal models have demonstrated that XOS supplementation significantly increases the cecal concentrations of total SCFAs, with a notable increase in butyrate.[5][11]

Enhancement of Gut Barrier Function

This compound and its fermentation products contribute to the integrity of the intestinal barrier.[12][13] Butyrate produced from this compound fermentation strengthens the gut barrier by upregulating the expression of tight junction proteins.[14] In vitro studies using human Caco-2 intestinal cells have shown that this compound treatment can enhance intestinal barrier function by modulating the expression of claudin 2 and heat shock protein 27.[12][15] A strengthened gut barrier reduces intestinal permeability, thereby preventing the translocation of harmful substances like lipopolysaccharides (LPS) into the bloodstream and reducing systemic inflammation.[16]

Data Presentation

Table 1: Effect of this compound/XOS Supplementation on Gut Microbiota Composition
Study PopulationDosageDurationKey Microbial ChangesReference
Healthy Adults1-2 g/day XOS8 weeksSignificant increase in Bifidobacteria in a dose-dependent manner.[6]
Weaned Piglets500 mg/kg XOS28 daysIncreased abundance of Lactobacillus and decreased abundance of Clostridium perfringens.[2][11]
Mice on a High-Fat Diet8% (w/w) XOSNot specifiedIncreased abundance of Bifidobacteria, Lachnospiraceae, and S24-7 bacteria.[5]
Human Subjects150g rice porridge with XOS6 weeksSignificant increases in fecal counts of Lactobacillus spp. and Bifidobacterium spp.[9]
Table 2: Effect of this compound/XOS Supplementation on SCFA Production
Study ModelDosageKey SCFA ChangesReference
Mice on a High-Fat Diet8% (w/w) XOSSignificantly higher cecum levels of acetic, propionic, and butyric acids.[5]
Weaned Piglets500 mg/kg XOSSignificantly increased total SCFAs, propionate, and butyrate in the cecum.[11][17]
Rats with High-Fat Diet-Induced ObesityNot specifiedIncreased total SCFAs and butyric acid in the gut.[18]
Pigs100 g/t XOSIncreased acetic acid and total SCFAs concentrations in intestinal contents.[19]

Experimental Protocols

Protocol 1: In Vitro Fermentation of this compound by Human Fecal Microbiota

This protocol describes a method for assessing the prebiotic effect of this compound by monitoring changes in microbial populations and SCFA production in a controlled in vitro fermentation system.[20][21][22]

Materials:

  • Fresh fecal samples from healthy human donors.

  • Anaerobic basal medium (e.g., YCFA medium).

  • This compound (sterile solution).

  • Fructooligosaccharides (FOS) or inulin as a positive control.

  • Anaerobic chamber or jars with gas packs.

  • Sterile, anaerobic tubes or vials.

  • Centrifuge.

  • pH meter.

Procedure:

  • Prepare a fecal slurry by homogenizing fresh fecal samples (1:10 w/v) in a pre-reduced anaerobic buffer inside an anaerobic chamber.

  • Inoculate the anaerobic basal medium with the fecal slurry (e.g., 5% v/v).

  • Add this compound to the inoculated medium at the desired concentration (e.g., 1% w/v). Include a negative control (no substrate) and a positive control (FOS or inulin).

  • Incubate the cultures anaerobically at 37°C for 0, 12, 24, and 48 hours.

  • At each time point, measure the pH of the culture medium.

  • Collect samples for microbial analysis (16S rRNA sequencing) and SCFA analysis (gas chromatography). Centrifuge the samples to pellet the bacterial cells and store the supernatant for SCFA analysis at -80°C.

Protocol 2: Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing

This protocol outlines the general steps for analyzing the microbial composition of fecal or fermentation samples.[18][23]

Materials:

  • DNA extraction kit suitable for fecal samples.

  • PCR reagents (polymerase, primers for the V3-V4 or other variable region of the 16S rRNA gene, dNTPs).

  • Thermal cycler.

  • Gel electrophoresis equipment.

  • DNA purification kit.

  • Next-generation sequencing platform (e.g., Illumina MiSeq).

Procedure:

  • Extract total genomic DNA from fecal samples or bacterial pellets from the in vitro fermentation using a validated DNA extraction kit.

  • Amplify the variable region of the 16S rRNA gene using universal primers.

  • Verify the PCR products by gel electrophoresis.

  • Purify the PCR products.

  • Prepare the DNA library for sequencing according to the manufacturer's instructions for the chosen sequencing platform.

  • Perform sequencing.

  • Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME, DADA2) to determine the microbial composition and relative abundances.

Protocol 3: Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)

This protocol provides a method for the quantification of SCFAs in fecal or fermentation samples.[24][25][26]

Materials:

  • Supernatant from fecal or fermentation samples.

  • Internal standard (e.g., 2-ethylbutyric acid).

  • Metaphosphoric acid.

  • Diethyl ether or other suitable extraction solvent.

  • Anhydrous sodium sulfate.

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-FFAP).[26]

  • SCFA standards (acetate, propionate, butyrate, etc.).

Procedure:

  • Thaw the sample supernatants.

  • Acidify the samples by adding metaphosphoric acid.

  • Add the internal standard to each sample.

  • Extract the SCFAs with an organic solvent like diethyl ether.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Transfer the clear extract to a GC vial.

  • Inject the sample into the GC-FID system.

  • Prepare a standard curve using known concentrations of SCFA standards.

  • Quantify the SCFAs in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Assessment fecal_sample Fecal Sample Collection in_vitro In Vitro Fermentation with this compound fecal_sample->in_vitro dna_extraction DNA Extraction in_vitro->dna_extraction scfa_extraction SCFA Extraction in_vitro->scfa_extraction rrna_sequencing 16S rRNA Sequencing dna_extraction->rrna_sequencing bioinformatics Bioinformatics Analysis rrna_sequencing->bioinformatics microbiota_composition Microbiota Composition (Diversity & Abundance) bioinformatics->microbiota_composition gc_analysis Gas Chromatography (GC-FID) scfa_extraction->gc_analysis scfa_quantification SCFA Quantification (Acetate, Propionate, Butyrate) gc_analysis->scfa_quantification health_effects Correlation with Host Health Markers microbiota_composition->health_effects scfa_quantification->health_effects signaling_pathway cluster_gut_microbiota Gut Microbiota cluster_metabolites Metabolite Production cluster_host_effects Host Health Effects This compound This compound (Dietary Intake) fermentation Fermentation This compound->fermentation bifido ↑ Bifidobacterium fermentation->bifido lacto ↑ Lactobacillus fermentation->lacto pathogens ↓ Pathogens fermentation->pathogens scfa ↑ Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) fermentation->scfa gut_barrier ↑ Gut Barrier Function (Tight Junctions) scfa->gut_barrier inflammation ↓ Inflammation scfa->inflammation immune_modulation Immune System Modulation scfa->immune_modulation colonocyte_health ↑ Colonocyte Health scfa->colonocyte_health gut_barrier->inflammation

References

Xylobiose Utilization in Plant Cell Wall Deconstruction: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multifaceted role of xylobiose in plant cell wall deconstruction studies. This compound, a disaccharide derived from xylan, not only serves as a carbon source for various microorganisms but also acts as a signaling molecule in plants, triggering defense responses. Understanding these processes is critical for applications ranging from biofuel production to the development of novel plant protectants and pharmaceuticals.

This document details experimental protocols for studying this compound-induced plant defense mechanisms and its utilization by engineered microorganisms for biotechnological purposes. Quantitative data from key studies are summarized in structured tables, and complex biological pathways and experimental workflows are visualized using diagrams.

Section 1: this compound as a Signaling Molecule in Plant Defense

This compound can function as a Damage-Associated Molecular Pattern (DAMP), alerting the plant's immune system to cell wall damage, which may be indicative of pathogen attack or mechanical stress.[1][2][3] This recognition triggers a cascade of defense responses, collectively known as Pattern-Triggered Immunity (PTI).

Key Defense Responses Triggered by this compound in Arabidopsis thaliana

Treatment of Arabidopsis thaliana with this compound has been shown to elicit several key defense responses:

  • Reactive Oxygen Species (ROS) Burst: A rapid increase in the production of ROS, such as hydrogen peroxide (H₂O₂), is one of the earliest responses to DAMP recognition.[1][2]

  • Mitogen-Activated Protein Kinase (MAPK) Phosphorylation: Activation of MAPK signaling cascades is a central component of PTI, leading to the regulation of downstream defense gene expression.[1][2]

  • Callose Deposition: Callose, a β-1,3-glucan polymer, is deposited at the cell wall, particularly at plasmodesmata and sites of potential pathogen entry, to reinforce the physical barrier.[1][2][4][5]

  • Changes in Cell Wall Composition: Plants remodel their cell walls in response to this compound, altering the levels of various monosaccharides.[2][3]

  • Hormonal Fluctuations: The levels of key defense-related phytohormones, such as jasmonic acid and salicylic acid, are altered upon this compound perception.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on Arabidopsis thaliana as reported in key literature.

Table 1: Effect of this compound Treatment on Cell Wall Monosaccharide Composition

MonosaccharideChange after 30 minChange after 24 h
ArabinoseIncreasedNo significant change
RhamnoseIncreasedNo significant change
XyloseIncreasedNo significant change
GlucoseNo significant changeIncreased
Uronic AcidDecreasedDecreased

Data adapted from studies on this compound treatment in Arabidopsis.[2][3]

Table 2: Effect of this compound Treatment on Phytohormone Levels

PhytohormoneChange after this compound Treatment
Jasmonic AcidAffected
Abscisic AcidAffected
AuxinAffected
CytokininAffected

Qualitative changes as reported in the literature.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

xylobiose_signaling_pathway

experimental_workflow_plant start Start: Treat Arabidopsis with this compound ros_assay ros_assay start->ros_assay mapk_assay mapk_assay start->mapk_assay callose_assay callose_assay start->callose_assay cellwall_assay cellwall_assay start->cellwall_assay hormone_assay hormone_assay start->hormone_assay data_analysis Data Analysis and Interpretation ros_assay->data_analysis mapk_assay->data_analysis callose_assay->data_analysis cellwall_assay->data_analysis hormone_assay->data_analysis

Experimental Protocols

Objective: To quantify the production of reactive oxygen species (ROS) in plant tissue upon elicitation with this compound.

Materials:

  • Arabidopsis leaf discs

  • This compound solution (e.g., 100 µM)

  • Luminol solution

  • Horseradish peroxidase (HRP)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Excise leaf discs from 4-5 week old Arabidopsis plants and float them on water overnight in a 96-well plate to minimize wounding response.

  • Replace the water with the reaction solution containing luminol and HRP.

  • Add the this compound elicitor to the wells.

  • Immediately measure the chemiluminescence in a luminometer over a period of 40-60 minutes.

  • Data is typically expressed as relative light units (RLU).

Objective: To detect the activation of MAPKs by visualizing their phosphorylation status.

Materials:

  • Arabidopsis seedlings or leaf discs

  • This compound solution

  • Protein extraction buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (e.g., anti-phospho-p44/42 MAPK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagent

Procedure:

  • Treat plant material with this compound for a specified time (e.g., 15 minutes).

  • Freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Extract total proteins using a suitable extraction buffer.

  • Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody that specifically recognizes phosphorylated MAPKs.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence reagent and an imaging system.

Objective: To visualize and quantify callose deposition in plant leaves.

Materials:

  • Arabidopsis leaves

  • This compound solution

  • Destaining solution (e.g., ethanol:acetic acid)

  • Aniline blue staining solution

  • Fluorescence microscope with a DAPI filter

Procedure:

  • Infiltrate leaves with this compound solution and incubate for 24 hours.

  • Destain the leaves with the destaining solution until chlorophyll is removed.

  • Wash the leaves and incubate in the aniline blue staining solution in the dark.

  • Mount the stained leaves on a microscope slide.

  • Visualize callose deposits as bright fluorescent spots using a fluorescence microscope.

  • Quantify the number of callose deposits per unit area using image analysis software.

Section 2: this compound Utilization by Engineered Microorganisms

The efficient conversion of lignocellulosic biomass to biofuels and other valuable chemicals is a key goal in biotechnology. Xylan, a major component of hemicellulose, can be broken down into xylo-oligosaccharides, including this compound, and ultimately xylose. Saccharomyces cerevisiae, the workhorse of industrial fermentation, cannot naturally metabolize xylose. Therefore, significant research has focused on engineering this yeast to utilize xylose.

Metabolic Engineering Strategies for Xylose Utilization in S. cerevisiae

Two primary pathways have been engineered into S. cerevisiae to enable xylose metabolism:

  • Oxidoreductase Pathway: This pathway, native to xylose-fermenting yeasts like Pichia stipitis, involves two key enzymes:

    • Xylose Reductase (XR): Reduces xylose to xylitol.

    • Xylitol Dehydrogenase (XDH): Oxidizes xylitol to xylulose.

  • Isomerase Pathway: This pathway is found in many bacteria and some fungi and involves a single enzyme:

    • Xylose Isomerase (XI): Directly converts xylose to xylulose.

Xylulose is then phosphorylated to xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP) and is further metabolized to ethanol through glycolysis.

Quantitative Data Summary

The following table summarizes the ethanol production from xylose by various engineered S. cerevisiae strains.

Table 3: Ethanol Production from Xylose by Engineered S. cerevisiae

Strain Engineering StrategySubstrate(s)Ethanol Yield (g/g)Ethanol Productivity (g/L/h)Reference
XR/XDH PathwayXylose-Glucose Mixture0.35 - 0.380.24 - 0.30 (g/h/g dry weight)[6]
XI Pathway (C. phytofermentans)Xylose0.430.03[7]
XI Pathway (P. ruminicola) + Evo. Eng.Xylose0.41-[7]
XI Pathway (B. cenocepacia) + Evo. Eng.Xylose0.450.42 ( g/cell/h )[7]
Co-culture of cellobiose and xylose fermenting strainsCellobiose + Xylose--[8][9]

Note: Ethanol yield is grams of ethanol produced per gram of sugar consumed. Productivity varies based on units reported in the literature.

Metabolic Pathway and Experimental Workflow Diagrams

xylose_metabolism_pathways

experimental_workflow_yeast start Start: Engineer S. cerevisiae for Xylose Utilization fermentation Perform Fermentation with Xylose/Xylobiose start->fermentation hplc hplc fermentation->hplc cell_density cell_density fermentation->cell_density calculation Calculate Yield and Productivity hplc->calculation cell_density->calculation

Experimental Protocols

Objective: To assess the ethanol production capabilities of an engineered yeast strain from xylose.

Materials:

  • Engineered S. cerevisiae strain

  • Fermentation medium (e.g., YPX - Yeast extract, Peptone, Xylose)

  • Fermenter or shake flasks

  • HPLC system

Procedure:

  • Prepare a seed culture of the engineered yeast strain in a suitable medium.

  • Inoculate the fermentation medium containing a defined concentration of xylose with the seed culture.

  • Conduct the fermentation under controlled conditions (e.g., temperature, pH, aeration). For anaerobic conditions, use a fermenter with nitrogen sparging or sealed flasks with an airlock.

  • Take samples at regular intervals throughout the fermentation.

  • Analyze the samples for xylose consumption, ethanol production, and byproduct formation (e.g., xylitol, glycerol, acetate) using HPLC.

  • Measure cell growth by optical density (OD₆₀₀) or dry cell weight.

  • Calculate the ethanol yield (g ethanol/g xylose consumed) and productivity (g ethanol/L/h).

Objective: To quantify the concentrations of sugars (xylose, glucose) and ethanol in fermentation samples.

Materials:

  • Fermentation samples

  • Syringe filters (0.22 µm)

  • HPLC system with a Refractive Index (RI) detector

  • Aminex HPX-87H or similar column

  • Mobile phase (e.g., 5 mM H₂SO₄)

  • Standards for xylose, glucose, and ethanol

Procedure:

  • Centrifuge the fermentation samples to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Run the analysis using an isocratic flow of the mobile phase at a constant column temperature (e.g., 60°C).

  • Identify and quantify the peaks corresponding to xylose, glucose, and ethanol by comparing their retention times and peak areas to those of the standards.

  • Generate a standard curve for each compound to determine the concentrations in the samples.

References

Troubleshooting & Optimization

troubleshooting peak tailing in xylobiose HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of xylobiose. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Question: I am observing significant peak tailing for my this compound standard. What are the potential causes and how can I fix it?

Peak tailing in the HPLC analysis of this compound can stem from a variety of factors, ranging from chemical interactions within the column to issues with the HPLC system itself. Below is a systematic guide to help you identify and resolve the issue.

Initial Assessment:

  • Evaluate the chromatogram: Does the tailing occur for all peaks or just the this compound peak? Tailing of all peaks often points to a system-wide issue, whereas tailing of a single peak is more likely related to the analyte's interaction with the stationary phase.[1]

  • Review your method: Compare your current analytical method against a validated protocol for this compound analysis. Ensure that the column, mobile phase, and instrument parameters are appropriate.

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow to diagnose and resolve peak tailing in your this compound HPLC analysis.

Troubleshooting_Workflow start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks system_issue Potential Systemic Issue all_peaks->system_issue Yes analyte_issue Potential Analyte-Specific Issue all_peaks->analyte_issue No check_extracolumn Check for Extra-Column Dead Volume system_issue->check_extracolumn check_fittings Inspect tubing and fittings for improper connections. check_extracolumn->check_fittings check_column_void Check for Column Void or Blockage check_fittings->check_column_void backflush Backflush column or replace if necessary. check_column_void->backflush check_detector Check Detector Settings (e.g., data acquisition rate) backflush->check_detector end Peak Shape Improved check_detector->end check_secondary_int Investigate Secondary Interactions analyte_issue->check_secondary_int mobile_phase_ph Adjust Mobile Phase pH check_secondary_int->mobile_phase_ph use_endcapped_column Use a highly deactivated (end-capped) column. mobile_phase_ph->use_endcapped_column check_overload Check for Column Overload use_endcapped_column->check_overload dilute_sample Dilute sample and reinject. check_overload->dilute_sample check_solvent_mismatch Check for Sample Solvent Mismatch dilute_sample->check_solvent_mismatch dissolve_in_mobile_phase Dissolve sample in initial mobile phase. check_solvent_mismatch->dissolve_in_mobile_phase dissolve_in_mobile_phase->end

Caption: Troubleshooting workflow for peak tailing in HPLC.

Summary of Common Causes and Solutions

The table below summarizes the most common causes of peak tailing in this compound HPLC analysis and provides corresponding solutions.

Potential Cause Description Recommended Solution(s) Typical Quantitative Parameters
Secondary Silanol Interactions Polar hydroxyl groups on this compound can interact with residual silanol groups on the silica-based stationary phase, leading to multiple retention mechanisms and peak tailing.[2][3][4]- Operate at a lower mobile phase pH to protonate silanol groups.[4][5] - Use a highly deactivated, end-capped column.[2][6] - Increase the buffer concentration in the mobile phase.[5]- Mobile Phase pH: < 3 (for reversed-phase on silica)[6] - Buffer Concentration: > 20 mM[5]
Column Overload Injecting too much sample mass or volume can saturate the stationary phase, causing peak distortion.[7][8][9]- Reduce the injection volume.[10] - Dilute the sample.[8] - Use a column with a higher capacity (larger diameter or particle size).[2]- Injection Volume (4.6 mm ID column): Typically 5-50 µL[11] - Sample Mass (150x4.6mm column): < 50 µg per compound[10]
Extra-Column Dead Volume Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[11][12][13]- Use tubing with a smaller internal diameter and shorter length. - Ensure all fittings are properly connected to minimize dead volume.[14]- Tubing ID: ≤ 0.125 mm for UHPLC systems
Column Contamination or Degradation Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[3]- Use a guard column to protect the analytical column. - Implement a sample clean-up procedure (e.g., SPE).[2] - Flush the column with a strong solvent.N/A
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[3]- Dissolve the sample in the initial mobile phase or a weaker solvent.N/A
Physical Column Issues A void at the column inlet or a partially blocked frit can distort the flow path and cause peak tailing.[2]- Reverse and flush the column (backflush). - If a void is visible, the column may need to be replaced.N/A

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a problem in quantitative analysis?

Peak tailing can lead to several issues in quantitative analysis, including:

  • Reduced resolution: Tailing peaks are wider at the base, which can cause them to overlap with adjacent peaks, making accurate integration difficult.

  • Inaccurate peak integration: The drawn-out tail can be difficult to consistently and accurately integrate, leading to errors in quantification.

  • Lower sensitivity: As the peak broadens, its height decreases, which can make it more difficult to detect low concentrations of the analyte.

Q2: Can the mobile phase pH really have that much of an impact on the peak shape of a neutral sugar like this compound?

While this compound is a neutral molecule, the stationary phase it is interacting with may not be. Most common reversed-phase HPLC columns are silica-based and have residual silanol groups on their surface. These silanol groups are acidic and can become ionized at mid-range pH values.[4] The ionized silanols can then interact with the polar hydroxyl groups of this compound through secondary interactions, leading to peak tailing.[2][4] By lowering the mobile phase pH, the silanol groups are protonated and less likely to engage in these secondary interactions, resulting in a more symmetrical peak shape.[4][5]

Q3: I'm using a HILIC column for my this compound analysis. What are some specific causes of peak tailing in HILIC?

In addition to the general causes mentioned above, HILIC has some specific considerations for peak shape:

  • Injection Solvent: The composition of the injection solvent is critical in HILIC. Injecting a sample in a solvent with a higher water content than the mobile phase can cause significant peak distortion and tailing.[13] It is best to dissolve the sample in a solvent that is as close as possible to the mobile phase composition, or even weaker (higher organic content).

  • Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase. Insufficient equilibration can lead to retention time drift and poor peak shape.[11]

  • Buffer Concentration: The concentration of the buffer in the mobile phase can be more critical in HILIC than in reversed-phase chromatography. Insufficient buffer concentration can lead to increased secondary interactions and peak tailing.[7][11]

Q4: How can I differentiate between peak tailing caused by column overload and that caused by secondary interactions?

A simple way to distinguish between these two causes is to perform a dilution experiment.[8]

  • Prepare a dilution of your sample (e.g., 1:10).

  • Inject the diluted sample under the same chromatographic conditions.

  • If the peak shape improves significantly and becomes more symmetrical, the original issue was likely column overload.[8]

  • If the peak tailing persists even at the lower concentration, it is more likely due to secondary interactions with the stationary phase or other issues.

Experimental Protocol: HPLC Analysis of this compound using PMP Derivatization

This protocol describes a validated reversed-phase HPLC method for the analysis of xylo-oligosaccharides, including this compound, using pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) and UV detection.[2][6]

1. Materials and Reagents

  • This compound standard

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Deionized water

2. Standard and Sample Preparation

  • PMP Solution (0.5 M): Dissolve PMP in methanol.

  • Sodium Hydroxide Solution (0.3 M): Dissolve NaOH in deionized water.

  • Hydrochloric Acid Solution (0.3 M): Prepare by diluting concentrated HCl in deionized water.

  • This compound Standard Stock Solution: Accurately weigh and dissolve this compound in deionized water to a known concentration.

3. PMP Derivatization Procedure

  • To 100 µL of the this compound standard or sample solution, add 100 µL of 0.3 M NaOH and 200 µL of 0.5 M PMP solution in methanol.

  • Vortex the mixture and incubate at 70°C for 30 minutes in a water bath.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by adding 100 µL of 0.3 M HCl.

  • Add 500 µL of deionized water.

  • Extract the excess PMP reagent by adding 1 mL of chloroform and vortexing.

  • Centrifuge and discard the lower organic layer. Repeat the extraction two more times.

  • Filter the upper aqueous layer through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions

Parameter Condition
Column Kromasil C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase A 10 mmol/L Ammonium acetate buffer (pH 5.5)
Mobile Phase B Acetonitrile
Gradient 80% A / 20% B, hold for 5 min Linear gradient to 70% A / 30% B over 15 min Hold at 70% A / 30% B for 5 min
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 245 nm

5. Data Analysis

  • Identify the this compound-PMP peak based on the retention time of the standard.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from the this compound standards.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between potential causes of peak tailing and the corresponding troubleshooting actions.

Logical_Relationships cause_silanol Secondary Silanol Interactions action_ph Adjust Mobile Phase pH cause_silanol->action_ph action_endcap Use End-Capped Column cause_silanol->action_endcap action_buffer Increase Buffer Concentration cause_silanol->action_buffer cause_overload Column Overload action_dilute Dilute Sample cause_overload->action_dilute action_volume Reduce Injection Volume cause_overload->action_volume cause_dead_volume Extra-Column Dead Volume action_tubing Optimize Tubing and Fittings cause_dead_volume->action_tubing cause_contamination Column Contamination/ Degradation action_guard Use Guard Column cause_contamination->action_guard action_cleanup Sample Clean-up cause_contamination->action_cleanup action_flush Flush Column cause_contamination->action_flush cause_solvent_mismatch Sample Solvent Mismatch action_dissolve Dissolve in Mobile Phase cause_solvent_mismatch->action_dissolve cause_physical Physical Column Issues action_backflush Backflush Column cause_physical->action_backflush action_replace Replace Column cause_physical->action_replace

Caption: Relationship between causes and solutions for peak tailing.

References

Technical Support Center: Optimizing Xylobiose Yield from Enzymatic Hydrolysis of Biomass

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing xylobiose yield from the enzymatic hydrolysis of biomass. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of this compound during enzymatic hydrolysis?

A1: The yield of this compound is a multifactorial outcome influenced by several critical parameters. These include the choice and composition of the lignocellulosic biomass, the effectiveness of the pretreatment method, the specificity and activity of the enzymatic cocktail used, and the hydrolysis conditions. Lignin and cellulose in the biomass can act as physical barriers, preventing enzymes from accessing the xylan backbone[1][2]. Therefore, an effective pretreatment is crucial to expose the hemicellulose. The enzyme selection is also critical; endo-β-1,4-xylanases are required to cleave the xylan backbone into smaller xylooligosaccharides (XOS), including this compound[3][4]. However, the presence of β-xylosidase activity can further hydrolyze this compound into xylose, thus reducing the final this compound yield[5][6]. Reaction conditions such as pH, temperature, and incubation time must be optimized for the specific enzymes and substrate being used[3][7].

Q2: I am observing a low overall yield of soluble sugars. What are the potential causes and how can I troubleshoot this?

A2: A low yield of total soluble sugars, including this compound, can stem from several issues. Inadequate pretreatment of the biomass is a common culprit, as it may not sufficiently remove lignin or expose the hemicellulose for enzymatic attack[1][2]. The enzymatic hydrolysis itself may be inefficient due to suboptimal reaction conditions (pH, temperature), insufficient enzyme loading, or the presence of inhibitors generated during pretreatment[8][9]. To troubleshoot, consider the following:

  • Evaluate Pretreatment Efficacy: Analyze the composition of your biomass before and after pretreatment to ensure a significant reduction in lignin and an increase in accessible hemicellulose.

  • Optimize Enzyme Loading: Perform a dose-response experiment to determine the optimal enzyme concentration for your specific substrate.

  • Check for Inhibitors: Pretreatment can generate compounds like furfural and hydroxymethylfurfural, which can inhibit enzymatic activity. Consider a detoxification step if significant levels of inhibitors are suspected[8].

  • Verify Reaction Conditions: Ensure that the pH and temperature of your hydrolysis reaction are optimal for the specific xylanase you are using.

Q3: My this compound yield is low, but the concentration of xylose is high. What is happening and how can I fix it?

A3: High xylose concentration at the expense of this compound is a strong indicator of excessive β-xylosidase activity in your enzyme preparation[5][6]. β-xylosidases cleave this compound and other small xylooligosaccharides into xylose monomers[4]. To increase your this compound yield, you should:

  • Select a Xylanase with Low β-xylosidase Activity: Screen different commercial or in-house xylanase preparations to find one with high endo-xylanase activity and minimal β-xylosidase side activity.

  • Control Reaction Time: this compound is an intermediate product. Shorter reaction times may favor the accumulation of this compound before it is converted to xylose. Time-course experiments are recommended to identify the optimal hydrolysis duration[10].

  • Inhibit β-xylosidase Activity: In some cases, it may be possible to selectively inhibit β-xylosidase activity, for example, through the addition of specific inhibitors, though this can be complex.

Q4: Can the this compound product itself inhibit the enzymatic reaction?

A4: Yes, product inhibition is a known phenomenon in enzymatic hydrolysis. Both this compound and other xylooligosaccharides can inhibit the activity of cellulases and, to some extent, xylanases[11][12]. Xylooligosaccharides have been shown to be particularly potent inhibitors of cellobiohydrolases, which are key enzymes in cellulose degradation[12][13]. This is a critical consideration in simultaneous saccharification and fermentation (SSF) processes where both cellulose and hemicellulose are being hydrolyzed. To mitigate this, consider strategies to remove the products as they are formed, or use enzyme preparations that are less susceptible to product inhibition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low this compound Yield Ineffective biomass pretreatment.Optimize pretreatment conditions (e.g., alkali concentration, temperature, time) to improve xylan accessibility[1][3].
Suboptimal enzyme dosage or activity.Determine the optimal enzyme loading for your substrate. Ensure the enzyme is active and has not been denatured.
Non-ideal hydrolysis conditions (pH, temperature, time).Optimize pH, temperature, and reaction time based on the enzyme manufacturer's specifications and empirical testing[14].
Presence of inhibitors from pretreatment.Analyze for and remove inhibitory compounds if present[8].
High Xylose, Low this compound High β-xylosidase activity in the enzyme preparation.Use a xylanase with low β-xylosidase activity or optimize the reaction time to favor this compound accumulation[6][15].
Inconsistent Results Heterogeneity of the biomass substrate.Ensure consistent particle size and composition of the biomass.
Inaccurate quantification methods.Validate your analytical methods (e.g., HPLC, DNS) for this compound and xylose quantification[16][17].

Experimental Protocols

General Enzymatic Hydrolysis Protocol

A typical procedure for the enzymatic hydrolysis of xylan to produce xylooligosaccharides involves the following steps[10]:

  • Substrate Preparation: Prepare a suspension of the pretreated biomass or purified xylan in a suitable buffer (e.g., 50 mM citrate buffer, pH 5.0).

  • Enzyme Addition: Add the xylanase enzyme to the substrate suspension at a predetermined concentration (e.g., 0.1 U of xylanase activity).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with agitation (e.g., 1300 rpm) for a specific duration (e.g., 0 to 180 minutes).

  • Reaction Termination: At various time points, withdraw aliquots of the reaction mixture and immediately stop the reaction by boiling at 98-100°C for 5-10 minutes to denature the enzyme.

  • Analysis: Analyze the supernatant for reducing sugars (e.g., using the DNS method) and for the specific xylooligosaccharide profile using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[10][14].

HPLC Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the accurate quantification of this compound and other xylooligosaccharides[16][17][18].

  • Sample Preparation: The samples obtained from the hydrolysis reaction are centrifuged to remove any solids, and the supernatant is filtered through a 0.22 µm syringe filter before injection into the HPLC system. Depending on the sample matrix, further cleanup steps like ethanol precipitation or treatment with zinc acetate and potassium ferrocyanide for high-protein samples may be necessary[16].

  • Chromatographic System: An HPLC system equipped with a refractive index (RI) detector is commonly used. A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-42A or HPX-87H, is suitable for separating xylooligosaccharides[17][18].

  • Mobile Phase: The mobile phase is typically HPLC-grade water or a dilute acid solution (e.g., 0.01 N sulfuric acid), run isocratically at a specific flow rate (e.g., 0.6 mL/min) and column temperature (e.g., 75-80°C)[17][18].

  • Quantification: A standard curve is generated using pure this compound standards of known concentrations. The concentration of this compound in the samples is then determined by comparing the peak area of the sample to the standard curve[16][18].

Data Presentation

Table 1: Comparison of Xylooligosaccharide (XOS) Yields from Different Biomass Sources and Pretreatment/Hydrolysis Conditions.

Biomass SourcePretreatmentEnzyme SourceKey Hydrolysis ConditionsXOS YieldReference
Wheat Bran XylanChemical PretreatmentEnterobacter hormaechei KS1 xylanasepH 6.0, 50°C, 24 h374 mg/g[3]
Cassava PeelsNaOH PretreatmentEnzymatic HydrolysisNot specified396.5 mg/g xylan[3]
Corn CobsUltrasound-assisted alkali extractionNot specifiedNot specified174.81 mg/g[3]
Beechwood XylanNone (purified xylan)Thermomyces lanuginosus xylanase24 h>90% (w/v)[15]
Sugarcane BagasseNot specifiedKitasatospora sp. endo-xylanase30°C, 16 U enzyme, 4% substrateThis compound as main product[14][19]
Oil Palm Empty Fruit BunchNot specifiedKitasatospora sp. endo-xylanase30°C, 16 U enzyme, 5% substrateThis compound as main product[14][19]
Rice StrawNot specifiedKitasatospora sp. endo-xylanase40°C, 16 U enzyme, 4% substrateThis compound as main product[14][19]

Visualizations

Experimental_Workflow cluster_start Biomass Preparation cluster_pretreatment Pretreatment cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Product Analysis Biomass Lignocellulosic Biomass Pretreatment Physical/Chemical Pretreatment Biomass->Pretreatment Deconstruction Hydrolysis Enzymatic Hydrolysis (Xylanase) Pretreatment->Hydrolysis Solid-Liquid Separation Analysis HPLC/TLC Analysis Hydrolysis->Analysis Sampling Quantification This compound Quantification Analysis->Quantification

Caption: Experimental workflow for this compound production.

Troubleshooting_Low_Yield Start Low this compound Yield CheckPretreatment Is Pretreatment Effective? Start->CheckPretreatment CheckEnzyme Is Enzyme Activity Optimal? CheckPretreatment->CheckEnzyme Yes OptimizePretreatment Optimize Pretreatment (e.g., increase severity) CheckPretreatment->OptimizePretreatment No CheckConditions Are Hydrolysis Conditions Optimal (pH, Temp, Time)? CheckEnzyme->CheckConditions Yes OptimizeEnzyme Optimize Enzyme Loading CheckEnzyme->OptimizeEnzyme No CheckInhibitors Are Inhibitors Present? CheckConditions->CheckInhibitors Yes OptimizeConditions Optimize Reaction Conditions CheckConditions->OptimizeConditions No CheckXylose Is Xylose Concentration High? CheckInhibitors->CheckXylose No Detoxify Add Detoxification Step CheckInhibitors->Detoxify Yes ChangeEnzyme Use Xylanase with Low β-xylosidase Activity CheckXylose->ChangeEnzyme Yes ReEvaluate Re-evaluate Yield CheckXylose->ReEvaluate No OptimizePretreatment->ReEvaluate OptimizeEnzyme->ReEvaluate OptimizeConditions->ReEvaluate Detoxify->ReEvaluate ChangeEnzyme->ReEvaluate

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Preventing Xylobiose Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of xylobiose is critical for a variety of applications, from biofuel research to prebiotic formulation. However, the stability of this compound during sample preparation is a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound degradation and ensure the integrity of your experimental results.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or no detectable this compound in the final sample. Enzymatic Degradation: Presence of active β-xylosidases in the sample matrix.Heat Inactivation: Immediately after sample collection, heat the sample to 90-100°C for 10-15 minutes to denature enzymes. pH Adjustment: Adjust the sample pH to a range where β-xylosidase activity is minimal (typically outside the optimal pH of 4-7). Inhibitor Addition: Add known β-xylosidase inhibitors such as D-xylose or specific chemical inhibitors.
Acidic Hydrolysis: Sample is too acidic (low pH), leading to the breakdown of glycosidic bonds.Buffering: Maintain the sample pH between 6.0 and 7.0 using a suitable buffer system (e.g., phosphate buffer) throughout the preparation process. Minimize Acid Exposure: If acidic conditions are necessary for extraction, minimize the exposure time and temperature. Neutralize the sample as soon as possible.
Maillard Reaction: Reaction of the reducing end of this compound with amino acids, peptides, or proteins in the sample, especially at elevated temperatures.Low Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C). pH Control: Keep the pH below 7 to reduce the rate of the Maillard reaction. Inhibitors: Consider the use of Maillard reaction inhibitors such as aminoguanidine in non-biological samples. Derivatization: Chemically modify the reducing end of this compound to prevent its participation in the Maillard reaction.
Inconsistent this compound concentrations across replicate samples. Variable Enzyme Activity: Inconsistent inactivation of endogenous enzymes across samples.Standardize Inactivation: Ensure consistent and thorough heat inactivation or inhibitor concentration for all samples.
Inconsistent pH: Fluctuations in pH during sample processing.Robust Buffering: Use a buffer with sufficient capacity to maintain a stable pH throughout the procedure.
Sample Heterogeneity: Uneven distribution of this compound or degrading factors in the starting material.Homogenization: Thoroughly homogenize the initial sample to ensure uniformity.
Appearance of unexpected peaks or a decrease in this compound peak with an increase in xylose peak over time. Ongoing Degradation: Incomplete inactivation of enzymes or continued chemical hydrolysis.Storage Conditions: Store samples and extracts at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Re-evaluate Inactivation: Confirm that the heat inactivation or inhibitor concentration is sufficient.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The three main causes of this compound degradation are:

  • Enzymatic Hydrolysis: β-xylosidases, enzymes commonly present in plant materials, can cleave this compound into two xylose molecules.

  • Acidic Hydrolysis: Low pH conditions can lead to the non-enzymatic cleavage of the glycosidic bond in this compound.

  • Maillard Reaction: The reducing end of this compound can react with amino groups in proteins and amino acids, especially at high temperatures, leading to its loss and the formation of complex brown polymers.[1][2][3]

Q2: At what pH and temperature is this compound most stable?

A2: this compound is most stable at a neutral to slightly acidic pH (around 6.0-7.0) and at low temperatures (4°C or below). High temperatures and strongly acidic or alkaline conditions significantly accelerate its degradation.

Q3: How can I inhibit β-xylosidase activity in my samples?

A3: You can inhibit β-xylosidase activity through several methods:

  • Heat Inactivation: Heating the sample to 90-100°C for a short period (10-15 minutes) is effective in denaturing most enzymes.

  • pH Adjustment: Adjusting the pH of your sample to be outside the optimal range for the enzyme (typically pH 4-7) can significantly reduce its activity.

  • Inhibitors: The addition of competitive inhibitors, such as the product of the enzymatic reaction, D-xylose, can slow down the degradation of this compound. The effectiveness of inhibition is dependent on the specific enzyme and the concentration of the inhibitor, as indicated by the inhibition constant (Ki).

Q4: What is the Maillard reaction and how can I prevent it?

A4: The Maillard reaction is a chemical reaction between the reducing end of sugars (like this compound) and amino acids or proteins.[1][2] This reaction is accelerated by heat and can lead to the loss of your analyte and the formation of interfering compounds. To prevent it:

  • Work at low temperatures (on ice or at 4°C).

  • Maintain a neutral or slightly acidic pH.

  • For non-biological samples, consider using inhibitors like aminoguanidine.

  • Derivatization of the reducing end of this compound can also prevent its participation in the reaction.

Q5: What are the best storage conditions for samples containing this compound?

A5: For short-term storage (a few hours), keep samples on ice or at 4°C. For long-term storage, samples should be frozen at -20°C or, ideally, at -80°C to minimize both enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles as this can also contribute to degradation.

Quantitative Data Summary

Table 1: Influence of pH and Temperature on β-Xylosidase Activity

This table summarizes the optimal pH and temperature for the activity of various β-xylosidases, as well as their stability under different conditions. Operating outside of these optimal ranges can help to minimize enzymatic degradation of this compound.

Enzyme SourceOptimal pHOptimal Temperature (°C)pH Stability RangeTemperature StabilityReference
Thermotoga thermarum6.0955.0 - 7.5Half-life of 2h at 85°C[4]
Penicillium piceum4.0703.0 - 5.0Half-life of 10 days at 70°C[5]
Pseudozyma hubeiensis4.5604.0 - 9.0Stable at 50°C for 4h[6]
Streptomyces sp. CH77.0855.5 - 8.5Stable up to 60°C for 30 min[7]
Sphingobacterium sp.5.5503.0 - 9.0Stable at 30°C[8]
Chaetomium thermophilum7.075->60% activity after 30 min at 85°C[9]

Table 2: Inhibition of β-Xylosidases by D-Xylose

D-xylose, the product of this compound hydrolysis, acts as a competitive inhibitor for β-xylosidases. This table provides the inhibition constant (Ki) of D-xylose for various β-xylosidases. A lower Ki value indicates stronger inhibition.

OrganismGH FamilyInhibition Constant (Ki) for D-Xylose (mM)Reference
Geobacillus thermoleovorans4376 ± 8.5[10]
Thermoanaerobacterium sp.39-[3]
Cellulomonas uda-650[11]
Talaromyces emersonii-1.3[11]
Thermotoga thermarum-~1000[12]
Saccharum officinarum-Competitive Inhibition[8]
Pseudozyma hubeiensis-75 (for 50% activity)[13]

Table 3: Kinetic Data for the Maillard Reaction between D-Xylose and Glycine

This table presents kinetic data for the Maillard reaction, highlighting the influence of reactant concentrations. This demonstrates that higher concentrations of reactants lead to a faster reaction rate.

D-Xylose (M)Glycine (M)Rate of Coloration (Absorbance at 630 nm/min)
0.12.0~0.0025
0.22.0~0.0050
0.42.0~0.0100
2.00.05~0.0015
2.00.1~0.0030
2.00.2~0.0060
2.00.4~0.0120

Data adapted from a kinetic study of the Maillard reaction between D-xylose and glycine.[1]

Experimental Protocols

Protocol 1: Extraction and Stabilization of this compound from Corncobs

This protocol provides a method for extracting this compound from corncobs while minimizing degradation.

Materials:

  • Corncobs, dried and ground to a fine powder

  • Phosphate buffer (50 mM, pH 7.0)

  • Ethanol (95%)

  • Centrifuge and centrifuge tubes

  • Water bath or heating block

  • Rotary evaporator

  • 0.22 µm syringe filters

Procedure:

  • Enzyme Inactivation: Suspend the ground corncob powder in 50 mM phosphate buffer (pH 7.0) at a 1:10 (w/v) ratio. Immediately heat the slurry to 95°C for 15 minutes in a water bath to inactivate endogenous enzymes. Cool the slurry on ice.

  • Extraction: Stir the cooled slurry at 4°C for 2 hours to extract soluble oligosaccharides, including this compound.

  • Centrifugation: Centrifuge the slurry at 10,000 x g for 15 minutes at 4°C to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Ethanol Precipitation: Add four volumes of cold 95% ethanol to the supernatant and incubate at -20°C for at least 4 hours (or overnight) to precipitate higher molecular weight polysaccharides and proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitated material.

  • Supernatant Concentration: Collect the supernatant, which contains the this compound and other small oligosaccharides. Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol.

  • Final Preparation: Re-dissolve the concentrated extract in a known volume of deionized water. Filter the solution through a 0.22 µm syringe filter before analysis by HPLC or other methods.

  • Storage: Store the final extract at -80°C until analysis.

Protocol 2: Sample Preparation for this compound Analysis by HPLC

This protocol outlines the general steps for preparing different types of samples for this compound quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Sample (liquid, semi-solid, or solid)

  • Deionized water

  • Ethanol (95%)

  • For high-protein samples: Zinc acetate solution and potassium ferrocyanide solution

  • For high-fat samples: Petroleum ether

  • Centrifuge

  • Sonicator (for solid samples)

  • 0.22 µm syringe filters

Procedure:

  • Liquid Samples:

    • To 5 mL of the liquid sample, add 10 mL of deionized water and mix thoroughly.

    • Add ethanol to a final concentration of 75% (v/v) to precipitate proteins and larger polysaccharides.

    • Centrifuge at 5,000 x g for 10 minutes.

    • Collect the supernatant and evaporate the ethanol.

    • Redissolve the residue in a known volume of deionized water and filter through a 0.22 µm syringe filter.

  • Solid and Semi-Solid Samples:

    • Weigh 1-5 g of the homogenized sample and add 20 mL of deionized water.

    • Sonicate for 30 minutes to aid extraction.

    • Follow steps 2-5 for liquid samples.

  • High-Protein Samples (e.g., Dairy Products):

    • After the initial water extraction, add 5 mL of zinc acetate solution and 5 mL of potassium ferrocyanide solution to precipitate proteins.

    • Mix well and allow to stand for 10 minutes.

    • Proceed with ethanol precipitation as described for liquid samples.

  • High-Fat Samples (>10% Fat):

    • Before water extraction, perform a defatting step by extracting the sample with petroleum ether three times.

    • Allow the residual petroleum ether to evaporate completely before proceeding with the water extraction as described for solid samples.

Visualizations

XylobioseDegradationPathways cluster_enzymatic Enzymatic Hydrolysis cluster_acidic Acidic Hydrolysis cluster_maillard Maillard Reaction This compound This compound BetaXylosidase β-Xylosidase This compound->BetaXylosidase Low_pH Low pH (H+) This compound->Low_pH AminoAcid Amino Acid / Protein This compound->AminoAcid + Xylose1 Xylose BetaXylosidase->Xylose1 Xylose2 Xylose BetaXylosidase->Xylose2 Xylose3 Xylose Low_pH->Xylose3 Xylose4 Xylose Low_pH->Xylose4 Heat Heat MRPs Maillard Reaction Products (Melanoidins) Heat->MRPs

Caption: Major degradation pathways of this compound during sample preparation.

SamplePrepWorkflow cluster_prevention Key Prevention Steps cluster_conditions Control Conditions Start Sample Collection EnzymeInactivation Enzyme Inactivation (Heat/pH/Inhibitors) Start->EnzymeInactivation Extraction Extraction (e.g., Water, Buffer) EnzymeInactivation->Extraction Purification Purification (e.g., Ethanol Precipitation, Filtration) Extraction->Purification Analysis Analysis (e.g., HPLC) Purification->Analysis Storage Storage (-20°C or -80°C) Purification->Storage Storage->Analysis Temp Low Temperature pH Neutral pH

Caption: Recommended workflow for sample preparation to prevent this compound degradation.

References

Technical Support Center: Purification of Xylobiose from Hydrolysates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of xylobiose from hydrolysates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound from hydrolysates.

Issue 1: Low this compound Yield After Purification

Potential Cause Troubleshooting Steps
Suboptimal Hydrolysis Conditions Ensure that the enzymatic or chemical hydrolysis conditions (pH, temperature, time, enzyme/acid concentration) are optimized for the selective production of this compound over other xylooligosaccharides (XOS) or xylose.
This compound Loss During Activated Carbon Treatment - Activated carbon can adsorb this compound. Optimize the activated carbon loading; lower concentrations may reduce this compound loss.[1] - Use a gradient of ethanol for elution. A 15% ethanol elution has been shown to recover a significant percentage of XOS.[2] Repeated elutions with a low concentration of ethanol can increase total recovery.[2]
Membrane Filtration Issues - Membrane fouling can lead to reduced recovery. Pre-treat the hydrolysate to remove larger impurities like lignin before membrane filtration. - Select a membrane with the appropriate molecular weight cut-off (MWCO) to retain this compound while allowing smaller impurities to pass through. Nanofiltration has been used to separate this compound from xylose.[3][4]
Co-elution with Impurities in Chromatography - Optimize the chromatographic conditions (e.g., gradient, flow rate, mobile phase composition) to improve the resolution between this compound and other components. - Consider using a combination of different chromatography techniques, such as ion exchange followed by gel filtration, for better separation.[5]

Issue 2: Presence of Colored Impurities (e.g., Lignin Derivatives) in the Final Product

Potential Cause Troubleshooting Steps
Inefficient Removal of Lignin - Pre-treat the hydrolysate to remove lignin before downstream processing. Methods include flocculation, ultrafiltration, or adsorption on resins like polystyrene divinylbenzene (PS-DVB).[1][6] - Activated carbon treatment is effective for removing lignin-derived color compounds.[7][8] The efficiency of lignin adsorption is influenced by the properties of the activated carbon, such as its microporosity and surface chemistry.[7]
Formation of Colored Compounds During Hydrolysis - Optimize hydrolysis conditions to minimize the formation of degradation products. High temperatures and harsh acidic conditions can lead to the formation of colored compounds.
Carryover from Upstream Processes - Ensure adequate washing of the biomass after pretreatment to remove soluble lignin and other colored impurities.

Issue 3: Contamination with Monosaccharides (e.g., Xylose, Glucose, Arabinose)

Potential Cause Troubleshooting Steps
Incomplete Enzymatic Hydrolysis or Over-hydrolysis - Optimize the type and dosage of xylanase to maximize this compound production and minimize the release of xylose. - Control the hydrolysis time to prevent the breakdown of this compound into xylose.
Ineffective Separation - Gel Filtration Chromatography (GFC): This technique separates molecules based on size and is effective for separating this compound from monosaccharides.[5] - Nanofiltration: Can be used to separate this compound from smaller monosaccharides like xylose.[3] - Activated Carbon Chromatography: By washing the activated carbon column with water after adsorption, monosaccharides can be removed before eluting the this compound with an ethanol solution.[1][9]

Issue 4: Presence of Inhibitory Compounds (e.g., Furfural, HMF, Acetic Acid)

Potential Cause Troubleshooting Steps
Harsh Pretreatment or Hydrolysis Conditions - The dehydration of xylose under acidic conditions and high temperatures can form furfural.[2] Milder pretreatment and hydrolysis conditions can reduce the formation of these inhibitors.
Inefficient Removal - Activated Carbon Treatment: This is a conventional and efficient method for removing furfural and lignin from hemicellulose hydrolysates.[2] - Graphene Oxide-Mediated Purification (GOMP): This novel method has shown high efficiency in removing furfural, HMF, and acetic acid with good recovery of XOS.[2] - Ion Exchange Resins: Can be used to remove acidic compounds like acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in purifying this compound from biomass hydrolysates?

A1: The primary challenges stem from the complex composition of biomass hydrolysates.[5] These mixtures contain not only this compound but also a variety of other compounds, including other xylooligosaccharides (XOS) with different degrees of polymerization, monosaccharides (xylose, glucose, arabinose), lignin-derived compounds, proteins, lipids, pigments, and degradation products like furfural, hydroxymethylfurfural (HMF), and acetic acid.[2][4][5] Separating this compound from these structurally similar or interfering substances to a high purity is a significant challenge.

Q2: What are the common methods used for this compound purification?

A2: Several methods are employed, often in combination, to purify this compound. These include:

  • Activated Carbon Adsorption: Widely used for decolorization and removal of hydrophobic impurities like lignin and furfural.[1][2][8]

  • Chromatography: Techniques such as ion-exchange chromatography (IEC), gel filtration chromatography (GFC), and centrifugal partition chromatography (CPC) are used to separate this compound based on charge, size, and partitioning behavior, respectively.[1][5][10]

  • Membrane Filtration: Nanofiltration and ultrafiltration can separate this compound from high molecular weight impurities (like lignin) or low molecular weight impurities (like monosaccharides and salts).[3][5]

  • Solvent Precipitation and Extraction: These methods are also utilized in the purification process.[5]

Q3: How does activated carbon treatment work for this compound purification?

A3: Activated carbon has a porous structure and a large surface area that allows it to adsorb impurities. It is particularly effective at removing colored compounds like lignin derivatives and fermentation inhibitors such as furfural.[2][7] The selective adsorption of lignin is favored by activated carbon with a high microporosity, small mesopore diameters, and acidic surface groups.[7] After the impurities are adsorbed, the this compound can be recovered by washing and then eluting with a solvent, typically an ethanol-water mixture.[1][2]

Q4: Can I achieve high-purity this compound with a single purification step?

A4: Achieving high purity this compound with a single treatment is unlikely due to the complexity of the hydrolysate.[5] A multi-step process is generally required. For example, a process might involve an initial ultrafiltration step to remove large molecules, followed by resin adsorption for decolorization and desalination, and finally gel filtration chromatography to separate this compound from other sugars.[5]

Q5: What is the role of ion-exchange chromatography in this compound purification?

A5: Ion-exchange chromatography (IEC) is used to remove charged impurities from the hydrolysate.[5] Anion-exchange resins can effectively remove negatively charged lignin derivatives and other acidic compounds.[5] Cation-exchange resins can remove positively charged ions, such as salts that may have been introduced during pretreatment.[5] Since this compound is a neutral molecule, it will not bind to the ion-exchange resin under neutral pH conditions and can be collected in the flow-through.

Quantitative Data Summary

Table 1: Comparison of Xylooligosaccharide (XOS) Purification Methods

Purification MethodXOS Recovery (%)Furfural Removal (%)HMF Removal (%)Acetic Acid Removal (%)Reference
Graphene Oxide-Mediated Purification (GOMP)73.87 ± 4.2585.4287.3884.0[2]
Activated Charcoal Treatment72.76 ± 0.84---[2]
Membrane Filtration (2 kDa cutoff)44.07 ± 0.92---[2]

Table 2: Purity and Recovery of this compound using a Combined Purification Process

ParameterValueReference
Final this compound Purity 95.74 ± 1.43%[5]
This compound Recovery 93.61 ± 3.50%[5]
Decolorization Rate 77.59 ± 3.79%[5]
Desalination Rate 96.85 ± 1.43%[5]
(Process involved resin adsorption and gel filtration chromatography)

Experimental Protocols

Protocol 1: Activated Carbon-Mediated Purification (ACMP) of Xylooligosaccharides (XOS)

This protocol is adapted from a study on the purification of XOS from wheat bran hydrolysate.[2]

  • Preparation of Hydrolysate: Centrifuge the initial hydrolysate at 6000 rpm for 10 minutes to remove insoluble solids.

  • Adsorption:

    • Add activated charcoal to the supernatant at a concentration of 3-15% (w/v).

    • Stir the mixture at 200 rpm for 1 hour at room temperature.

  • Removal of Unbound Impurities:

    • Centrifuge the mixture to pellet the activated carbon.

    • Discard the supernatant.

    • Wash the pellet twice with deionized water to remove unbound impurities.

  • Elution of XOS:

    • Perform a gradient elution with ethanol at concentrations of 15%, 30%, 45%, and 60% (v/v) to optimize the recovery of XOS.

    • For example, multiple elutions with 15% ethanol have been shown to be effective for total XOS recovery.[2]

  • Downstream Processing: The collected ethanol eluates containing the purified XOS can be vacuum-dried for ethanol removal and stored at -20°C.

Protocol 2: Combined Resin Adsorption and Gel Filtration Chromatography for this compound Purification

This protocol is based on a method for purifying this compound from sugarcane bagasse xylan hydrolysate.[5]

  • Pre-treatment (Ultrafiltration):

    • Filter the hydrolysate through a 10 kDa cut-off ultrafiltration membrane to remove macromolecules such as large lignin particles and proteins.

  • Decolorization and Desalination (Resin Adsorption):

    • Pass the ultrafiltered hydrolysate through a column packed with a combination of anion-exchange (e.g., D201) and cation-exchange (e.g., 001x7) resins.

    • The optimal volume ratio and flow rate should be determined experimentally. A volume ratio of 1.67:1 (cation:anion) and a flow rate of 1.76 mL/min have been reported as effective.[5]

  • Separation of this compound (Gel Filtration Chromatography - GFC):

    • Load the decolorized and desalted hydrolysate onto a GFC column (e.g., Bio-Gel P2).

    • Elute with deionized water at a constant flow rate.

    • Collect fractions and analyze for this compound content using a suitable analytical method like HPLC.

  • Analysis: Monitor the purity and recovery of this compound at each step using techniques such as High-Performance Anion-Exchange Chromatography (HPAEC).[11][12]

Visualizations

Xylobiose_Purification_Workflow General Workflow for this compound Purification Start Biomass Hydrolysate Centrifugation Centrifugation / Filtration (Removal of Solids) Start->Centrifugation Pretreatment Pre-treatment (e.g., Ultrafiltration for Macromolecule Removal) Centrifugation->Pretreatment Impurities1 Solid Residues Centrifugation->Impurities1 Decolorization Decolorization (e.g., Activated Carbon or Resin Adsorption for Lignin/Pigment Removal) Pretreatment->Decolorization Impurities2 Macromolecules (Lignin, Protein) Pretreatment->Impurities2 Desalination Desalination (e.g., Ion-Exchange Chromatography) Decolorization->Desalination Impurities3 Colored Compounds, Inhibitors (Furfural) Decolorization->Impurities3 Separation This compound Separation (e.g., Gel Filtration Chromatography or Nanofiltration) Desalination->Separation Impurities4 Salts, Acetic Acid Desalination->Impurities4 Analysis Purity Analysis (e.g., HPLC) Separation->Analysis Impurities5 Monosaccharides, Other XOS Separation->Impurities5 End High-Purity this compound Analysis->End

Caption: A general workflow for the purification of this compound from biomass hydrolysates.

Troubleshooting_Flowchart Troubleshooting Low this compound Purity Start Low Purity of this compound Detected CheckColor Is the product colored? Start->CheckColor RemoveColor Implement/Optimize Decolorization Step: - Activated Carbon Treatment - Resin Adsorption CheckColor->RemoveColor Yes CheckSugars Are other sugars present (monosaccharides, other XOS)? CheckColor->CheckSugars No RemoveColor->CheckSugars ImproveSeparation Optimize Separation Technique: - Gel Filtration Chromatography - Nanofiltration - Adjust Chromatography Parameters CheckSugars->ImproveSeparation Yes CheckInhibitors Are inhibitors (furfural, HMF) detected? CheckSugars->CheckInhibitors No ImproveSeparation->CheckInhibitors RemoveInhibitors Add/Optimize Inhibitor Removal Step: - Activated Carbon - Graphene Oxide - Adjust Hydrolysis Conditions CheckInhibitors->RemoveInhibitors Yes Reevaluate Re-evaluate Upstream Processes (Hydrolysis, Pretreatment) CheckInhibitors->Reevaluate No RemoveInhibitors->Reevaluate End Purity Improved Reevaluate->End

Caption: A troubleshooting flowchart for addressing low purity issues in this compound purification.

References

Technical Support Center: Overcoming End-Product Inhibition of Xylanase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of end-product inhibition of xylanase by its product, xylobiose.

Frequently Asked Questions (FAQs)

Q1: What is end-product inhibition of xylanase?

A1: End-product inhibition is a form of negative feedback where the product of an enzymatic reaction, in this case, this compound and other xylo-oligomers (XOS), binds to the xylanase enzyme and reduces its catalytic activity.[1][2] As the concentration of these products increases during the hydrolysis of xylan, the efficiency of the xylanase decreases.[3] This is a significant bottleneck in processes aiming for complete xylan degradation, such as in biofuel production and biorefineries.

Q2: Why is this compound an effective inhibitor of xylanase?

A2: this compound, a disaccharide of xylose, is one of the primary products of xylan hydrolysis by endo-β-1,4-xylanases.[4] Its structure allows it to bind to the active site of the xylanase, competing with the larger xylan substrate. This non-productive binding effectively sequesters the enzyme, preventing it from acting on new substrate molecules and thereby inhibiting the overall reaction rate. Xylo-oligomers, in general, are potent inhibitors of hemicellulase activity.[5]

Q3: What are the primary strategies to overcome end-product inhibition of xylanase?

A3: There are three main strategies to mitigate end-product inhibition:

  • Enzymatic Removal of the Inhibitor: Supplementing the reaction with an enzyme that degrades the inhibitory product. The most common approach is using β-xylosidase to convert this compound and XOS into xylose.[5][6]

  • Protein Engineering: Modifying the xylanase enzyme through rational design or directed evolution to decrease its sensitivity to this compound inhibition.[7][8][9]

  • Process Engineering (Immobilization): Immobilizing the xylanase on a solid support. This can improve enzyme stability and facilitate the continuous removal of products from the reaction environment, preventing their accumulation.[10][11]

Q4: How does β-xylosidase alleviate xylanase inhibition?

A4: β-xylosidase works in synergy with xylanase to achieve complete xylan degradation.[5] While endo-xylanase breaks down the internal bonds of the xylan polymer into smaller xylo-oligomers (like this compound), β-xylosidase cleaves these oligomers from the non-reducing end to release xylose monomers.[1][4] By converting the inhibitory this compound into the less-inhibitory xylose, β-xylosidase relieves the end-product inhibition on the xylanase, allowing for a more efficient and complete breakdown of the xylan substrate.[1][6]

Q5: What is the role of protein engineering in creating inhibitor-resistant xylanases?

A5: Protein engineering aims to alter the structure of the xylanase to reduce its affinity for this compound without compromising its catalytic efficiency on xylan. This is achieved through methods like:

  • Site-Directed Mutagenesis: Involves making specific changes to the amino acid residues in the enzyme's substrate-binding site.[7] By altering residues that interact with the product, the binding of this compound can be weakened, thus reducing inhibition.[12]

  • Random Mutagenesis: Creates a large library of enzyme variants with random mutations.[8][13] These variants are then screened for desired properties, such as improved thermostability and reduced product inhibition.[8]

Q6: Can enzyme immobilization help overcome product inhibition?

A6: Yes, enzyme immobilization can be an effective strategy. By attaching the xylanase to a solid support, it is possible to use it in continuous-flow reactors.[14] This setup allows for the constant removal of hydrolysis products (this compound) from the vicinity of the enzyme, preventing their concentration from reaching inhibitory levels.[10] Immobilization also offers benefits like enhanced enzyme stability, easier separation of the enzyme from the product, and potential for enzyme reuse, which can lower overall process costs.[10][11]

Troubleshooting Guides

Problem 1: Low xylan conversion despite high xylanase loading.

  • Possible Cause: Severe end-product inhibition is occurring. As soon as a small amount of this compound and XOS are produced, they begin to inhibit the xylanase, stalling the reaction.

  • Troubleshooting Steps:

    • Analyze Hydrolysate Composition: Measure the concentration of this compound and other short-chain xylo-oligomers. High levels confirm product inhibition.

    • Supplement with β-xylosidase: Add β-xylosidase to the reaction mixture. This will hydrolyze the inhibitory oligomers to xylose. Studies have shown this can increase glucan and xylan conversions significantly.[15][16]

    • Optimize Enzyme Addition Sequence: Research suggests that adding hemicellulases (xylanase and β-xylosidase) several hours before adding cellulase (in a mixed biomass context) can be more effective. This may be due to reducing the non-productive binding of cellulase to xylan.[15][17]

Problem 2: Accumulation of xylo-oligomers (XOS) in the final product.

  • Possible Cause: The native xylanolytic system being used lacks sufficient β-xylosidase activity to completely break down the XOS produced by the endo-xylanase.

  • Troubleshooting Steps:

    • Co-immobilize Enzymes: If using an immobilized system, consider co-immobilizing xylanase and β-xylosidase on the same support. This ensures the inhibitory products are degraded as soon as they are formed.

    • Screen for High β-xylosidase Strains: If relying on microbial fermentation, screen for strains that naturally produce a high ratio of β-xylosidase to xylanase activity.[5]

    • Add Exogenous β-xylosidase: The most direct approach is to supplement the hydrolysis reaction with a purified, commercially available β-xylosidase. The optimal ratio of xylanase to β-xylosidase will need to be determined empirically for your specific substrate and conditions.[15][18]

Problem 3: Standard xylanase denatures under required process conditions (e.g., high temperature).

  • Possible Cause: The operational conditions of your process are too harsh for the wild-type enzyme.

  • Troubleshooting Steps:

    • Source Thermostable Enzymes: Explore xylanases from thermophilic organisms, which are naturally more robust and stable at high temperatures.[8]

    • Protein Engineering for Stability: Use random or site-directed mutagenesis to introduce mutations that enhance the thermostability of your existing xylanase. For example, introducing new disulfide bonds or optimizing amino acid packing can rigidify the enzyme structure.[13][19]

    • Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its thermal and operational stability.[10]

Data and Protocols

Quantitative Data Summary

Table 1: Effect of Hemicellulase Supplementation on Biomass Conversion.

This table summarizes the impact of adding xylanase and β-xylosidase on the conversion of corn stover pretreated by two different methods: Ammonia Fiber Expansion (AFEX) and dilute acid.

Enzyme CombinationPretreatment MethodGlucan Conversion (%)Xylan Conversion (%)
Cellulase OnlyAFEX5560
Cellulase + XylanaseAFEX7075
Cellulase + β-xylosidaseAFEX7278
Cellulase + Xylanase + β-xylosidaseAFEX8285
Cellulase OnlyDilute Acid8082
Cellulase + Xylanase + β-xylosidaseDilute Acid8890

Data adapted from studies on enzymatic hydrolysis of pretreated corn stover.[15][16][18] The results demonstrate that supplementing cellulase with both xylanase and β-xylosidase leads to a significant increase in both glucan and xylan conversion, highlighting the synergistic effect and the importance of removing inhibitory products.

Table 2: Kinetic Parameters of Wild-Type vs. Engineered Xylanases.

This table illustrates how protein engineering can alter the catalytic properties and inhibitor tolerance of a GH11 xylanase.

Enzyme VariantSubstrateKm (mg/mL)kcat/Km (mL mg-1 s-1)Optimal Temp (°C)
Wild-Type (Xynst)Beechwood Xylan0.30-55
Mutant (W6F/Q7H)Beechwood Xylan0.1815483.3365

Data from a study on engineering a salt-tolerant GH11 xylanase.[20] The W6F/Q7H mutant shows a lower Km, indicating a higher affinity for the substrate, and a significantly higher optimal temperature, demonstrating successful engineering for improved performance.

Experimental Protocols

Protocol 1: Standard Xylanase Activity Assay (DNS Method)

This protocol is used to quantify the amount of reducing sugars released by xylanase activity.

  • Materials:

    • 1% (w/v) Birchwood or Beechwood xylan solution in a suitable buffer (e.g., 50 mM Glycine-NaOH, pH 9.0).

    • Purified or crude xylanase enzyme solution, appropriately diluted.

    • 3,5-Dinitrosalicylic acid (DNS) reagent.

    • D-xylose standard solutions (for calibration curve).

    • Spectrophotometer.

  • Procedure:

    • Prepare the reaction mixture by adding 0.1 mL of the diluted enzyme solution to 0.9 mL of the 1% xylan substrate solution.

    • Incubate the mixture at the enzyme's optimal temperature (e.g., 55°C) for a defined period (e.g., 10 minutes).[20]

    • Stop the reaction by adding 1.5 mL of DNS reagent.

    • Boil the mixture for 10 minutes in a water bath to allow for color development.

    • Cool the tubes to room temperature and measure the absorbance at 540 nm.

    • Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with D-xylose.

    • One unit (U) of xylanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalents per minute under the specified assay conditions.[20]

Protocol 2: Evaluating the Impact of β-xylosidase Supplementation

This protocol allows for the direct comparison of hydrolysis efficiency with and without the addition of β-xylosidase.

  • Materials:

    • Pretreated lignocellulosic substrate (e.g., AFEX-treated corn stover).

    • Cellulase enzyme cocktail.

    • Xylanase enzyme.

    • β-xylosidase enzyme.

    • Reaction buffer (e.g., 50 mM citrate buffer, pH 4.8).

    • HPLC system for sugar analysis.

  • Procedure:

    • Set up at least two sets of reaction vials. All vials should contain the same concentration of substrate (e.g., 2% w/v solids loading) in buffer.

    • Control Group: To this set, add the cellulase and xylanase enzymes at your desired loading (e.g., 15 mg protein/g glucan for cellulase, and an equivalent protein loading for xylanase).

    • Test Group: To this set, add the same amounts of cellulase and xylanase, and supplement with β-xylosidase (e.g., at a 2:1 protein ratio to xylanase).[18]

    • Incubate all vials at the optimal temperature (e.g., 50°C) with gentle agitation.

    • Take samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Stop the enzymatic reaction in the samples by boiling for 10 minutes.

    • Centrifuge the samples to separate the supernatant.

    • Analyze the supernatant using an HPLC system to quantify the concentrations of glucose, xylose, and this compound.

    • Compare the sugar yields and the concentration of residual this compound between the control and test groups to quantify the benefit of β-xylosidase supplementation.[15]

Visualizations

Logical and Workflow Diagrams

End_Product_Inhibition cluster_main The Problem: End-Product Inhibition Xylan Xylan (Substrate) Xylanase Xylanase (Enzyme) Xylan->Xylanase Binds to This compound This compound / XOS (Product) Xylanase->this compound Hydrolyzes to This compound->Xylanase INHIBITS Alleviation_Strategy_1 cluster_solution1 Solution 1: β-Xylosidase Supplementation Xylan Xylan Xylanase Xylanase Xylan->Xylanase This compound This compound (Inhibitor) Xylanase->this compound Produces This compound->Xylanase Inhibits BetaXylosidase β-Xylosidase (Added Enzyme) This compound->BetaXylosidase Degraded by Xylose Xylose (Non-inhibitory) BetaXylosidase->Xylose Converts to Alleviation_Strategy_2 cluster_solution2 Solution 2: Protein Engineering Workflow Start Identify Wild-Type Xylanase Gene Identify Identify Key Residues in Substrate/Product Binding Site Start->Identify Mutagenesis Perform Site-Directed or Random Mutagenesis Identify->Mutagenesis Library Create Mutant Enzyme Library Mutagenesis->Library Screening High-Throughput Screening (for activity in presence of this compound) Library->Screening Result Select Improved Variant: Reduced Product Inhibition Screening->Result

References

Technical Support Center: Improving Xylobiose Fermentation Efficiency in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving xylobiose fermentation efficiency in yeast. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My engineered Saccharomyces cerevisiae strain is not consuming this compound. What are the primary reasons for this?

A1: The inability of an engineered yeast strain to consume this compound typically stems from two main bottlenecks:

  • Inefficient Transport: S. cerevisiae does not naturally possess efficient transporters for this compound. The native hexose transporters (Hxt) have very low affinity for this compound. For efficient uptake, heterologous transporters with high affinity for this compound or xylodextrins must be successfully expressed and localized to the plasma membrane.

  • Lack of Intracellular Hydrolysis: Even if this compound is transported into the cell, it must be hydrolyzed into xylose to enter the metabolic pathways. This requires the expression of an active intracellular β-xylosidase or a β-glucosidase with significant activity towards this compound.

Q2: I am observing high xylitol accumulation and low ethanol yield during this compound fermentation. What is the cause and how can I mitigate it?

A2: High xylitol accumulation is a common issue in yeast engineered with the xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway. This is primarily due to a cofactor imbalance.[1][2]

  • Cause: XR often prefers NADPH as a cofactor, while XDH exclusively uses NAD+.[1] This disparity leads to an accumulation of NADH and a deficit of NAD+ for the XDH reaction, causing the intermediate xylitol to be secreted from the cell.

  • Mitigation Strategies:

    • Pathway Engineering: Consider using the xylose isomerase (XI) pathway, which directly converts xylose to xylulose, bypassing the redox imbalance.

    • Cofactor Engineering: Modify the cofactor preference of XR and XDH to use the same cofactor pool (e.g., both using NADH or NADPH).

    • Overexpression of Pentose Phosphate Pathway (PPP) Genes: Increasing the flux through the non-oxidative PPP by overexpressing genes like TAL1 and TKL1 can help pull the metabolic flux towards glycolysis.[3]

Q3: My yeast strain co-ferments glucose and this compound, but this compound consumption only starts after glucose is depleted. How can I achieve simultaneous consumption?

A3: This phenomenon is known as glucose repression, where the presence of glucose represses the metabolism of other sugars.

  • Cause: Glucose strongly inhibits the uptake of this compound through competitive inhibition of sugar transporters.[4][5] Additionally, glucose can repress the expression of genes involved in alternative sugar metabolism.

  • Solutions:

    • Engineered Transporters: Utilize engineered transporters that have a higher affinity for this compound and are less inhibited by glucose.[4][5]

    • Intracellular Hydrolysis Strategy: Employ a strategy where cellobiose (a disaccharide of glucose) is co-fermented with this compound. Intracellular hydrolysis of cellobiose can minimize the extracellular glucose concentration, thereby reducing the repression of this compound uptake.

    • Fed-batch Fermentation: A fed-batch strategy that maintains a low glucose concentration can also alleviate glucose repression and promote co-consumption of sugars.

Q4: What are the key differences between fermenting xylose directly versus fermenting this compound?

A4: The primary difference lies in the initial steps of uptake and conversion to xylose.

  • Xylose Fermentation: Requires efficient xylose transporters to bring xylose into the cell, where it can then enter the XI or XR/XDH pathway.

  • This compound Fermentation: Requires a this compound transporter to internalize the disaccharide, followed by intracellular hydrolysis by a β-xylosidase to produce xylose, which then enters the downstream metabolic pathways. Direct fermentation of this compound can be advantageous in avoiding glucose repression if co-fermented with cellobiose.

Troubleshooting Guides

Issue 1: Slow or No this compound Consumption
Possible Cause Suggested Solution
Inefficient this compound Transporter - Verify the expression and correct plasma membrane localization of the heterologous transporter. - Screen for alternative transporters with higher affinity and transport rates for this compound, such as Gxf1, Sut1, or ST16.[6]
Low Intracellular β-Xylosidase Activity - Confirm the expression and activity of the intracellular β-xylosidase. - Consider codon-optimizing the β-xylosidase gene for expression in yeast. - Screen for β-xylosidases with higher specific activity and lower inhibition by xylose.
Sub-optimal Fermentation Conditions - Optimize pH and temperature. For many engineered S. cerevisiae strains, a pH between 5.0 and 5.5 and a temperature of 30-35°C is a good starting point. - Ensure anaerobic conditions are maintained, as oxygen can divert carbon flux away from ethanol production.
Presence of Fermentation Inhibitors - If using lignocellulosic hydrolysate, inhibitors such as furfural, HMF, and acetic acid may be present.[7][8] - Detoxify the hydrolysate or use a robust yeast strain with high inhibitor tolerance.
Issue 2: Low Ethanol Yield and High Byproduct Formation
Possible Cause Suggested Solution
Cofactor Imbalance in XR/XDH Pathway - Switch to a xylose isomerase (XI) based pathway. - Engineer the cofactor specificity of XR and XDH.
Sub-optimal Expression of Pentose Phosphate Pathway (PPP) Enzymes - Overexpress key enzymes of the non-oxidative PPP, such as transketolase (TKL1) and transaldolase (TAL1), to improve the flux from xylulose-5-phosphate to glycolysis.[3]
Formation of Acetic Acid and Glycerol - High levels of these byproducts can indicate cellular stress or redox imbalance. - Optimize fermentation conditions and ensure the strain is healthy.
Ethanol Evaporation - In small-scale fermentations, ensure the setup is properly sealed to prevent ethanol loss.

Quantitative Data Summary

Table 1: Comparison of Xylose Metabolic Pathways in Engineered S. cerevisiae

PathwayKey EnzymesAdvantagesDisadvantagesTypical Ethanol Yield (g/g xylose)
Xylose Reductase/Xylitol Dehydrogenase (XR/XDH) Xylose Reductase, Xylitol DehydrogenaseHigher productivity in some conditions.Prone to cofactor imbalance leading to high xylitol formation.[1]0.21 - 0.41[1][9]
Xylose Isomerase (XI) Xylose IsomeraseAvoids cofactor imbalance, leading to lower xylitol production and potentially higher ethanol yields.[1]Can have lower productivity compared to the XR/XDH pathway.0.41 - 0.45[1]

Table 2: Performance of Heterologous this compound/Xylose Transporters in S. cerevisiae

TransporterOriginSubstrate(s)Key Characteristics
Gxf1 Candida intermediaXyloseHigh transport capacity for xylose.
Sut1 Scheffersomyces stipitisXyloseGood affinity and transport rate for xylose.
ST16 Trichoderma virensXylodextrins (including this compound)Xylodextrin-specific; transport not inhibited by cellobiose.[6]
Gal2 (mutant) Saccharomyces cerevisiaeXyloseEngineered mutants show reduced inhibition by glucose.[4]

Experimental Protocols

Protocol 1: Anaerobic Batch Fermentation of this compound
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of YP medium (1% yeast extract, 2% peptone) supplemented with 2% glucose.

    • Incubate at 30°C with shaking (200 rpm) for 24 hours.

    • Use this pre-culture to inoculate a larger volume of YP medium with 2% glucose to an initial OD₆₀₀ of 0.2.

    • Grow until the culture reaches an OD₆₀₀ of 4-6.

    • Harvest the cells by centrifugation (3000 x g, 5 min) and wash twice with sterile water.

  • Fermentation Setup:

    • Prepare the fermentation medium: YP medium with the desired concentration of this compound (e.g., 40 g/L). For anaerobic conditions, supplement the medium with ergosterol (10 mg/L) and Tween 80 (420 mg/L).

    • Resuspend the washed cell pellet in the fermentation medium to a high cell density (e.g., an initial OD₆₀₀ of 10).

    • Transfer the cell suspension to a sterile fermentation vessel (e.g., a 125 mL flask with a fermentation lock containing sterile water). Ensure the working volume is appropriate (e.g., 50 mL).

    • Sparge the headspace with nitrogen gas for 15 minutes to ensure anaerobic conditions.

  • Fermentation Monitoring:

    • Incubate the fermentation at 30°C with gentle agitation (e.g., 150 rpm).

    • Take samples aseptically at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).

    • For each sample, measure the OD₆₀₀ to monitor cell density.

    • Centrifuge the sample to pellet the cells and collect the supernatant for analysis of substrates and products. Store the supernatant at -20°C if not analyzed immediately.

Protocol 2: Quantification of Sugars and Ethanol by HPLC
  • Sample Preparation:

    • Thaw the supernatant samples.

    • Filter the samples through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • System: An HPLC system equipped with a Refractive Index (RI) detector is typically used for sugar and ethanol analysis.[10]

    • Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87H column.

    • Mobile Phase: A dilute acid solution, typically 5 mM H₂SO₄, is used as the mobile phase.[10]

    • Flow Rate: A typical flow rate is 0.6 mL/min.

    • Column Temperature: Maintain the column at an elevated temperature, for example, 60°C, to improve peak resolution.

    • Injection Volume: Inject 10-20 µL of the filtered sample.

    • Detection: Use an RI detector to quantify this compound, xylose, xylitol, and ethanol.

  • Data Analysis:

    • Prepare standard curves for each compound (this compound, xylose, xylitol, ethanol) using known concentrations.

    • Quantify the concentrations of the compounds in the fermentation samples by comparing their peak areas to the standard curves.

    • Calculate the this compound consumption rate, ethanol production rate, and ethanol yield. The theoretical maximum ethanol yield from xylose is 0.51 g/g.

Visualizations

Xylobiose_Fermentation_Workflow cluster_prep Inoculum Preparation cluster_ferm Anaerobic Fermentation cluster_analysis Analysis PreCulture Pre-culture (YP + Glucose) MainCulture Main Culture (YP + Glucose) PreCulture->MainCulture Harvest Harvest & Wash Cells MainCulture->Harvest Fermentation Fermentation (YP + this compound) Harvest->Fermentation Sampling Aseptic Sampling Fermentation->Sampling OD OD600 Measurement Sampling->OD HPLC HPLC Analysis (Sugars, Ethanol) Sampling->HPLC Data Data Analysis HPLC->Data

Caption: Experimental workflow for this compound fermentation.

Xylobiose_Metabolism Xylobiose_ext This compound (extracellular) Xylobiose_int This compound (intracellular) Xylobiose_ext->Xylobiose_int This compound Transporter Xylose Xylose Xylobiose_int->Xylose β-Xylosidase Xylulose Xylulose Xylose->Xylulose Xylose Isomerase (XI) Xylitol Xylitol Xylose->Xylitol Xylose Reductase (XR) X5P Xylulose-5-P Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP Glycolysis Glycolysis PPP->Glycolysis Ethanol Ethanol Glycolysis->Ethanol Xylitol->Xylose Xylitol->Xylulose Xylitol Dehydrogenase (XDH)

Caption: Metabolic pathway for this compound fermentation in yeast.

Signaling_Pathways Glucose High Glucose PKA PKA Pathway Glucose->PKA activates Snf1 Snf1/AMPK Pathway Glucose->Snf1 represses This compound This compound This compound->Snf1 activates Stress Osmotic/Inhibitor Stress HOG HOG Pathway Stress->HOG activates Glycolysis Glycolysis PKA->Glycolysis promotes Stress_Response Stress Response Genes PKA->Stress_Response represses Growth Cell Growth PKA->Growth promotes Pentose_Metabolism Pentose Metabolism Snf1->Pentose_Metabolism promotes HOG->Stress_Response promotes HOG->Growth represses

References

addressing interference in colorimetric assays for xylobiose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for colorimetric xylobiose assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in colorimetric this compound assays?

A1: Interference can be broadly categorized as follows:

  • Endogenous Interference: Substances naturally present in the biological sample. These include other reducing sugars (e.g., glucose, xylose), proteins, lipids (lipemia), hemoglobin from red blood cell lysis (hemolysis), and bilirubin (icterus).[1]

  • Exogenous Interference: Substances introduced into the sample during collection or preparation, such as anticoagulants, drugs, or components from previous experimental steps.

  • Methodological Issues: Deviations from the assay protocol, such as incorrect buffer pH, temperature fluctuations, improper incubation times, or contaminated reagents, can lead to inaccurate results.[2]

Q2: My sample is hemolyzed. How will this affect my this compound measurement?

A2: Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components that can significantly interfere with colorimetric assays.[1] This interference can be:

  • Spectral: Hemoglobin has a strong absorbance at certain wavelengths which can overlap with the absorbance of the chromophore in your assay, leading to falsely elevated readings.[3]

  • Chemical: Hemoglobin can interfere with enzymatic reactions, for instance, by decomposing hydrogen peroxide in peroxidase-coupled assays.[4] The release of intracellular enzymes like proteases can also degrade protein reagents.[1]

Q3: Can other sugars in my sample interfere with the this compound measurement?

A3: Yes, this is a common issue, particularly in assays that rely on the reducing properties of sugars or in enzymatic assays where the enzyme may have activity towards other structurally similar sugars. For instance, in assays for D-xylose that use phloroglucinol, the generated furfural is not unique to xylose and other pentoses can interfere.[5] It is crucial to understand the specificity of your assay method.

Q4: What is the "edge effect" and how can I minimize it?

A4: The "edge effect" is often observed in microplate-based assays where the wells on the perimeter of the plate show different results (e.g., higher or lower signal) than the inner wells. This is typically due to more rapid evaporation or temperature fluctuations in the outer wells. To mitigate this, you can fill the outer wells with a blank solution (e.g., water or buffer) and only use the inner wells for your experimental samples.[6]

Q5: How do I know if my reagents have gone bad?

A5: Reagent degradation can lead to high background noise or a complete loss of signal. Always prepare fresh reagents when possible and store them according to the manufacturer's instructions. If you suspect a reagent has degraded, test it using a known positive control or standard. If the expected result is not obtained, the reagent should be replaced.[2]

Troubleshooting Guides

Problem 1: High Background or Falsely Elevated this compound Readings

High background absorbance can mask the true signal from your sample, leading to inaccurate quantification.

Logical Flow for Troubleshooting High Background

high_background start High Background Detected reagent_blank Run Reagent Blank (No Sample) start->reagent_blank is_reagent_high Is Blank High? reagent_blank->is_reagent_high sample_blank Run Sample Blank (No Key Reagent/Enzyme) is_sample_high Is Blank High? sample_blank->is_sample_high reagent_issue Reagent Contamination or Degradation end_reagent Prepare Fresh Reagents and Repeat reagent_issue->end_reagent sample_issue Interfering Substance in Sample end_sample Implement Sample Cleanup Protocol sample_issue->end_sample is_reagent_high->sample_blank No is_reagent_high->reagent_issue Yes is_sample_high->sample_issue Yes is_sample_high->end_reagent No (Re-evaluate protocol)

Caption: Troubleshooting high background signals.

Possible Cause Troubleshooting Steps
Reagent Contamination 1. Prepare fresh reagents and buffers.[2]2. Run a "reagent blank" containing all components except the sample. If the background is still high, one of the reagents is likely contaminated or degraded.3. Test each reagent individually if possible.
Sample Matrix Interference 1. Run a "sample blank" containing the sample and all reagents except the key color-developing reagent or enzyme. A high signal indicates interference from the sample itself.2. For Hemolyzed Samples: If possible, prepare a new, non-hemolyzed sample. If not, dilution may help reduce the interference.[7] See the protocol below for sample dilution.3. For High Protein Samples: Proteins can cause turbidity and non-specific reactions.[2] Implement a protein precipitation and removal step. See the protocol below.
Endogenous Enzyme Activity In enzymatic assays, the sample itself might contain enzymes that react with the substrate or detection reagents.[8]1. Prepare a control reaction with the sample and substrate but without the assay enzyme.2. If activity is detected, the sample may need to be heat-inactivated or treated with an appropriate inhibitor before the assay.
Problem 2: Inconsistent or Non-Reproducible Results

Variability between replicates or experiments is a common challenge that can undermine the reliability of your data.[2]

Experimental Workflow for Ensuring Reproducibility

reproducibility_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase protocol Standardize Protocol reagents Prepare Fresh Reagents protocol->reagents calibrate Calibrate Pipettes reagents->calibrate handling Consistent Sample Handling incubation Precise Incubation (Time & Temp) handling->incubation plate_layout Use Consistent Plate Layout (Avoid Edge Effects) incubation->plate_layout controls Run Controls (Positive, Negative, Blanks) std_curve Generate Standard Curve controls->std_curve read Read Plate Promptly std_curve->read analyze Analyze Data read->analyze

Caption: Workflow for reproducible colorimetric assays.

Possible Cause Troubleshooting Steps
Inaccurate Pipetting 1. Ensure all pipettes are properly calibrated.[2]2. Use consistent pipetting technique (e.g., consistent speed, tip immersion depth).3. For viscous samples, consider using positive displacement pipettes.
Temperature/Time Variation 1. Pre-warm all reagents, samples, and plates to the assay temperature before starting the reaction.[6]2. Use a reliable incubator or water bath to maintain a constant temperature.3. Time all incubation steps precisely for all samples.
Sample Heterogeneity 1. Ensure samples are thoroughly mixed before aliquoting.2. If working with cell lysates or tissue homogenates, ensure complete lysis and centrifugation to remove debris.

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is effective for removing protein interference from biological samples before analysis.[9]

Materials:

  • Microcentrifuge tubes

  • Acetonitrile (ACN), ice-cold

  • Sample (e.g., serum, plasma)

  • Microcentrifuge

  • Pipettes and tips

Methodology:

  • Add Solvent: In a microcentrifuge tube, add 2 volumes of ice-cold acetonitrile. For example, for every 100 µL of sample, add 200 µL of ACN.

  • Add Sample: Add 1 volume of your sample to the tube containing ACN.

  • Vortex: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C. The precipitated proteins will form a pellet at the bottom of the tube.

  • Collect Supernatant: Carefully collect the supernatant, which contains the this compound and other small molecules, without disturbing the protein pellet.

  • Analysis: Use the supernatant in your colorimetric assay. Remember to account for the 3x dilution factor in your final calculations.

Protocol 2: Dilution Integrity Study to Mitigate Interference

This study helps determine if simple dilution can overcome interference from substances like hemoglobin in hemolyzed samples.[7]

Materials:

  • Interfering sample (e.g., hemolyzed serum)

  • Assay buffer

  • Pipettes and tips

  • Microplate or cuvettes

Methodology:

  • Prepare Dilutions: Create a serial dilution of your sample using the assay buffer. Recommended dilutions are 1:2, 1:5, 1:10, and 1:20.

  • Run Assay: Perform the colorimetric this compound assay on the neat (undiluted) sample and each dilution.

  • Calculate Concentrations: Calculate the this compound concentration for each dilution and multiply by the corresponding dilution factor to get the corrected concentration.

  • Analyze Results:

    • If the corrected concentrations from the diluted samples are consistent and lower than the neat sample, interference is likely present and is being mitigated by dilution.

    • The lowest dilution that gives a stable, corrected concentration should be chosen for analyzing all subsequent samples.

Data Presentation: Example of a Dilution Integrity Study

The table below shows hypothetical data demonstrating how dilution can overcome interference.

Dilution Factor Measured OD Calculated Conc. (µM) Corrected Conc. (µM) % Recovery vs. 1:10 Dilution
1 (Neat)0.850170170141.7%
20.35070140116.7%
50.13226.4132110.0%
100.06012.0120100.0%
200.0316.2124103.3%

In this example, the corrected concentration stabilizes at the 1:10 and 1:20 dilutions, suggesting that a 1:10 dilution is sufficient to remove the interference.

References

Technical Support Center: Optimization of Xylobiose Extraction from Agricultural Waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of xylobiose from agricultural waste.

Frequently Asked Questions (FAQs)

Q1: What are the most common agricultural waste sources for this compound production?

A1: Common agricultural residues rich in xylan, the precursor to this compound, include sugarcane bagasse, corn cobs, wheat straw, rice straw, and oil palm empty fruit bunches.[1][2][3] The choice of biomass can influence the structure and properties of the resulting xylooligosaccharides (XOS), including this compound.[4]

Q2: What are the key steps in the extraction of this compound from agricultural waste?

A2: The typical workflow for this compound extraction involves three main stages:

  • Pretreatment: To break down the complex lignocellulosic structure and make the xylan accessible.

  • Enzymatic Hydrolysis: To selectively break down xylan into xylooligosaccharides, primarily this compound.

  • Purification: To separate this compound from other sugars (like xylose and glucose), lignin degradation products, and other impurities.

Q3: Which pretreatment method is most effective?

A3: The effectiveness of a pretreatment method depends on the specific type of agricultural waste.[5] Alkaline pretreatment, for instance, is often preferred as it effectively removes lignin and enhances the accessibility of xylan for enzymatic hydrolysis, leading to a higher XOS yield compared to acid hydrolysis.[6] Common methods include acid pretreatment, alkaline pretreatment, and steam explosion.[7][8] Combining methods, such as milling with alkaline treatment, can also improve efficiency.[9]

Q4: What enzymes are crucial for maximizing this compound yield?

A4: A combination of enzymes is required for the efficient depolymerization of xylan. The key enzymes are:

  • Endo-1,4-β-xylanases: These enzymes randomly cleave the β-1,4 glycosidic bonds in the xylan backbone to produce shorter xylooligosaccharides, including this compound.[10][11]

  • β-D-xylosidases: These enzymes hydrolyze xylooligosaccharides from the non-reducing end to produce xylose. To maximize this compound yield, the activity of β-xylosidases should be minimized or controlled.[10][11]

Q5: What are the common methods for purifying this compound from the hydrolysate?

A5: Purifying this compound from the complex hydrolysate is a critical step. Common techniques include:

  • Chromatography: Ion exchange and gel filtration chromatography are frequently used.[12]

  • Membrane Filtration: Nanofiltration can be employed to separate this compound from monosaccharides and concentrate the product.[13]

  • Activated Carbon Adsorption: This method can be used for the separation and purification of this compound.[14]

Troubleshooting Guides

Problem 1: Low this compound Yield
Possible Cause Troubleshooting Step
Inefficient Pretreatment * Verify Lignin Removal: Incomplete removal of lignin can hinder enzyme access to xylan.[4] Consider optimizing the concentration of the chemical agent (e.g., NaOH), temperature, and reaction time of your pretreatment step.[6] * Particle Size: Ensure the biomass is milled to a small enough particle size to increase the surface area available for pretreatment.
Suboptimal Enzymatic Hydrolysis Conditions * Enzyme Cocktail Composition: The ratio of endo-xylanase to β-xylosidase is critical. High β-xylosidase activity will lead to the conversion of this compound to xylose.[10] Consider using a xylanase preparation with low β-xylosidase activity. * pH and Temperature: Verify that the pH and temperature of the hydrolysis reaction are optimal for the specific xylanase being used.[4] * Enzyme Loading and Incubation Time: Insufficient enzyme concentration or a short incubation time can lead to incomplete hydrolysis. Conversely, prolonged hydrolysis might increase the conversion of this compound to xylose. Optimization of these parameters is recommended.[15]
Inhibitors in Hydrolysate * Presence of Fermentation Inhibitors: Some pretreatment methods, especially at high temperatures, can generate compounds that inhibit enzymatic activity.[7] Consider a detoxification step or choosing a milder pretreatment method.
Problem 2: Low Purity of this compound (High concentration of other sugars)
Possible Cause Troubleshooting Step
High β-xylosidase Activity * As mentioned above, excessive β-xylosidase activity will result in high concentrations of xylose.[11] Use a more selective endo-xylanase or optimize reaction time to favor this compound production.
Inefficient Purification * Chromatography Issues: Check the column packing, flow rate, and elution gradient if using chromatography. The choice of resin is also crucial for good separation.[12] * Membrane Fouling: If using nanofiltration, membrane fouling can reduce separation efficiency. Implement a proper membrane cleaning protocol. * Activated Carbon Saturation: Ensure that the amount of activated carbon is sufficient for the volume of hydrolysate being purified.[14]

Experimental Protocols

Alkaline Pretreatment of Sugarcane Bagasse

This protocol is based on a method for extracting xylan from sugarcane bagasse.

  • Preparation: Mill the sugarcane bagasse to a particle size of 40-mesh.

  • Alkaline Hydrogen Peroxide Treatment: Prepare a solution of 8% NaOH and 2.48% H2O2.

  • Incubation: Mix the milled sugarcane bagasse with the alkaline peroxide solution at a loading concentration of 10% (w/v).

  • Reaction: Incubate the mixture for 24 hours at 40°C.[12]

  • Washing and Neutralization: After incubation, wash the pretreated biomass with water until the pH is neutral.

  • Drying: Dry the pretreated biomass before proceeding to enzymatic hydrolysis.

Enzymatic Hydrolysis of Xylan

This protocol provides a general guideline for the enzymatic hydrolysis of xylan to produce xylooligosaccharides.

  • Substrate Preparation: Prepare a 0.5% (w/v) solution of the extracted xylan in a 50 mmol L−1 citrate buffer (pH 5.0).

  • Enzyme Addition: Add the xylanase enzyme to the xylan solution. The specific activity and amount will depend on the enzyme used (a typical starting point is 0.1 U of xylanase activity).

  • Incubation: Incubate the reaction mixture at 50°C with agitation (e.g., 1300 rpm in a thermomixer).

  • Sampling: Take aliquots at different time intervals (e.g., 0 to 180 minutes) to monitor the progress of the reaction.

  • Enzyme Deactivation: Stop the reaction in the aliquots by boiling them at 98°C for 5 minutes.[16]

  • Analysis: Analyze the products (this compound, xylotriose, xylose) using methods like HPLC.

Data Presentation

Table 1: this compound Yields from Different Agricultural Wastes and Processes
Agricultural WastePretreatmentKey EnzymesThis compound Yield/ConcentrationPurityReference
Sugarcane Bagasse8% NaOH + 2.48% H2O2Recombinant Pichia pastoris xylanase64.38 ± 3.47 mg from 100 mg of total sugars95.74 ± 1.43%[12]
Empty Fruit BunchAlkali PretreatmentConcentrated XYN10Ks_480 endoxylanase41.1%90.1% (over xylose)[13]
Sugarcane BagasseAlkaline OxidationNot specified80.16% recovery after purification97.29%[14]
Beechwood XylanNot specifiedβ-xylosidase-free xylanase from Thermomyces lanuginosus66.46% of total XOS>90% (w/v) XOS[17]
Corn CobsAlkali PretreatmentXylanase from T. lanuginosus VAPS-243.03 mg/mlNot specified[15]
Table 2: Comparison of Xylose Yield from Various Agricultural Wastes after Enzymatic Hydrolysis
Agricultural WasteXylose YieldReference
Wheat Straw63.77%[3]
Rice Straw71.76%[3]
Corn Stover68.55%[3]
Corncob53.81%[3]
Sugarcane Bagasse58.58%[3]

Visualizations

XylobioseExtractionWorkflow cluster_start Raw Material cluster_pretreatment Pretreatment cluster_hydrolysis Hydrolysis cluster_purification Purification cluster_end Final Product Agricultural Waste Agricultural Waste Milling Milling Agricultural Waste->Milling Physical Breakdown Chemical Treatment Chemical Treatment (e.g., Alkaline) Milling->Chemical Treatment Delignification Enzymatic Hydrolysis Enzymatic Hydrolysis (Endo-xylanase) Chemical Treatment->Enzymatic Hydrolysis Xylan Accessibility Filtration Filtration Enzymatic Hydrolysis->Filtration Crude Hydrolysate Chromatography Chromatography Filtration->Chromatography Separation High-Purity this compound High-Purity this compound Chromatography->High-Purity this compound Isolation TroubleshootingLowYield cluster_pretreatment Pretreatment Issues cluster_hydrolysis Hydrolysis Issues Start Low this compound Yield PretreatmentCheck Check Pretreatment Efficiency Start->PretreatmentCheck HydrolysisCheck Evaluate Hydrolysis Conditions Start->HydrolysisCheck Lignin Incomplete Lignin Removal? PretreatmentCheck->Lignin ParticleSize Incorrect Particle Size? Lignin->ParticleSize No OptimizePretreatment Optimize Chemical Conc., Temp., and Time Lignin->OptimizePretreatment Yes OptimizeMilling Adjust Milling Process ParticleSize->OptimizeMilling Yes ParticleSize->HydrolysisCheck No EnzymeRatio Incorrect Enzyme Ratio? HydrolysisCheck->EnzymeRatio Conditions Suboptimal pH/Temp? EnzymeRatio->Conditions No AdjustEnzyme Use Low Beta-Xylosidase Endo-Xylanase EnzymeRatio->AdjustEnzyme Yes OptimizeConditions Adjust pH and Temperature Conditions->OptimizeConditions Yes

References

strategies to enhance the stability of xylobiose in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to enhance the stability of xylobiose in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my this compound solution might be degrading?

A1: this compound in solution is susceptible to three main degradation pathways:

  • Enzymatic Hydrolysis: If your solution is contaminated with enzymes, particularly β-xylosidases, the glycosidic bond of this compound can be cleaved to produce xylose.[1] These enzymes are common in biological samples and microbial contaminants.

  • Chemical Hydrolysis (Acid or Alkaline): The glycosidic bond in this compound is susceptible to hydrolysis under both acidic and alkaline pH conditions, especially when heated.[2] Low pH favors acid-catalyzed hydrolysis, while alkaline conditions can also promote decomposition.

  • Non-Enzymatic Browning (Maillard Reaction): this compound, as a reducing sugar, can react with primary amines (from amino acids, peptides, or buffer components like Tris) to form a complex mixture of products known as melanoidins.[3] This reaction is accelerated by heat and alkaline pH and often results in a yellow or brown discoloration of the solution.[3]

Q2: What is the ideal pH range for storing a this compound stock solution?

A2: For optimal stability, this compound solutions should be maintained in a slightly acidic to neutral pH range (pH 5.0 - 7.0). Strongly acidic (pH < 4) or alkaline (pH > 8) conditions should be avoided, especially at elevated temperatures, to minimize hydrolysis and Maillard reactions.[3][4]

Q3: How should I store my this compound solutions for short-term and long-term use?

A3:

  • Short-Term (days to a week): Store solutions at 2-8°C.

  • Long-Term (weeks to months): For maximum stability, store solutions frozen at -20°C or below. It is advisable to store them in single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and potential contaminants.

Q4: Can I autoclave my this compound solution to sterilize it?

A4: Autoclaving (steam sterilization at 121°C) is not recommended for this compound solutions. The high temperature, especially in the presence of buffers or other solutes, can significantly accelerate acid/base hydrolysis and the Maillard reaction, leading to degradation and discoloration.[2] Sterile filtration through a 0.22 µm filter is the preferred method for sterilization.

Q5: Are there any common laboratory reagents that are incompatible with this compound?

A5: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), especially if the solution will be heated, as they can participate in the Maillard reaction.[3] Also, be cautious of strong acids, bases, and oxidizing agents. When working with biological samples, be aware of potential contamination with glycoside hydrolases.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution is turning yellow/brown, especially after heating. Maillard Reaction: Reaction between this compound and primary amines (e.g., from Tris buffer, amino acids, proteins).[3]1. Switch to a non-amine buffer (e.g., phosphate, HEPES, MES).2. Adjust the pH to a neutral or slightly acidic range (pH 6-7).3. Avoid unnecessary heating of the solution.4. If possible, add an inhibitor of the Maillard reaction, such as N-acetylcysteine or aminoguanidine, though their compatibility with your specific experiment must be verified.[5]
HPLC analysis shows a decrease in this compound peak and an increase in xylose peak over time. Enzymatic or Chemical Hydrolysis: The glycosidic bond is being cleaved.1. Check for microbial contamination: Plate a sample of the solution on growth media. If contaminated, discard and prepare a fresh, sterile-filtered solution.2. Inhibit enzymatic activity: If working with biological extracts, heat-inactivate the sample (if proteins of interest are stable) or add known β-xylosidase inhibitors. Note that xylose itself is a product inhibitor.[1][6]3. Verify pH: Ensure the solution pH is within the stable range (5.0-7.0). Use a calibrated pH meter.4. Control Temperature: Store solutions at recommended low temperatures.
Loss of this compound concentration in a complex biological matrix. Enzymatic degradation by endogenous glycosidases. 1. Perform experiments at low temperatures (e.g., on ice) to reduce enzyme activity.2. Minimize incubation times.3. If compatible with the experimental goals, consider deactivating enzymes prior to adding this compound (e.g., through heat treatment or specific inhibitors).
Precipitate forms in the solution upon freezing and thawing. Cryoconcentration and pH shifts: As the solution freezes, solutes can become concentrated in the unfrozen portion, leading to solubility issues or localized pH shifts that cause degradation or precipitation.1. Flash-freeze aliquots in liquid nitrogen before transferring to -20°C or -80°C for storage.2. Consider adding a cryoprotectant like glycerol or sorbitol (5-10% v/v) to the solution before freezing.[7][8] This can help maintain a more homogenous frozen state.

Data Presentation: Factors Influencing this compound Stability

Table 1: Effect of pH and Temperature on Oligosaccharide Stability (Data compiled and interpreted from studies on xylo-oligosaccharides and general oligosaccharide chemistry)

ConditionPrimary Degradation PathwayRelative StabilityRecommendations
Low pH (< 4.0), Ambient Temp. Acid HydrolysisModerateAvoid for long-term storage. Use for brief experimental steps only.
Low pH (< 4.0), High Temp. (> 50°C) Accelerated Acid HydrolysisVery Low Avoid. Rapid degradation will occur.
Neutral pH (6.0-7.5), Ambient Temp. MinimalHigh Optimal for routine experimental use.
Neutral pH (6.0-7.5), Low Temp. (2-8°C) MinimalVery High Recommended for short-term storage.
Alkaline pH (> 8.0), Ambient Temp. Alkaline Decomposition, Maillard Reaction (if amines present)Low to ModerateUse with caution. Buffers like Tris can accelerate browning.[3]
Alkaline pH (> 8.0), High Temp. (> 50°C) Accelerated Alkaline Decomposition & Maillard ReactionVery Low Avoid. Significant degradation and browning are likely.[3]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound
  • Materials:

    • High-purity this compound powder (≥98%)

    • Nuclease-free, sterile water

    • Sterile 50 mM Sodium Phosphate buffer, pH 6.5

    • Sterile 0.22 µm syringe filter and sterile syringe

    • Sterile, single-use microcentrifuge tubes or cryovials

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Dissolve the powder in the sterile 50 mM Sodium Phosphate buffer (pH 6.5) to the desired final concentration (e.g., 100 mM). Ensure complete dissolution by gentle vortexing.

    • Draw the solution into a sterile syringe.

    • Attach the sterile 0.22 µm syringe filter to the syringe tip.

    • Filter the solution directly into sterile, labeled microcentrifuge tubes or cryovials, creating single-use aliquots.

    • For short-term storage (up to 1 week), store the aliquots at 4°C.

    • For long-term storage, flash-freeze the aliquots in liquid nitrogen and then transfer to a -20°C or -80°C freezer.

Protocol 2: A General Method for Assessing this compound Stability by HPLC
  • Objective: To quantify the degradation of this compound into xylose over time under specific stress conditions (e.g., elevated temperature or non-optimal pH).

  • Procedure:

    • Prepare a this compound solution (e.g., 10 mg/mL) in the desired buffer or matrix to be tested.

    • Dispense the solution into multiple sealed vials.

    • Take an initial sample (T=0) and immediately analyze or store it at -80°C.

    • Place the remaining vials under the desired stress condition (e.g., in a 60°C water bath).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial, cool it immediately on ice, and store it at -80°C until analysis.

    • HPLC Analysis:

      • Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) is suitable.

      • Mobile Phase: Typically, degassed ultrapure water.

      • Flow Rate: ~0.6 mL/min.

      • Column Temperature: ~80-85°C.

      • Detector: Refractive Index (RI) Detector.

      • Injection Volume: 10-20 µL.

    • Quantification:

      • Prepare standard curves for both this compound and xylose.

      • Integrate the peak areas for this compound and xylose in each sample.

      • Calculate the concentration of each compound at each time point using the standard curves.

      • Plot the concentration of this compound vs. time to determine the degradation rate.

Visualizations

Xylobiose_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_maillard Maillard Reaction This compound This compound in Solution Xylose Xylose This compound->Xylose Enzymatic Cleavage This compound->Xylose Chemical Cleavage Melanoidins Melanoidins (Brown Polymers) This compound->Melanoidins Condensation & Polymerization Enzyme β-Xylosidase Enzyme->Xylose AcidBase Acid (H+) or Base (OH-) AcidBase->Xylose Amine Primary Amine (e.g., Amino Acid, Tris) Amine->Melanoidins

Caption: Major degradation pathways for this compound in solution.

Stability_Workflow start Prepare this compound Solution in Test Condition t0 Sample at T=0 (Control) start->t0 stress Incubate under Stress Condition (e.g., Temp, pH) start->stress analysis Analyze all Samples (HPLC-RI) t0->analysis sampling Collect Samples at Time Points (T1, T2, T3...) stress->sampling sampling->analysis data Quantify this compound & Degradation Products analysis->data end Determine Stability / Rate Constant data->end

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Xylobiose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of xylobiose, a disaccharide with significant applications in the food, pharmaceutical, and biofuel industries, is crucial for quality control, process optimization, and research. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of various validated HPLC methods for this compound quantification, presenting experimental data to support the objective comparison of their performance.

Comparison of Validated HPLC Methods for this compound Quantification

Several HPLC-based methods have been developed and validated for the quantification of this compound and other xylo-oligosaccharides (XOS). The most prominent among these are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Reversed-Phase HPLC (RP-HPLC) with pre-column derivatization, and HPLC with Refractive Index Detection (RID). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

MethodPrincipleAdvantagesDisadvantages
HPAEC-PAD Separation of anionic carbohydrates at high pH followed by sensitive electrochemical detection.High sensitivity and selectivity for underivatized carbohydrates.[1][2]Requires a dedicated ion chromatography system and can be sensitive to mobile phase composition.
RP-HPLC with PMP Derivatization and UV Detection Pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) to attach a UV-active chromophore, followed by separation on a C18 column.[3][4]High sensitivity and resolution.[3][4] The use of standard HPLC systems with UV detectors is possible.Derivatization step adds complexity and potential for variability.
HPLC-RID Separation based on the analyte's refractive index difference from the mobile phase.Simple, universal detector for carbohydrates. No derivatization is required.Lower sensitivity compared to HPAEC-PAD and UV detection.[5] Not suitable for gradient elution.
Quantitative Performance Data

The following table summarizes the key validation parameters for different HPLC methods used in this compound quantification. This data has been compiled from various studies to provide a comparative perspective.

ParameterHPAEC-PADRP-HPLC-PMP-UVHPLC-RID (for Xylose)
Linearity Range 0.804 - 8.607 mg/L[1]Not explicitly stated for this compound alone, but demonstrated for XOS (DP2-8).[3][4]11 - 100 µ g/100 µL[6][7]
Correlation Coefficient (R²) > 0.999[1]> 0.999[3][4]> 0.9986[8]
Limit of Detection (LOD) 0.064 - 0.111 mg/L[1]Not explicitly stated, but method is described as high sensitivity.[3][4]0.8 ppm[6][7]
Limit of Quantification (LOQ) 0.214 - 0.371 mg/L[1]Not explicitly stated.2.5 ppm[6][7]
Accuracy (Recovery) 84.29% - 118.19%[1]Not explicitly stated.High recovery reported.[6][7]
Precision (RSD) 0.44% - 14.87%[1]Not explicitly stated.Low relative standard deviation reported.[6][7]

Experimental Protocols

Below are detailed methodologies for the key HPLC experiments cited in this guide.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is highly sensitive and specific for the direct analysis of carbohydrates without derivatization.

  • Instrumentation: A dedicated ion chromatography system, such as a Dionex ICS-3000 or equivalent, equipped with a pulsed amperometric detector.[2]

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis, for example, a CarboPac PA200 column (250 mm x 3 mm).[1][2]

  • Mobile Phase: A gradient elution using sodium hydroxide (NaOH) and sodium acetate (NaOAc) is commonly employed. A typical gradient might involve varying concentrations of NaOAc in a constant concentration of NaOH.[1][9]

  • Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.[10]

  • Temperature: The column is often maintained at a constant temperature, for instance, 30°C.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform is optimized for carbohydrate detection.

  • Sample Preparation: Samples are typically diluted in deionized water and filtered through a 0.22 µm syringe filter before injection.

Reversed-Phase HPLC with Pre-column PMP Derivatization and UV Detection

This method involves a chemical derivatization step to enhance the detectability of this compound using a standard UV detector.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Derivatization Reagent: 1-phenyl-3-methyl-5-pyrazolone (PMP).[3][4]

  • Derivatization Procedure:

    • Mix the sample or standard with a solution of PMP in methanol and sodium hydroxide.

    • Incubate the mixture at an elevated temperature (e.g., 70°C) for a defined period (e.g., 30 minutes).

    • Neutralize the reaction mixture with an acid (e.g., hydrochloric acid).

    • Extract the PMP-labeled carbohydrates with an organic solvent (e.g., chloroform) and evaporate the solvent.

    • Reconstitute the dried residue in the mobile phase for injection.

  • Column: A C18 reversed-phase column, such as a Kromasil C18 column.[3][4]

  • Mobile Phase: A gradient elution using a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[3][4]

  • Flow Rate: A typical flow rate is around 0.8 - 1.0 mL/min.[3][4]

  • Detection: UV detection at a specific wavelength, typically around 245 nm.[3][4]

HPLC with Refractive Index Detection (HPLC-RID)

This is a more traditional and straightforward method for carbohydrate analysis.

  • Instrumentation: A standard HPLC system equipped with a Refractive Index (RI) detector.

  • Column: A column specifically designed for sugar analysis, such as an Aminex HPX-87H or a Eurokat H column.[6][8]

  • Mobile Phase: An isocratic mobile phase, typically a dilute acid solution like 0.005 M sulfuric acid.[10]

  • Flow Rate: A typical flow rate is around 0.6 mL/min.[6][8]

  • Temperature: The column and RI detector are maintained at a constant, elevated temperature (e.g., 60-85°C) to improve resolution and reduce viscosity.[6]

  • Sample Preparation: Samples are diluted in the mobile phase and filtered through a 0.45 µm filter. It is also crucial to de-ash samples containing high salt concentrations to protect the column.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification, adhering to regulatory guidelines.

HPLC_Validation_Workflow cluster_params Validation Parameters start Start: Method Development protocol Define Validation Protocol (ICH Q2(R1) Guidelines) start->protocol specificity Specificity/ Selectivity linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness system_suitability System Suitability Testing protocol->system_suitability documentation Documentation & Validation Report system_suitability->documentation end Validated Method documentation->end

References

A Comparative Analysis of Xylobiose and Fructooligosaccharides as Prebiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. Among the most studied prebiotics are xylobiose, a major component of xylooligosaccharides (XOS), and fructooligosaccharides (FOS). Both have demonstrated significant potential in modulating the gut microbiota and promoting host health. This guide provides a comparative study of this compound and FOS, presenting experimental data, detailed methodologies, and visual representations of key biological processes to aid researchers and drug development professionals in their understanding and application of these prebiotics.

Comparative Performance Data

The efficacy of prebiotics is primarily assessed by their ability to modulate the gut microbiota, leading to an increase in beneficial bacteria such as Bifidobacterium and Lactobacillus, and to stimulate the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.

Modulation of Gut Microbiota

Both this compound (XOS) and FOS are well-known for their bifidogenic effects.[1][2] However, some studies suggest that XOS may exert a stronger bifidogenic effect at lower doses compared to FOS.[2]

PrebioticDosageStudy TypeKey Findings on Gut MicrobiotaReference
Xylooligosaccharides (XOS) 1.4 - 2.8 g/day HumanSignificant increase in Bifidobacterium counts.[3][3]
1.2 g/day HumanSignificantly increased fecal counts of Bifidobacterium spp. and Lactobacillus spp., and decreased Clostridium perfringens.[4][4]
60 g/kg dietRatSignificantly increased intestinal Bifidobacteria populations, with a greater effect observed compared to FOS.[4][5][4][5]
Fructooligosaccharides (FOS) > 5 g/day Human (Meta-analysis)Significant increase in Bifidobacterium spp. counts.[6][6]
20 g/day HumanNo significant effect on glucose and lipid metabolism in type 2 diabetics.[7][7]
4 g/kg dietPigletIncreased relative abundances of Bacteroidetes, Lactobacillus spp., Prevotella spp., and Bifidobacterium spp..[8][8]
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, which play a crucial role in gut health and host metabolism.

PrebioticStudy TypeKey Findings on SCFA ProductionReference
Xylooligosaccharides (XOS) In vivo (Mice on high-fat diet)Significantly higher cecum levels of acetic, propionic, and butyric acids. The proportion of butyric acid was higher with XOS compared to a mixed fiber diet.[9][9]
In vivo (Rats)Increased abundance of SCFA-producing microbes, leading to enhanced SCFA content in the gut.[10][10]
In vitro (Faecal fermentation)Strong production of acetic and lactic acid.[11][12][11][12]
Fructooligosaccharides (FOS) In vitro (Faecal fermentation)Increased production of total SCFAs, particularly acetate.[13][13]
In vivo (Piglets)Increased colonic acetic acid and butyric acid concentrations.[8][8]
In vivo (Humans)Fermented by colonic microflora into short-chain fatty acids.[7][7]

Experimental Protocols

In Vitro Fermentation for Prebiotic Activity Assessment

This protocol is a generalized representation based on methodologies described in the cited literature for assessing the prebiotic potential of this compound and FOS.[14][15]

Objective: To evaluate the selective fermentation of this compound and FOS by specific probiotic strains or mixed fecal microbiota and to quantify the production of short-chain fatty acids.

Materials:

  • Prebiotic substrates: this compound (or XOS) and FOS

  • Probiotic strains (e.g., Lactobacillus spp., Bifidobacterium spp.) or fresh fecal samples from healthy donors

  • Basal fermentation medium (e.g., MRS broth for lactobacilli, supplemented with the prebiotic as the sole carbon source)

  • Anaerobic chamber or system

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • High-performance liquid chromatograph (HPLC) for oligosaccharide utilization analysis

Procedure:

  • Medium Preparation: Prepare the basal medium and dispense into anaerobic culture tubes. Add the prebiotic substrate (this compound or FOS) at a defined concentration (e.g., 1-2% w/v). Glucose can be used as a positive control for bacterial growth, and a medium without a carbohydrate source as a negative control.

  • Inoculation:

    • Pure Culture: Inoculate the medium with a standardized suspension of the probiotic strain.

    • Fecal Slurry: Prepare a fecal slurry by homogenizing fresh fecal samples in a sterile anaerobic buffer. Inoculate the fermentation medium with the fecal slurry.

  • Incubation: Incubate the cultures under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • Sampling: At different time points (e.g., 0, 12, 24, 48 hours), collect samples for analysis.

  • Analysis:

    • Bacterial Growth: Measure the optical density (OD) at 600 nm or perform plate counts to determine bacterial growth.

    • pH Measurement: Measure the pH of the fermentation broth. A decrease in pH indicates the production of acidic metabolites.

    • SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze the SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC).

    • Oligosaccharide Utilization: Analyze the supernatant using HPLC to determine the consumption of the prebiotic substrate over time.

Animal Study for Evaluating In Vivo Prebiotic Effects

This protocol is a generalized representation based on methodologies described in the cited animal studies.[4][16]

Objective: To investigate the in vivo effects of dietary supplementation with this compound and FOS on gut microbiota composition, SCFA production, and physiological parameters in a rodent model.

Materials:

  • Laboratory animals (e.g., Wistar rats or C57BL/6J mice)

  • Standard chow diet (control)

  • Experimental diets supplemented with this compound (or XOS) and FOS at specific concentrations.

  • Metabolic cages for sample collection.

  • Equipment for microbial DNA extraction and 16S rRNA gene sequencing.

  • Gas chromatograph (GC) for SCFA analysis.

Procedure:

  • Acclimatization: House the animals in a controlled environment and provide them with a standard chow diet and water ad libitum for an acclimatization period (e.g., 1 week).

  • Dietary Intervention: Randomly assign the animals to different dietary groups: control, this compound-supplemented, and FOS-supplemented. Feed the animals their respective diets for a defined period (e.g., 4-8 weeks).

  • Sample Collection:

    • Fecal Samples: Collect fresh fecal samples at regular intervals to monitor changes in the gut microbiota.

    • Cecal Contents: At the end of the study, euthanize the animals and collect cecal contents for microbiota and SCFA analysis.

    • Blood Samples: Collect blood samples to analyze metabolic parameters (e.g., glucose, lipids).

  • Analysis:

    • Microbiota Analysis: Extract microbial DNA from fecal or cecal samples and perform 16S rRNA gene sequencing to determine the composition and relative abundance of different bacterial taxa.

    • SCFA Analysis: Analyze the SCFA concentrations in the cecal contents using gas chromatography (GC).

    • Physiological Parameters: Analyze blood samples for relevant biomarkers.

Visualizations

Signaling Pathways and Experimental Workflows

Prebiotic_Mechanism_of_Action cluster_Lumen Gut Lumen cluster_Epithelium Intestinal Epithelium cluster_Systemic Systemic Circulation Prebiotic This compound / FOS Probiotics Beneficial Bacteria (e.g., Bifidobacterium, Lactobacillus) Prebiotic->Probiotics Fermentation Pathogens Pathogenic Bacteria Probiotics->Pathogens Inhibition SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Probiotics->SCFAs Production Epithelial_Cells Epithelial Cells SCFAs->Epithelial_Cells Energy Source Immune_Modulation Immune Modulation SCFAs->Immune_Modulation Signaling Metabolic_Health Improved Metabolic Health SCFAs->Metabolic_Health Signaling Tight_Junctions Tight Junctions Epithelial_Cells->Tight_Junctions Strengthens

Caption: Mechanism of action of prebiotics like this compound and FOS in the gut.

Experimental_Workflow_In_Vitro cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis node1 Prepare Basal Medium node2 Add Prebiotic (this compound or FOS) node1->node2 node3 Inoculate with Probiotics or Fecal Slurry node2->node3 node4 Anaerobic Incubation (37°C, 24-48h) node3->node4 node5 Measure Bacterial Growth (OD) node4->node5 node6 Measure pH node4->node6 node7 Analyze SCFAs (GC) node4->node7 node8 Analyze Oligosaccharide Utilization (HPLC) node4->node8

Caption: Workflow for in vitro fermentation analysis of prebiotics.

Conclusion

Both this compound and fructooligosaccharides are effective prebiotics that can positively modulate the gut microbiota and increase the production of beneficial short-chain fatty acids. The choice between them may depend on the specific application and desired outcome. Evidence suggests that this compound may be more potent in stimulating Bifidobacterium at lower doses.[2] FOS, being more extensively studied, has a larger body of evidence supporting its benefits.[17] Further research, particularly well-controlled human clinical trials directly comparing the two, is necessary to fully elucidate their differential effects and to determine optimal applications for each in promoting human health.

References

A Comparative Guide to Xylobiose Production: Enzymatic vs. Chemical Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Xylobiose, a disaccharide composed of two xylose units, is a prominent prebiotic with significant potential in the pharmaceutical and nutraceutical industries. Its production from xylan-rich lignocellulosic biomass is a key area of research. The two primary methods for this conversion are enzymatic and chemical hydrolysis. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.

At a Glance: Enzymatic vs. Chemical Hydrolysis

FeatureEnzymatic HydrolysisChemical Hydrolysis
Specificity High: Primarily targets specific glycosidic bonds, leading to higher this compound purity.Low: Less specific, often resulting in a wider range of oligosaccharides and monosaccharides.
Reaction Conditions Mild: Typically operates at lower temperatures (40-60°C) and near-neutral pH.Harsh: Often requires high temperatures (120-180°C) and strong acidic or alkaline conditions.
Byproduct Formation Minimal: Lower formation of degradation products like furfural.Significant: Prone to the formation of undesirable byproducts from sugar degradation.
Catalyst Enzymes (e.g., endo-xylanases, β-xylosidases).Acids (e.g., sulfuric acid, organic acids) or alkalis.
Cost Enzyme cost can be high, though reusability can mitigate this.Generally lower catalyst cost, but equipment may need to be corrosion-resistant.
Environmental Impact Generally considered more environmentally friendly due to milder conditions and biodegradable catalysts.Can generate corrosive and hazardous waste streams.
Reaction Time Can be longer, often requiring several hours to days for optimal yield.Typically faster, with reaction times ranging from minutes to a few hours.

Quantitative Comparison of this compound Production

The following tables summarize quantitative data from various studies, offering a direct comparison of yields and reaction parameters for both enzymatic and chemical hydrolysis methods.

Table 1: Enzymatic Hydrolysis for this compound Production
Enzyme SourceSubstrateTemperature (°C)Time (h)This compound (X2) YieldTotal XOS YieldReference
Fusarium oxysporumCorncob Xylan501228.7 g/100g xylan-[1]
Aspergillus foetidus MTCCCorncob Xylan45121.2 mg/mL-[1]
Thermomyces lanuginosus VAPS-24Sugarcane Bagasse Xylan458-10.10 mg/mL[2]
Penicillium janthinellum XAF01Corncob Xylan55-Predominant XOS-[3][4]
Endo-xylanase from Kitasatospora sp.Sugarcane Bagasse30-Main product-[5]
Table 2: Chemical Hydrolysis for this compound Production
CatalystSubstrateTemperature (°C)Time (min)This compound (X2) YieldTotal XOS YieldReference
Sulfuric AcidTobacco Stalk Xylan---13.0 g/100g xylan[6]
Furoic Acid (1.2%)Corncob Xylan16733-49.2%[7][8]
Maleic Acid (0.08%)Xylan16815-50.3%[9]
Acetic Acid (20%)Waste Xylan14020Main component45.86%[10]
Glutamic Acid (4.5%)Xylan163418.54 g/L40.5%[11]

Experimental Protocols

Enzymatic Hydrolysis of Xylan for this compound Production

This protocol is a generalized representation based on common practices in the cited literature.

  • Substrate Preparation: Xylan is extracted from a lignocellulosic source (e.g., corncob, sugarcane bagasse) typically through alkaline extraction. The extracted xylan is then washed and dried.

  • Enzyme Solution Preparation: A specific amount of xylanase enzyme (e.g., from Aspergillus or Trichoderma species) is dissolved in a buffer solution with an optimal pH for the enzyme's activity (typically pH 4.0-6.0).

  • Hydrolysis Reaction: The xylan substrate is suspended in the buffered enzyme solution at a specific concentration (e.g., 1-10% w/v). The reaction mixture is incubated in a shaking water bath at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 8-24 hours).

  • Reaction Termination: The enzymatic reaction is stopped by heat inactivation, typically by boiling the mixture for 5-10 minutes.

  • Product Analysis: The hydrolysate is centrifuged to remove any insoluble residue. The supernatant, containing the xylo-oligosaccharides, is then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the this compound and other XOS.

Chemical (Acid) Hydrolysis of Xylan for this compound Production

This protocol outlines a general procedure for acid-catalyzed hydrolysis.

  • Substrate Preparation: As with the enzymatic method, xylan is first extracted from a suitable biomass source.

  • Acidic Solution Preparation: An organic or mineral acid (e.g., sulfuric acid, maleic acid, furoic acid) is diluted to the desired concentration in water.

  • Hydrolysis Reaction: The xylan is mixed with the acidic solution in a reaction vessel. The mixture is then heated to a high temperature (e.g., 120-180°C) for a specific duration (e.g., 15-60 minutes). The reaction is often carried out in a pressurized reactor.

  • Neutralization and Filtration: After the reaction, the mixture is cooled, and the acid is neutralized by adding a base (e.g., calcium carbonate or sodium hydroxide). The resulting precipitate and any solid residues are removed by filtration.

  • Product Analysis: The filtrate, containing the xylo-oligosaccharides and other hydrolysis products, is analyzed by HPLC to determine the concentration of this compound.

Visualizing the Processes

To better understand the workflows and the key distinctions between these two methods, the following diagrams are provided.

EnzymaticHydrolysisWorkflow cluster_0 Enzymatic Hydrolysis Xylan Xylan Substrate Mixing Mixing in Buffer (pH 4-6) Xylan->Mixing Enzyme Xylanase Enzyme Enzyme->Mixing Incubation Incubation (40-60°C, 8-24h) Mixing->Incubation Termination Heat Inactivation Incubation->Termination Separation Centrifugation/ Filtration Termination->Separation Product This compound-rich Hydrolysate Separation->Product

Caption: Experimental workflow for enzymatic hydrolysis.

ChemicalHydrolysisWorkflow cluster_1 Chemical Hydrolysis Xylan_chem Xylan Substrate Mixing_chem Mixing in Acidic Solution Xylan_chem->Mixing_chem Acid Acid Catalyst Acid->Mixing_chem Heating High-Temperature Reaction (120-180°C) Mixing_chem->Heating Neutralization Neutralization Heating->Neutralization Filtration Filtration Neutralization->Filtration Product_chem This compound-containing Hydrolysate Filtration->Product_chem ComparisonDiagram cluster_enzymatic Enzymatic Hydrolysis cluster_chemical Chemical Hydrolysis Specificity_E High Specificity Conditions_E Mild Conditions (Low Temp, Neutral pH) Byproducts_E Low Byproduct Formation Advantages_E Advantages Advantages_E->Specificity_E Advantages_E->Conditions_E Advantages_E->Byproducts_E Disadvantages_E Disadvantages Cost_E Higher Catalyst Cost Disadvantages_E->Cost_E Time_E Longer Reaction Time Disadvantages_E->Time_E Specificity_C Low Specificity Conditions_C Harsh Conditions (High Temp, Acidic) Byproducts_C High Byproduct Formation Advantages_C Advantages Cost_C Lower Catalyst Cost Advantages_C->Cost_C Time_C Shorter Reaction Time Advantages_C->Time_C Disadvantages_C Disadvantages Disadvantages_C->Specificity_C Disadvantages_C->Conditions_C Disadvantages_C->Byproducts_C

References

A Comparative Guide to the Analytical Methods for Xylobiose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical methods for the quantification of xylobiose: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. This document is intended to assist researchers in selecting the most appropriate method for their specific application based on performance, complexity, and required instrumentation.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes key performance metrics for the analysis of this compound using the four discussed techniques. These values are compiled from various studies and should be considered as representative, as actual performance may vary depending on the specific instrumentation, conditions, and sample matrix.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (RSD)Accuracy (Recovery)
HPAEC-PAD 0.064 - 0.111 mg/L[1]0.214 - 0.371 mg/L[1]0.804 - 8.607 mg/L[1]0.44% - 14.87%[1]84.29% - 118.19%[1]
HPLC-RID ~0.8 mg/L (estimated for this compound based on xylose data)[2]~2.5 mg/L (estimated for this compound based on xylose data)[2]11 - 100 mg/L (for xylose)[2]< 5%[3]High recovery reported[2]
GC-MS Method-dependent, typically low µg/L to ng/L range after derivatizationMethod-dependent, typically low µg/L to ng/L range after derivatizationWide, dependent on derivatization and instrument< 10%80 - 120% (typical)
Enzymatic Assay (Coupled) ~1 µM (for xylose)[4]Low µM range (for xylose)[4]0.1 - 1.0 µM (for xylose)[4]< 10%Good recovery expected

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a general guide and may require optimization for specific sample types and laboratory conditions.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gold electrode and a pulsed amperometric detector.

  • Anion-exchange column (e.g., CarboPac™ PA200).

Reagents:

  • Sodium hydroxide (NaOH), eluent grade

  • Sodium acetate (NaOAc), eluent grade

  • High-purity water (18.2 MΩ·cm)

  • This compound standard

Procedure:

  • Eluent Preparation: Prepare eluents by dissolving appropriate amounts of NaOH and NaOAc in high-purity water. Degas the eluents thoroughly.

  • Sample Preparation: Dilute the sample containing this compound to a concentration within the linear range of the method using high-purity water. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: CarboPac™ PA200 (or equivalent)

    • Mobile Phase: A gradient of NaOH and NaOAc. A typical gradient might start with a low concentration of NaOAc in NaOH to elute monosaccharides, followed by an increasing gradient of NaOAc to elute oligosaccharides.

    • Flow Rate: Typically 0.3 - 0.5 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 - 25 µL.

  • Detection: Use a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode. The waveform potentials and durations should be optimized for carbohydrate detection.

  • Quantification: Create a calibration curve by injecting known concentrations of this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and widely used method for the analysis of sugars. It is less sensitive than HPAEC-PAD but is often simpler to operate.

Instrumentation:

  • HPLC system with a refractive index detector.

  • Amino-based or ligand-exchange chromatography column (e.g., Aminex HPX-87 series).

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • High-purity water (18.2 MΩ·cm)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87P (or equivalent)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

    • Flow Rate: Typically 0.6 - 1.0 mL/min.

    • Column Temperature: 30 - 85 °C, depending on the column.

    • Injection Volume: 10 - 50 µL.

  • Detection: A refractive index detector maintained at a stable temperature.

  • Quantification: Prepare a calibration curve using a series of this compound standards of known concentrations. Determine the this compound concentration in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization to make the non-volatile this compound amenable to gas chromatography.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for sugar analysis (e.g., DB-5ms).

Reagents:

  • Derivatization reagents (e.g., hydroxylamine hydrochloride, pyridine, acetic anhydride for alditol acetate derivatization; or MSTFA/TMCS for silylation).

  • Internal standard (e.g., myo-inositol).

  • This compound standard.

Procedure:

  • Derivatization:

    • Reduction: Reduce the this compound standard and samples with sodium borohydride to form the corresponding alditol (xylobiitol).

    • Acetylation: Acetylate the alditol with acetic anhydride in the presence of a catalyst (e.g., pyridine or 1-methylimidazole) to form the volatile alditol acetate.

    • Alternatively, perform oximation followed by silylation.

  • Sample Preparation: After derivatization, the sample is typically extracted into an organic solvent (e.g., dichloromethane) and concentrated before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent)

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection.

    • Temperature Program: A temperature gradient is used to separate the derivatized sugars. A typical program might start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C).

    • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Quantification: An internal standard is used for quantification. A calibration curve is constructed by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the this compound standard.

Enzymatic Assay (Coupled Assay)

A direct enzymatic assay for this compound is not commonly available. However, a coupled-enzyme assay can be employed where this compound is first hydrolyzed to xylose, which is then quantified using a specific xylose assay.

Instrumentation:

  • Spectrophotometer or microplate reader.

Reagents:

  • β-Xylosidase enzyme to hydrolyze this compound to xylose.

  • Xylose dehydrogenase and NAD⁺ (for xylose quantification).

  • Buffer solutions.

  • This compound standard.

Procedure:

  • Hydrolysis of this compound:

    • Incubate the sample and this compound standards with β-xylosidase in an appropriate buffer at the optimal temperature and pH for the enzyme.

    • Ensure the reaction goes to completion to convert all this compound to xylose.

    • Heat-inactivate the β-xylosidase after the reaction.

  • Quantification of Xylose:

    • To the hydrolyzed sample, add a reaction mixture containing xylose dehydrogenase and NAD⁺.

    • Xylose dehydrogenase catalyzes the oxidation of xylose to xylonolactone, with the concomitant reduction of NAD⁺ to NADH.

    • Measure the increase in absorbance at 340 nm, which is directly proportional to the amount of NADH formed and, therefore, the initial amount of xylose.

  • Quantification:

    • Prepare a standard curve using the hydrolyzed this compound standards.

    • Determine the this compound concentration in the original sample by relating the absorbance change to the standard curve, accounting for the stoichiometry of the hydrolysis reaction (1 mole of this compound yields 2 moles of xylose).

Visualizing the Analytical Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for each analytical method.

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection Filtration->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Standard Curve Chromatogram->Quantification Result This compound Concentration Quantification->Result

Caption: HPAEC-PAD workflow for this compound analysis.

HPLC_RID_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Refractive Index Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Standard Curve Chromatogram->Quantification Result This compound Concentration Quantification->Result

Caption: HPLC-RID workflow for this compound analysis.

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization (e.g., Acetylation) Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction Injection Injection Extraction->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection MassSpectrum Mass Spectrum & Chromatogram Detection->MassSpectrum Quantification Quantification vs. Internal Standard MassSpectrum->Quantification Result This compound Concentration Quantification->Result

Caption: GC-MS workflow for this compound analysis.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_analysis Xylose Quantification cluster_data Data Processing Sample Sample Hydrolysis Enzymatic Hydrolysis (β-Xylosidase) Sample->Hydrolysis Inactivation Enzyme Inactivation Hydrolysis->Inactivation AddReagents Add Xylose Dehydrogenase & NAD+ Inactivation->AddReagents Incubation Incubation AddReagents->Incubation Measurement Absorbance Measurement (340 nm) Incubation->Measurement Absorbance Absorbance Change Measurement->Absorbance Quantification Quantification vs. Standard Curve Absorbance->Quantification Result This compound Concentration Quantification->Result

Caption: Coupled enzymatic assay workflow for this compound.

References

Xylobiose vs. Cellobiose: A Comparative Guide for Glycoside Hydrolase Substrate Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of substrate specificity is critical for the accurate characterization and engineering of glycoside hydrolases (GHs). This guide provides an objective comparison of two key disaccharides, xylobiose and cellobiose, as substrates for these enzymes, supported by experimental data and detailed protocols.

Structural and Biological Context

This compound and cellobiose are disaccharides that serve as fundamental repeating units of major plant cell wall polysaccharides, xylan and cellulose, respectively. This compound consists of two xylose units linked by a β-1,4-glycosidic bond, while cellobiose is composed of two glucose units with the same linkage.[1] The enzymatic hydrolysis of these molecules into their constituent monosaccharides, xylose and glucose, is a cornerstone of biofuel production, food processing, and various biotechnological applications.

Performance as Glycoside Hydrolase Substrates: A Data-Driven Comparison

The efficiency with which a glycoside hydrolase cleaves its substrate is paramount. This is quantitatively described by kinetic parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and the catalytic rate constant (kcat). A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

Several studies have characterized the kinetic parameters of various glycoside hydrolases with this compound and cellobiose. The following table summarizes key findings for different enzymes.

Enzyme NameGlycoside Hydrolase FamilySource OrganismSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)Catalytic Efficiency (kcat/Km) (mM-1s-1)Reference
β-xylosidase (Xln-DT)GH3Aspergillus nigerThis compound----[2]
β-xylosidase (Dt-xyl3)GH3Aspergillus nigerThis compound----[2]
AcXbh30AGH30Acetivibrio clariflavusThis compound0.1161831531312[3][4]
β-xylosidaseGH39Thermoanaerobacterium sp.This compound3.3 ± 0.7-2.7 ± 0.40.82 ± 0.21[5]
PcBxl3GH3Phanerochaete chrysosporiumThis compoundHigher than TrXyl3AFaster than TrXyl3A--[6]
TrXyl3AGH3Trichoderma reeseiThis compoundLower than PcBxl3Slower than PcBxl3--[6]
Cellobiohydrolase (Cel7A)GH7Trichoderma reeseiCellobiose----[7]
Cellobiase-Aspergillus nigerCellobiose----[8]
Cellobiohydrolase (PcCel7D)GH7Phanerochaete chrysosporiumo-nitrophenyl-β-D-cellobioside3.2---
Cellobiohydrolase (TrCel7A)GH7Trichoderma reeseio-nitrophenyl-β-D-cellobioside0.007---

Note: A direct comparison of Vmax and kcat values across different studies should be approached with caution due to variations in experimental conditions, enzyme purity, and assay methods. The data clearly indicates that substrate preference is highly dependent on the specific enzyme and its evolutionary origin. For instance, AcXbh30A exhibits a very high affinity and catalytic efficiency for this compound.[3][4] In contrast, a comparative study between PcBxl3 and TrXyl3A revealed that while PcBxl3 degrades xylooligosaccharides faster, TrXyl3A has a lower Km, suggesting a higher affinity for these substrates.[6]

Experimental Protocols for Activity Assays

Accurate determination of glycoside hydrolase activity is fundamental. Below are detailed methodologies for commonly employed assays.

3,5-Dinitrosalicylic Acid (DNS) Assay for Reducing Sugar Quantification

This colorimetric assay is widely used to measure the amount of reducing sugars released upon substrate hydrolysis.[9][10][11]

Principle: The 3,5-dinitrosalicylic acid (DNS) reagent is reduced by the newly formed reducing ends of the monosaccharides (glucose or xylose) in an alkaline solution at high temperatures. This reduction results in the formation of 3-amino-5-nitrosalicylic acid, which has a characteristic absorbance at 540 nm.

Reagents:

  • DNS Reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water.

    • Slowly add 30 g of sodium potassium tartrate tetrahydrate.

    • Add 20 mL of 2 M NaOH.

    • Bring the final volume to 100 mL with distilled water.

  • Substrate Solution: Prepare a stock solution of this compound or cellobiose (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM sodium citrate buffer, pH 5.0).

  • Enzyme Solution: Prepare a stock solution of the glycoside hydrolase in the same buffer.

Procedure:

  • Set up a series of reactions in microcentrifuge tubes, each containing the substrate solution and buffer to a final volume of 90 µL.

  • Pre-incubate the tubes at the optimal temperature for the enzyme for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme solution to each tube. Include a no-enzyme control.

  • Incubate the reaction for a specific time (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding 150 µL of the DNS reagent.

  • Boil the tubes for 5-15 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of glucose or xylose to determine the amount of reducing sugar released.

Enzyme-Coupled Assay for Continuous Monitoring

This assay allows for the real-time measurement of product formation and is particularly useful for determining initial reaction rates.[5]

Principle: The release of the monosaccharide product (e.g., xylose) is coupled to a series of enzymatic reactions that ultimately lead to the oxidation or reduction of a chromogenic or fluorogenic substrate. For β-xylosidase activity, the released xylose can be detected using a xylose dehydrogenase that reduces NAD+ to NADH, which can be monitored at 340 nm.

Reagents:

  • Assay Buffer: e.g., 50 mM sodium phosphate buffer, pH 7.0.

  • Substrate Solution: this compound or cellobiose in assay buffer.

  • Coupling Enzymes: e.g., Xylose dehydrogenase.

  • Co-substrate: NAD+.

  • Enzyme Solution: The glycoside hydrolase to be tested.

Procedure:

  • In a microplate well or a cuvette, mix the assay buffer, substrate solution, coupling enzymes, and NAD+.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding the glycoside hydrolase solution.

  • Immediately start monitoring the change in absorbance at 340 nm over time using a plate reader or spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Visualizing the Enzymatic Process and Metabolic Fates

To better understand the processes involved, the following diagrams illustrate the enzymatic hydrolysis and subsequent metabolic pathways of the resulting monosaccharides.

Enzymatic_Hydrolysis cluster_this compound This compound Hydrolysis cluster_cellobiose Cellobiose Hydrolysis This compound This compound (Xyl-β-1,4-Xyl) Xylose 2x Xylose This compound->Xylose hydrolysis beta_Xylosidase β-Xylosidase Cellobiose Cellobiose (Glc-β-1,4-Glc) Glucose 2x Glucose Cellobiose->Glucose hydrolysis beta_Glucosidase β-Glucosidase

Caption: Enzymatic breakdown of this compound and cellobiose.

The monosaccharide products of these reactions, xylose and glucose, are channeled into distinct metabolic pathways.

Metabolic_Pathways cluster_xylose_pathway Xylose Metabolism cluster_glucose_pathway Glucose Metabolism Xylose Xylose Xylulose Xylulose Xylose->Xylulose Xylose Isomerase Xylulose_5P Xylulose-5-Phosphate Xylulose->Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose_5P->PPP Glucose Glucose Glucose_6P Glucose-6-Phosphate Glucose->Glucose_6P Hexokinase Glycolysis Glycolysis Glucose_6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate

Caption: Metabolic fates of xylose and glucose.

Prokaryotes typically utilize an isomerase pathway for xylose catabolism, while eukaryotes employ an oxido-reductase pathway.[12] Both pathways converge at the formation of D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[12] Glucose, on the other hand, is primarily metabolized through glycolysis.

Conclusion

The choice between this compound and cellobiose as a substrate for glycoside hydrolase studies is contingent upon the specific enzyme and the research objectives. While structurally similar, their recognition and cleavage by GHs can differ significantly, as evidenced by the available kinetic data. For researchers aiming to characterize xylanolytic enzymes, this compound and its derivatives are the substrates of choice. Conversely, cellulase and β-glucosidase activity is best assessed using cellobiose. The provided experimental protocols offer robust methods for quantifying enzymatic activity, and the pathway diagrams contextualize the biological significance of these hydrolysis reactions. A thorough understanding of these factors will empower researchers to design more precise experiments and accelerate the development of novel enzymatic solutions.

References

A Comparative Guide to the In Vitro Fermentation of Xylobiose and Inulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro fermentation performance of two prominent prebiotics, xylobiose (a major component of xylooligosaccharides or XOS) and inulin. The information presented is based on experimental data from scientific literature, offering insights into their differential effects on gut microbiota, short-chain fatty acid (SCFA) production, and gas formation. Detailed experimental protocols are provided to aid in the replication and further investigation of these findings.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from a comparative in vitro fermentation study of this compound (represented by XOS) and inulin. These results highlight the distinct fermentation profiles of the two prebiotics over a 24-hour period.

Table 1: Short-Chain Fatty Acid (SCFA) Production (μmol/mL)

Time PointSubstrateAcetatePropionateButyrate
12 hours This compound (XOS)Significantly Higher than Inulin Lower than InulinSimilar to Inulin
InulinLower than XOSHigher than XOS Similar to XOS
24 hours This compound (XOS)Significantly Higher than Inulin Lower than InulinSimilar to Inulin
InulinLower than XOSHigher than XOSSimilar to Inulin

Source: Adapted from a study comparing various prebiotic fibers.[1][2][3]

Table 2: Total Gas Production (mL)

Time PointSubstrateTotal Gas Production
12 hours This compound (XOS)Lower than Inulin
InulinSignificantly Higher than XOS
24 hours This compound (XOS)Lower than Inulin
InulinSignificantly Higher than XOS

Source: Adapted from a study comparing various prebiotic fibers.[1][2][3]

Table 3: Changes in Bacterial Abundance (Operational Taxonomic Units - OTUs)

Time PointSubstrateBifidobacteriumCollinsella
24 hours This compound (XOS)Significant Increase No Significant Change
InulinNo Significant ChangeSignificant Increase

Source: Adapted from a study comparing various prebiotic fibers.[1][2][3]

Experimental Protocols

The following methodologies are based on protocols described in the cited literature for the in vitro fermentation of prebiotics.

Fecal Slurry Preparation

Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months prior to donation.

  • Homogenization: A 10% (w/v) fecal slurry is prepared by homogenizing the fecal samples in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution.

  • Filtration: The slurry is then filtered through multiple layers of sterile cheesecloth to remove large particulate matter.

  • Standardization: The filtered slurry can be pooled from multiple donors to create a standardized inoculum, which helps to reduce inter-individual variability.[4][5][6]

In Vitro Fermentation Model

A batch culture fermentation system is typically used to simulate the conditions of the human colon.

  • Vessels: Serum bottles or similar anaerobic vessels are used for the fermentation.

  • Medium: A basal fermentation medium containing nutrients such as peptone, yeast extract, and minerals is prepared and sterilized. The medium is reduced to create an anaerobic environment before the addition of the fecal slurry.

  • Substrates: this compound (or XOS) and inulin are added to the fermentation vessels at a concentration of 1% (w/v). A control with no added substrate is also included.

  • Inoculation: The prepared fecal slurry is added to each vessel to achieve a final concentration of 1% (v/v).

  • Incubation: The vessels are incubated anaerobically at 37°C for up to 48 hours. Samples are collected at various time points (e.g., 0, 12, 24, and 48 hours) for analysis.

Short-Chain Fatty Acid (SCFA) Analysis

The concentrations of acetate, propionate, and butyrate are determined using gas chromatography (GC).[7][8][9]

  • Sample Preparation: Fermentation samples are centrifuged to pellet bacterial cells and debris. The supernatant is collected and acidified.

  • Extraction: SCFAs are extracted from the acidified supernatant using an organic solvent such as diethyl ether.

  • Analysis: The extracted SCFAs are analyzed using a gas chromatograph equipped with a flame ionization detector (FID). The concentrations are quantified by comparing the peak areas to those of known standards.[7][8][9]

Gut Microbiota Analysis

Changes in the composition of the gut microbiota are assessed using 16S rRNA gene sequencing.[10][11][12]

  • DNA Extraction: Total bacterial DNA is extracted from the fermentation samples using a commercially available DNA extraction kit.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.

  • Sequencing: The amplified PCR products are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis: The sequencing data is processed using bioinformatics pipelines (e.g., QIIME, DADA2) to identify and quantify the bacterial taxa present in each sample.[10][11][12]

Mandatory Visualization

Signaling Pathways of Fermentation Products

The primary fermentation products of both this compound and inulin are the short-chain fatty acids: acetate, propionate, and butyrate. These SCFAs exert their physiological effects through various signaling pathways.

SCFAs_Signaling_Pathways cluster_prebiotics Prebiotic Fermentation cluster_scfas Short-Chain Fatty Acids cluster_pathways Cellular Signaling Pathways cluster_effects Physiological Effects This compound This compound Acetate Acetate This compound->Acetate High Propionate Propionate This compound->Propionate Low Butyrate Butyrate This compound->Butyrate Moderate Inulin Inulin Inulin->Acetate Moderate Inulin->Propionate High Inulin->Butyrate Moderate GPCRs (GPR41, GPR43, GPR109A) GPCRs (GPR41, GPR43, GPR109A) Acetate->GPCRs (GPR41, GPR43, GPR109A) Energy Metabolism Energy Metabolism Acetate->Energy Metabolism Propionate->GPCRs (GPR41, GPR43, GPR109A) Butyrate->GPCRs (GPR41, GPR43, GPR109A) HDAC Inhibition HDAC Inhibition Butyrate->HDAC Inhibition Immune Modulation Immune Modulation GPCRs (GPR41, GPR43, GPR109A)->Immune Modulation Appetite Regulation Appetite Regulation GPCRs (GPR41, GPR43, GPR109A)->Appetite Regulation Anti-inflammatory Effects Anti-inflammatory Effects HDAC Inhibition->Anti-inflammatory Effects Gut Barrier Integrity Gut Barrier Integrity Energy Metabolism->Gut Barrier Integrity In_Vitro_Fermentation_Workflow A Fecal Sample Collection B Fecal Slurry Preparation A->B C In Vitro Fermentation (with this compound & Inulin) B->C D Sample Collection (0, 12, 24h) C->D E SCFA Analysis (GC) D->E F Microbiota Analysis (16S rRNA) D->F G Data Analysis & Comparison E->G F->G

References

comparative analysis of different xylanases for maximizing xylobiose yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic production of xylobiose, a disaccharide with significant prebiotic properties, is a field of growing interest. The selection of an appropriate xylanase is paramount to maximizing the yield and purity of this compound from xylan-rich biomass. This guide provides a comparative analysis of various xylanases, supported by experimental data, to aid researchers in selecting the optimal enzyme for their specific application.

Comparative Performance of Xylanases

The efficiency and product specificity of xylanases are highly dependent on their source organism and their classification within the Glycoside Hydrolase (GH) families. Enzymes from families GH10 and GH11 are most commonly studied for xylan degradation, but they exhibit different catalytic mechanisms and product profiles.[1] GH10 xylanases generally have a broader substrate specificity, while GH11 xylanases are often more specific for unsubstituted xylan regions, which can be advantageous for producing specific xylooligosaccharides (XOS).[1][2]

The following table summarizes the key performance characteristics of several xylanases that have demonstrated high potential for this compound production.

Xylanase (Source Organism)GH FamilyOptimal pHOptimal Temp. (°C)Specific Activity (U/mg)SubstrateThis compound (X2) YieldReference
XYNBM4 (Streptomyces megasporus)Not specified6.057350.7Corncob Xylan90.8%[3]
Birchwood Xylan76.9%[3]
XynST7 (Streptomyces sp. T7)GH106.060678.1 (Vmax)Corncob XylanMajor product was X2 & X3[4]
TXyn11A (Trichoderma sp.)GH115.0551250 (Vmax, µmol/mg·min)Beechwood XylanX2 was the main product[5][6]
XylB (Aspergillus niger)GH116.0453852Beechwood XylanX2 was the major product
Taxy11 (Trichoderma reesei)GH11Not specifiedNot specifiedNot specifiedCorncob Xylan50.44% (within 0.5 h)
XynCvir (S. viridodiastaticus)Not specifiedNot specifiedNot specified270.3 (Vmax)Beechwood XylanUltimately converts xylan to X2

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate comparison of enzyme performance. Below are protocols for key experiments cited in the analysis.

1. Xylanase Activity Assay (DNS Method)

This method quantifies the amount of reducing sugars released from xylan by the enzyme's action. One unit of xylanase activity is typically defined as the amount of enzyme that liberates 1 µmole of reducing sugar (measured as xylose equivalents) per minute under the specified assay conditions.[7]

  • Reagents:

    • 1% (w/v) Birchwood or other suitable xylan, solubilized in assay buffer.[7]

    • 50 mM Sodium Citrate or Acetate Buffer (pH adjusted to the enzyme's optimum).[1]

    • 3,5-Dinitrosalicylic Acid (DNS) Reagent.[7]

    • Xylose standard solutions (0-500 µg) for calibration curve.[7]

    • Enzyme solution, appropriately diluted in buffer.

  • Procedure:

    • Pre-warm all solutions to the optimal reaction temperature (e.g., 50°C).

    • In a test tube, combine 900 µL of the 1% xylan substrate solution with 100 µL of the diluted enzyme solution.[7]

    • Incubate the reaction mixture at the optimal temperature for a precise duration (e.g., 5-10 minutes).[7][8]

    • Stop the reaction by adding 1.5 mL of DNS reagent.[7]

    • Boil the mixture for 5 minutes in a water bath to allow for color development.[7]

    • Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.[7]

    • Prepare a blank by adding the DNS reagent before the enzyme solution.

    • Determine the amount of reducing sugar released by comparing the absorbance to the xylose standard curve.

2. Analysis of Hydrolysis Products by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify the specific xylooligosaccharides (XOS) produced during enzymatic hydrolysis.

  • Sample Preparation:

    • Perform a larger-scale enzymatic hydrolysis reaction under optimal conditions for an extended period (e.g., 8-24 hours).

    • Terminate the reaction, often by boiling the sample for 10 minutes to denature the enzyme.

    • Centrifuge the sample to pellet any insoluble substrate.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC System and Conditions (Example):

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87H) is commonly used.

    • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM) or deionized water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60-65°C.

    • Detector: Refractive Index (RI) detector.

    • Standards: Inject known concentrations of xylose (X1), this compound (X2), xylotriose (X3), etc., to determine their retention times and create calibration curves for quantification.[9]

    • Analysis: Compare the retention times of peaks in the sample chromatogram to those of the standards to identify the products.[9] Quantify the concentration of each product using the corresponding standard's calibration curve.

Visualizing the Selection Process

The logical workflow for selecting an optimal xylanase can be visualized as a multi-step process, from initial characterization to final comparative analysis.

Xylanase_Selection_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Selection Source Source Xylanases (Fungal, Bacterial, Recombinant) Purification Enzyme Production & Purification Source->Purification Biochem Biochemical Characterization (Optimal pH, Temperature, Stability) Purification->Biochem Hydrolysis Enzymatic Hydrolysis of Xylan Substrate Biochem->Hydrolysis Analysis Product Analysis (e.g., HPLC) Hydrolysis->Analysis Quantify Quantify this compound (X2) Yield & Purity Analysis->Quantify Comparison Comparative Analysis of Performance Data Quantify->Comparison Selection Select Optimal Xylanase for High this compound Yield Comparison->Selection

Caption: Experimental workflow for comparative analysis and selection of xylanases.

Discussion and Conclusion

The data clearly indicate that xylanases with a high specificity for producing this compound are found across different microbial sources and GH families.

  • High-Yield Candidates: The xylanase XYNBM4 from Streptomyces megasporus is a standout candidate, achieving a remarkable 90.8% this compound yield from corncob xylan with no detectable xylose formation.[3] This suggests it is a true endo-xylanase with a product profile highly suited for pure this compound production. Similarly, the GH11 xylanase from Aspergillus niger (XylB) shows exceptionally high specific activity, making it a powerful catalyst for xylan degradation.[10]

  • Influence of Substrate: The type of xylan substrate significantly impacts the product profile. For instance, the TXyn11A enzyme produced primarily this compound from beechwood xylan but a mix of this compound and xylotriose from sugarcane bagasse xylan.[5] This highlights the necessity of testing candidate enzymes on the specific biomass relevant to the intended application.

  • GH Family Considerations: While both GH10 and GH11 families contain enzymes capable of producing this compound, GH11 xylanases are often noted for their ability to release this compound as a principal product.[6][11] However, GH10 enzymes like XynST7 can also be effective, yielding a mixture of valuable short-chain XOS like this compound and xylotriose.[4]

References

assessing the fermentation efficiency of xylobiose compared to xylose

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Biofuel Developers

The efficient conversion of lignocellulosic biomass into biofuels and biochemicals is a cornerstone of the bio-based economy. Xylose, the second most abundant sugar in lignocellulose, presents a significant opportunity, yet its fermentation by the industrial workhorse Saccharomyces cerevisiae requires extensive genetic engineering. Emerging research suggests that utilizing xylobiose, a disaccharide of xylose, may offer advantages over the direct fermentation of xylose. This guide provides an objective comparison of the fermentation efficiency of this compound and xylose, supported by available experimental data, to inform research and development in the field.

Metabolic Pathways: A Tale of Two Sugars

The fermentation of both xylose and this compound in S. cerevisiae necessitates the introduction of heterologous genes to create functional metabolic pathways.

Xylose Metabolism: Wild-type S. cerevisiae cannot naturally ferment xylose.[1] To enable xylose utilization, two primary metabolic pathways have been engineered into this yeast:

  • Oxidoreductase Pathway: This pathway, native to xylose-fermenting yeasts like Scheffersomyces stipitis, involves two key enzymes: xylose reductase (XR) and xylitol dehydrogenase (XDH).[2] XR reduces xylose to xylitol, and XDH then oxidizes xylitol to xylulose. A critical challenge with this pathway is the different cofactor preferences of XR (NADPH) and XDH (NAD+), which can lead to a redox imbalance and the accumulation of the byproduct xylitol, reducing the final ethanol yield.[2][3]

  • Isomerase Pathway: This pathway utilizes a xylose isomerase (XI) to directly convert xylose to xylulose in a single step, thus avoiding the cofactor imbalance issue.[4] While potentially offering higher theoretical ethanol yields, the performance of XI-engineered strains can be limited by factors such as enzyme activity and inhibition.[5]

In both pathways, the resulting xylulose is phosphorylated to xylulose-5-phosphate by the endogenous xylulokinase (Xks1) and then enters the pentose phosphate pathway (PPP) for conversion to ethanol.[1][4]

xylose_metabolism cluster_xr_xdh Oxidoreductase Pathway cluster_xi Isomerase Pathway Xylose Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase (XR) (NADPH -> NADP+) Xylulose Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (XDH) (NAD+ -> NADH) X5P Xylulose-5-Phosphate Xylulose->X5P Xylulokinase (Xks1) (ATP -> ADP) PPP Pentose Phosphate Pathway X5P->PPP Ethanol Ethanol PPP->Ethanol Xylose_XI Xylose Xylulose_XI Xylulose Xylose_XI->Xylulose_XI Xylose Isomerase (XI) Xylulose_XI->X5P xylobiose_metabolism Xylobiose_ext This compound (extracellular) Xylobiose_int This compound (intracellular) Xylobiose_ext->Xylobiose_int Xylodextrin Transporter Xylose_int 2x Xylose (intracellular) Xylobiose_int->Xylose_int β-Xylosidase Xylose_metabolism Xylose Metabolism (Oxidoreductase or Isomerase Pathway) Xylose_int->Xylose_metabolism Ethanol Ethanol Xylose_metabolism->Ethanol fermentation_workflow cluster_prep Preparation Strain Engineered Yeast Strain (Xylose and/or this compound utilizing) Inoculum Inoculum Preparation (Pre-culture in appropriate medium) Strain->Inoculum Media Fermentation Medium (e.g., YP or defined minimal medium) Fermentation Anaerobic Fermentation (Bioreactor or sealed flasks, controlled temperature and pH) Media->Fermentation Sugars Carbon Source (Xylose or this compound) Sugars->Fermentation Inoculum->Fermentation Sampling Time-course Sampling Fermentation->Sampling Analysis Analysis of Samples (HPLC for sugars, ethanol, byproducts; OD600 for cell growth) Sampling->Analysis Data Data Analysis (Calculation of yield, productivity, consumption rates) Analysis->Data

References

Safety Operating Guide

Proper Disposal of Xylobiose: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of xylobiose, tailored for researchers, scientists, and drug development professionals. Due to conflicting hazard classifications in available Safety Data Sheets (SDS), a cautious approach is strongly recommended.

Hazard Assessment and Conflicting Information

A review of supplier safety data reveals conflicting information regarding the hazards of this compound. This discrepancy is critical for determining the correct disposal pathway.

  • One supplier classifies this compound as hazardous, citing it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1]

  • Other suppliers classify the substance as non-hazardous under the Globally Harmonized System (GHS), suggesting it poses no particular risk if handled with good laboratory practice.[2][3]

Recommendation: In light of this conflicting information, and in line with standard laboratory safety principles, it is prudent to treat this compound waste as hazardous unless you can confirm its non-hazardous status with your specific supplier's SDS and your institution's Environmental Health and Safety (EHS) office. [4]

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, especially during waste consolidation and disposal procedures, the following personal protective equipment should be used as a precautionary measure.[1]

PPE TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne dust.
Hand Protection Protective gloves (e.g., nitrile)Prevents potential skin irritation.
Body Protection Impervious clothing (standard lab coat)Protects skin from accidental contact.
Respiratory Use in a well-ventilated area. A suitable respirator may be necessary if dust formation is significant.Prevents potential respiratory tract irritation from airborne particles.[1]

This compound Disposal Decision Workflow

The following diagram outlines the logical steps for determining the appropriate disposal route for this compound waste.

G start Start: this compound Waste for Disposal check_sds Consult Supplier's SDS and Local EHS Regulations start->check_sds is_hazardous Is this compound classified as Hazardous or is information conflicting? check_sds->is_hazardous hazardous_path Follow Procedure for Hazardous Chemical Waste is_hazardous->hazardous_path Yes / Unsure non_hazardous_path Follow Procedure for Non-Hazardous Waste is_hazardous->non_hazardous_path No, confirmed Non-Hazardous collect 1. Collect waste in a compatible, sealed container. hazardous_path->collect is_solid Is the waste solid or liquid? non_hazardous_path->is_solid label_waste 2. Label container clearly: 'Hazardous Waste - this compound' collect->label_waste store 3. Store in a designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs 4. Arrange for pickup by institutional EHS. store->contact_ehs end End: Disposal Complete contact_ehs->end solid_disposal Dispose of in sealed container in regular laboratory trash. (Check local rules) is_solid->solid_disposal Solid liquid_disposal Dispose of small quantities (aqueous, water-soluble) down sanitary sewer with copious amounts of water. is_solid->liquid_disposal Liquid solid_disposal->end liquid_disposal->end

Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocols

Based on the workflow, follow the appropriate procedure below.

This is the most conservative and recommended pathway due to the conflicting hazard data.

  • Waste Collection :

    • Collect all solid and liquid this compound waste in a dedicated, chemically compatible container with a secure, leak-proof lid.[5][6]

    • Do not mix this compound waste with other waste streams, particularly incompatible chemicals like strong acids or bases.[5]

    • For aqueous solutions, ensure the container can handle liquids without leaking. The original product container can be ideal if it's in good condition.[5]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".

    • Include any other information required by your institution's EHS department.

  • Storage :

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[5]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is closed at all times except when adding waste.[5]

  • Arranging Disposal :

    • Contact your institution's EHS or equivalent waste management department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this waste via standard trash or sanitary sewer.

This protocol should only be followed if your supplier's SDS and local regulations explicitly classify this compound as non-hazardous.

  • For Solid this compound Waste :

    • Ensure the chemical is not radioactive, biologically hazardous, or otherwise classified as hazardous by local regulations.[7]

    • Place the solid this compound in a tightly sealed container to prevent dust.

    • Dispose of the sealed container in the regular laboratory trash. It is good practice to alert maintenance staff if chemicals are in the trash.[7]

  • For Aqueous this compound Solutions :

    • Confirm the solution meets the criteria for drain disposal: low toxicity, high water solubility, and a moderate pH (typically between 5.5 and 10.5).[7]

    • Dispose of only small quantities (a few hundred grams or milliliters per day) down a laboratory sink.[7]

    • Flush the drain with at least an equal volume of water to dilute the solution.[8]

    • Never use a storm drain for disposal.[7]

Empty Container Disposal

  • If this compound is treated as hazardous , any empty container that held it must be triple-rinsed with a suitable solvent (like water).[4] The rinsate (the rinse water) must be collected and disposed of as hazardous waste.[4] After triple-rinsing, deface the label and dispose of the container in the regular trash.[4]

  • If this compound is confirmed to be non-hazardous , the empty container can be disposed of in the regular trash after removing or defacing the label.[6]

References

Essential Safety and Operational Guidance for Handling Xylobiose

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for Xylobiose, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Classification Overview

This compound has varying hazard classifications depending on the supplier. To ensure the highest degree of safety, it is prudent to adhere to the more cautious recommendations. One supplier classifies this compound with several hazard statements, while others do not.[1][2][3]

Hazard StatementClassification (According to MedchemExpress)
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[1]
Respiratory Tract Irritation Category 3 (May cause respiratory irritation)[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure safety when handling this compound, particularly in its powder form.

PPE CategoryItemSpecification
Eye Protection Safety GogglesShould be equipped with side-shields to protect against splashes and dust.[1]
Hand Protection Protective GlovesChemical-resistant gloves are required.[1]
Body Protection Impervious ClothingA lab coat or other impervious clothing should be worn to protect the skin.[1]
Respiratory Protection Suitable RespiratorRecommended when handling the powder to avoid inhalation of dust particles.[1]

PPE Selection Workflow

PPE_Selection cluster_exposure Potential Routes of Exposure cluster_ppe Recommended PPE Inhalation Inhalation of Dust Respirator Respirator Inhalation->Respirator Skin_Contact Skin Contact Gloves Protective Gloves Skin_Contact->Gloves Clothing Impervious Clothing Skin_Contact->Clothing Eye_Contact Eye Contact Goggles Safety Goggles Eye_Contact->Goggles Ingestion Ingestion No_Food No Eating/Drinking Ingestion->No_Food

Caption: Logical relationship between potential exposure routes and the corresponding PPE.

Experimental Protocols

Safe Handling and Weighing of this compound Powder

This protocol outlines the steps for safely handling and weighing solid this compound to minimize dust generation and exposure.

Materials:

  • This compound (solid)

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Fume hood or ventilated enclosure

  • Appropriate PPE (see table above)

Procedure:

  • Preparation: Don all required personal protective equipment, including a respirator, before entering the designated handling area.

  • Ventilation: Perform all handling and weighing of this compound powder inside a certified chemical fume hood or a ventilated balance enclosure to control dust.

  • Handling: Gently handle the container of this compound to avoid unsettling the powder.

  • Weighing: Carefully use a clean spatula to transfer the desired amount of this compound to a weighing paper or boat on the analytical balance. Avoid any actions that could create dust clouds.

  • Clean-Up: After weighing, securely close the this compound container. Clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as chemically contaminated waste.

  • Post-Handling: Wash hands thoroughly with soap and water after completing the task and removing PPE.[1]

Spill Cleanup Protocol

In the event of a this compound spill, follow these steps to safely clean the affected area.

Materials:

  • Spill kit with absorbent material (e.g., diatomite, universal binders)

  • Sealable waste bags

  • 70% Ethanol or other suitable decontaminating solution

  • Full PPE

Procedure:

  • Evacuate and Ventilate: If the spill is large, evacuate personnel from the immediate area and ensure adequate ventilation.[1]

  • Don PPE: Before addressing the spill, put on full personal protective equipment, including respiratory protection.[1]

  • Containment: For a solid spill, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For a liquid solution, surround the spill with absorbent material.

  • Absorption: Carefully absorb the spilled material using a finely-powdered liquid-binding material.[1]

  • Collection: Sweep the absorbed material and place it into a sealable plastic waste bag labeled as hazardous material.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another suitable disinfectant.[1]

  • Disposal: Dispose of the sealed waste bag and any contaminated cleaning materials according to local hazardous waste regulations.

  • Reporting: Report the incident to the laboratory supervisor.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Procedure:

  • Segregation: Do not mix this compound waste with general laboratory waste.

  • Solid Waste: Collect all chemically contaminated solid waste, such as gloves, weighing papers, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect aqueous solutions of this compound in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Disposal Request: When the waste container is full, submit a request for chemical waste pickup through your institution's environmental health and safety department.

  • Regulatory Compliance: Ensure all disposal practices are in accordance with local, state, and federal regulations.[1]

This compound Handling and Disposal Workflow

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Work in Ventilated Area B->C D Weigh/Handle Chemical C->D E Clean Work Area & Equipment D->E Spill Spill Occurs D->Spill F Segregate & Label Waste E->F H Remove PPE & Wash Hands E->H G Dispose via EHS F->G Spill_Protocol Execute Spill Cleanup Spill->Spill_Protocol Follow Spill Protocol Spill_Protocol->F

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

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